Product packaging for D-Gulose-13C(Cat. No.:)

D-Gulose-13C

Cat. No.: B12399882
M. Wt: 181.15 g/mol
InChI Key: GZCGUPFRVQAUEE-QGVHQYAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Gulose-13C is a stable, isotopically labeled form of the aldohexose sugar D-Gulose, where one or more carbon atoms are replaced with the carbon-13 (13C) isotope. In nature, D-Gulose is one of the eight stereoisomers in the D-aldohexose family and is known to be levorotatory . This compound is an essential tool for researchers employing tracer studies to investigate complex biochemical pathways. As a stable isotope, 13C allows for precise tracking without the radioactivity associated with other labels, making it suitable for a wide range of experimental settings. The primary research value of this compound lies in its application in metabolic flux analysis. By incorporating this labeled sugar into cell cultures or biological systems, scientists can trace its path through various metabolic networks using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) . This enables the elucidation of in vivo rates of substrate utilization, identification of novel metabolic routes, and understanding of nutrient preferences in different biological states. Such research is particularly valuable in studying metabolic plasticity in contexts like cancer biology, where cells adapt to precarious nutrient environments , or in plant biochemistry for investigating carbon sequestration. Furthermore, this compound serves as a critical precursor for studying glycosylation processes and the synthesis of more complex glycans and glycoconjugates. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B12399882 D-Gulose-13C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12O6

Molecular Weight

181.15 g/mol

IUPAC Name

(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxy(213C)hexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6-/m0/s1/i3+1

InChI Key

GZCGUPFRVQAUEE-QGVHQYAJSA-N

Isomeric SMILES

C([C@H]([C@@H]([C@H]([13C@H](C=O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

What is D-Gulose-13C and its significance in metabolic research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature detailing the metabolic pathways of D-gulose and the specific applications of D-Gulose-13C is currently limited. This guide provides a comprehensive overview of the principles of using 13C-labeled sugars in metabolic research, with D-Glucose-13C serving as a well-documented analogue. The potential significance and applications of this compound are discussed prospectively.

Introduction to D-Gulose and Isotopic Tracing

D-Gulose is a rare aldohexose sugar, an epimer of D-galactose and a diastereomer of the ubiquitous D-glucose. While the metabolic fate of D-glucose is extensively mapped, the pathways involving D-gulose in mammalian systems are not well-elucidated. Some evidence suggests potential biological activities, including inhibitory effects on blood glucose and insulin-like properties, with metabolism in the liver. However, definitive, peer-reviewed studies detailing its metabolic conversion are scarce.

Isotopically labeled compounds, such as those incorporating the stable isotope carbon-13 (¹³C), are powerful tools in metabolic research. By replacing a standard carbon-12 atom with a ¹³C atom, researchers can "trace" the journey of the molecule through various biochemical reactions within a cell or an entire organism. This compound is D-gulose that has been chemically synthesized to include one or more ¹³C atoms at specific positions in its carbon backbone.

The primary significance of using a ¹³C-labeled substrate like this compound lies in its potential to:

  • Elucidate Novel Metabolic Pathways: Trace the conversion of D-gulose into downstream metabolites, thereby mapping its metabolic fate.

  • Quantify Metabolic Flux: Determine the rate of reactions in pathways that utilize D-gulose.

  • Investigate Disease States: Understand how the metabolism of D-gulose may be altered in diseases such as cancer or metabolic syndrome.

  • Assess Drug Efficacy: Evaluate the effect of therapeutic agents on the metabolic pathways involving D-gulose.

Principles of ¹³C-Based Metabolic Research: The D-Glucose-13C Paradigm

Given the extensive research on D-Glucose-13C, it serves as an excellent model to understand the methodologies and data interpretation applicable to other ¹³C-labeled sugars.

Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a key technique that utilizes stable isotope tracers to quantify the rates of intracellular reactions. The general workflow for a ¹³C-MFA experiment is as follows:

cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Computational Phase A Cell Culture/ Animal Model B Introduction of This compound A->B C Metabolic Quenching B->C D Metabolite Extraction C->D E Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) D->E F Isotopologue Distribution Analysis E->F G Metabolic Modeling F->G H Flux Calculation G->H

Figure 1: General experimental workflow for ¹³C-Metabolic Flux Analysis.
Data Presentation: Isotopologue Distribution

The core data generated from a ¹³C-tracer experiment is the mass isotopologue distribution (MID) for various metabolites. An isotopologue is a molecule that differs only in its isotopic composition. Mass spectrometry can distinguish between the unlabeled metabolite (M+0) and those that have incorporated one (M+1), two (M+2), or more ¹³C atoms.

Table 1: Hypothetical Mass Isotopologue Distribution (MID) of Key Metabolites After Administration of [U-13C6]-Glucose

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)M+6 (%)
Glucose-6-Phosphate5.21.11.52.25.015.070.0
Fructose-6-Phosphate6.11.31.62.55.314.868.4
Pyruvate25.33.210.561.0---
Lactate26.13.511.059.4---
Citrate30.55.145.35.810.22.11.0

This is example data based on well-established glucose metabolism and will vary depending on the biological system and experimental conditions.

Experimental Protocols: A Template Based on ¹³C-Glucose Studies

The following protocols are generalized from common practices in ¹³C-glucose metabolic flux analysis and can be adapted for studies with this compound.

Cell Culture Labeling Protocol
  • Cell Seeding: Plate cells at a density that allows them to reach approximately 80% confluency at the time of the experiment.

  • Media Preparation: Prepare culture media containing the desired concentration of this compound, ensuring it is the primary carbon source being investigated.

  • Isotope Labeling:

    • Aspirate the standard culture medium.

    • Wash the cells once with phosphate-buffered saline (PBS) to remove any residual unlabeled sugars.

    • Add the pre-warmed this compound labeling medium.

    • Incubate for a duration sufficient to approach isotopic steady state, which is typically determined empirically (often 6-24 hours).

  • Metabolic Quenching:

    • Place culture dishes on ice to rapidly halt metabolic activity.

    • Aspirate the labeling medium.

    • Wash the cells with ice-cold PBS.

  • Metabolite Extraction:

    • Add a pre-chilled extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Centrifuge to pellet cellular debris.

    • Collect the supernatant containing the metabolites for analysis.

In Vivo Labeling Protocol
  • Animal Acclimation: Acclimate animals to the experimental conditions.

  • Tracer Administration: Administer this compound via an appropriate route (e.g., oral gavage, intravenous infusion). A bolus injection followed by a constant infusion is often used to achieve steady-state labeling.

  • Sample Collection: Collect blood samples at predetermined time points. Tissues of interest can be collected at the end of the experiment and immediately flash-frozen in liquid nitrogen to stop metabolism.

  • Sample Processing: Process blood to plasma or serum. Tissues are typically pulverized under cryogenic conditions before metabolite extraction.

  • Metabolite Extraction: Employ a suitable extraction method, such as a biphasic extraction with methanol, chloroform, and water, to separate polar metabolites.

Potential Signaling Pathways and Metabolic Fates of D-Gulose

While the metabolic pathways of D-gulose are not well-defined, we can hypothesize its entry into central carbon metabolism. If, as some preliminary data suggests, D-gulose is converted to a glucose intermediate, its ¹³C label would then be traced through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.

DGulose13C This compound Intermediate Hypothetical Intermediate-13C DGulose13C->Intermediate Putative Enzymatic Conversion G6P Glucose-6-Phosphate-13C Intermediate->G6P Glycolysis Glycolysis G6P->Glycolysis PPP Pentose Phosphate Pathway G6P->PPP Pyruvate Pyruvate-13C Glycolysis->Pyruvate Biomass Biomass Precursors-13C (Nucleotides, Amino Acids, Lipids) PPP->Biomass TCA TCA Cycle Pyruvate->TCA TCA->Biomass

Figure 2: Hypothetical metabolic fate of this compound if converted to a glucose intermediate.

Significance and Future Directions in Metabolic Research

The development of this compound as a metabolic tracer holds potential for significant advancements in several areas of research:

  • Mapping the "Rare Sugar" Metabolome: Elucidating the metabolic pathways of D-gulose and other rare sugars can provide a more complete picture of carbohydrate metabolism.

  • Drug Development for Metabolic Diseases: If D-gulose or its metabolites have bioactive properties, this compound could be instrumental in developing drugs that target these pathways for conditions like diabetes or obesity.

  • Cancer Metabolism: Cancer cells often exhibit altered glucose metabolism. Investigating the uptake and utilization of this compound in cancerous versus healthy cells could reveal novel metabolic vulnerabilities of tumors.

  • Neurobiology: Understanding the metabolism of different sugars in the brain is crucial. This compound could be used to explore its transport across the blood-brain barrier and its subsequent metabolism by neural cells.

The Central Role of D-Glucose in Cellular Metabolism and the Emerging Potential of its Epimer, D-Gulose

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological significance of D-glucose, the central fuel for most living organisms, and its labeled isoforms, which serve as indispensable tools in metabolic research. We will delve into the core metabolic pathways, cellular uptake mechanisms, and the application of isotopic labeling for quantitative analysis. Furthermore, this guide will shed light on the rare sugar D-gulose, a C-3 epimer of D-glucose, summarizing its known biological effects and therapeutic potential.

D-Glucose: The Universal Fuel

D-glucose, a six-carbon aldohexose, is the most abundant monosaccharide in nature and the primary source of energy for cellular processes.[1] Its metabolism is a cornerstone of biochemistry, providing not only energy in the form of ATP but also essential precursor molecules for the biosynthesis of nucleic acids, lipids, and amino acids.

Central Metabolic Pathways

The catabolism of D-glucose is orchestrated through a series of interconnected pathways, primarily glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.

  • Glycolysis: This anaerobic process occurs in the cytoplasm and involves the breakdown of a single glucose molecule into two molecules of pyruvate.[2] This pathway yields a net of two ATP and two NADH molecules.

  • Pentose Phosphate Pathway (PPP): Also located in the cytoplasm, the PPP runs parallel to glycolysis. It is a critical route for the production of NADPH, which is essential for reductive biosynthesis and protection against oxidative stress, and for the synthesis of pentose sugars, the building blocks of nucleotides.

  • Tricarboxylic Acid (TCA) Cycle: In aerobic conditions, pyruvate is converted to acetyl-CoA and enters the TCA cycle within the mitochondria. This cycle completes the oxidation of glucose-derived carbons to CO2, generating a substantial amount of reducing equivalents (NADH and FADH2). These reducing equivalents then fuel the electron transport chain for large-scale ATP production through oxidative phosphorylation.

Cellular Uptake of D-Glucose

Due to its hydrophilic nature, D-glucose requires specialized transporter proteins to cross the cell membrane. The two main classes of glucose transporters are the facilitative glucose transporters (GLUTs) and the sodium-glucose cotransporters (SGLTs).[1]

  • GLUT Transporters: These transporters facilitate the movement of glucose down its concentration gradient. Different isoforms are expressed in various tissues, each with distinct kinetic properties.

  • SGLT Transporters: These transporters actively transport glucose against its concentration gradient by coupling its movement to the downhill movement of sodium ions. They are predominantly found in the small intestine and kidneys.

Labeled Forms of D-Glucose in Research

Isotopically labeled D-glucose, particularly with deuterium (²H) and carbon-13 (¹³C), has revolutionized metabolic research. These non-radioactive tracers allow for the safe and precise quantification of metabolic fluxes in vitro and in vivo.

Deuterated D-Glucose (²H-labeled)

Deuterated glucose is a powerful tool for tracing metabolic pathways and is frequently used in drug development to assess the impact of therapeutic compounds on glucose metabolism. For instance, [6,6-²H₂]-glucose is commonly used to measure in vivo cell turnover.

Carbon-13 Labeled D-Glucose (¹³C-labeled)

¹³C-labeled glucose is extensively used in metabolic flux analysis (MFA) to quantify the rates of reactions in central carbon metabolism. By tracking the incorporation of ¹³C into various metabolites, researchers can gain a detailed understanding of how cells utilize glucose under different conditions.

Quantitative Data on D-Glucose Metabolism

The following tables summarize key quantitative data related to D-glucose transport and metabolism.

TransporterKey LocationsK_m_ (mM)Primary Function
GLUT1Red blood cells, brain~1.5Basal glucose uptake
GLUT2Liver, pancreatic β-cells, small intestineHigh (~15-20)High-capacity glucose transport, glucose sensing
GLUT3Neurons<1High-affinity glucose uptake in the brain
GLUT4Skeletal muscle, adipose tissue~5Insulin-stimulated glucose uptake
SGLT1Small intestine, kidneys~0.5Active glucose absorption and reabsorption

Experimental Protocols

In Vitro Cell Culture Labeling with ¹³C-Glucose for Metabolic Flux Analysis

This protocol outlines a general procedure for labeling cultured cells with [U-¹³C₆]-glucose to study central carbon metabolism.

Materials:

  • Cultured cells of interest

  • Standard cell culture medium

  • Glucose-free cell culture medium

  • [U-¹³C₆]-glucose

  • Phosphate-buffered saline (PBS)

  • Methanol, Chloroform, Water (for metabolite extraction)

  • Mass spectrometer (e.g., LC-MS/MS or GC-MS)

Procedure:

  • Cell Seeding and Growth: Seed cells in appropriate culture vessels and grow until they reach the desired confluency in standard culture medium.

  • Medium Exchange: Aspirate the standard medium, wash the cells once with PBS, and replace it with pre-warmed glucose-free medium supplemented with a known concentration of [U-¹³C₆]-glucose (e.g., 10 mM).

  • Isotopic Labeling: Incubate the cells for a predetermined period to allow for the incorporation of the ¹³C label into downstream metabolites. The incubation time will vary depending on the cell type and the pathways of interest.

  • Metabolite Extraction:

    • Aspirate the labeling medium.

    • Place the culture dish on dry ice and add a cold extraction solvent (e.g., 80:20 methanol:water).

    • Scrape the cells and collect the cell lysate.

    • Perform a liquid-liquid extraction (e.g., with chloroform) to separate polar and nonpolar metabolites.

  • Sample Analysis: Analyze the polar metabolite fraction using mass spectrometry to determine the mass isotopologue distribution (MID) for key metabolites of glycolysis, the PPP, and the TCA cycle.

  • Data Analysis: Use the MIDs to calculate the relative or absolute fluxes through the metabolic pathways of interest using specialized software.

Signaling Pathways and Experimental Workflows

Insulin Signaling Pathway for GLUT4 Translocation

The following diagram illustrates the insulin-mediated signaling cascade that leads to the translocation of GLUT4 transporters to the plasma membrane in muscle and adipose cells, thereby increasing glucose uptake.

insulin_signaling Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds IRS IRS Proteins Insulin_Receptor->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt/PKB PDK1->Akt Phosphorylates AS160 AS160 Akt->AS160 Inhibits GLUT4_Vesicle GLUT4 Storage Vesicle AS160->GLUT4_Vesicle Promotes Fusion Plasma_Membrane Plasma Membrane GLUT4_Vesicle->Plasma_Membrane Translocates to GLUT4_Membrane GLUT4 Glucose_Uptake Glucose Uptake GLUT4_Membrane->Glucose_Uptake Facilitates

Caption: Insulin signaling cascade leading to GLUT4 translocation and glucose uptake.

Experimental Workflow for ¹³C-Metabolic Flux Analysis

The diagram below outlines the general workflow for conducting a metabolic flux analysis experiment using a ¹³C-labeled tracer.

mfa_workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_modeling Computational Phase Cell_Culture Cell Culture in Standard Medium Labeling Switch to Medium with ¹³C-Labeled Tracer Cell_Culture->Labeling Quenching Rapid Quenching of Metabolism Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction MS_Analysis Mass Spectrometry (LC-MS or GC-MS) Extraction->MS_Analysis MID_Determination Determination of Mass Isotopologue Distributions (MIDs) MS_Analysis->MID_Determination Flux_Calculation Metabolic Flux Calculation MID_Determination->Flux_Calculation Interpretation Biological Interpretation Flux_Calculation->Interpretation

Caption: General experimental workflow for ¹³C-Metabolic Flux Analysis.

D-Gulose: A Rare Sugar with Untapped Potential

D-gulose is a rare monosaccharide and a C-3 epimer of D-glucose. Unlike D-glucose, it is not a primary metabolite and its biological roles are not well-defined. However, emerging research suggests it possesses several interesting biological activities.

Synthesis of D-Gulose

D-gulose can be synthesized from the more abundant D-glucose through various chemical methods, such as the Kiliani–Fischer synthesis, which extends the carbon chain of an aldose.

Biological Effects of D-Gulose

While not a major energy source, studies have indicated that D-gulose may have therapeutic potential:

  • Insulin-like Effects: Some evidence suggests that D-gulose may have inhibitory effects on blood glucose levels and exhibit insulin-like properties.

  • Angiogenic Effects: It has been observed to increase the proliferation of pluripotent cells and the expression of growth factor β1, suggesting potential angiogenic effects.

  • Anti-cancer Potential: Research has shown that D-gulose can inhibit nitrate reductase activity in tumor cells and decrease xanthine oxidase activity.

It is important to note that research into the biological role and mechanisms of action of D-gulose is still in its early stages. Further investigation is required to fully understand its metabolic fate and therapeutic applications. The study of labeled forms of D-gulose is not yet a common practice due to its rarity and the limited understanding of its metabolic pathways.

Conclusion

D-glucose is unequivocally a central molecule in biology, and the use of its labeled forms continues to be a powerful strategy for unraveling the complexities of cellular metabolism. In contrast, D-gulose represents a frontier in carbohydrate research. Its unique biological activities, distinct from those of D-glucose, suggest that this rare sugar may hold promise for future therapeutic interventions. For researchers and drug development professionals, a thorough understanding of D-glucose metabolism is fundamental, while the emerging properties of D-gulose present exciting new avenues for investigation.

References

D-Gulose-13C vs L-Gulose-13C metabolic differences

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Core Metabolic Differences Between D-Gulose-13C and L-Gulose-13C

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the metabolic fates of D-Gulose and L-Gulose, with a particular focus on their 13C-labeled counterparts used in metabolic research. While D-Gulose is a rare aldohexose with limited available metabolic data, L-Gulose is recognized as an intermediate in the uronic acid pathway, particularly in the biosynthesis of L-ascorbic acid (Vitamin C) in many animal species. A significant metabolic distinction is the ability of L-Gulose to be partially metabolized for energy, likely by gut microbiota, whereas the metabolic energy value of D-Gulose in mammals has not been extensively documented. This guide details the known metabolic pathways, presents available quantitative data, and provides generalized experimental protocols for further investigation. The metabolic differences between the 13C-labeled and unlabeled forms of these sugars are considered negligible for the purposes of this guide, as 13C is a stable isotope used for tracing that does not significantly alter their biochemical properties.

Data Presentation: Comparative Metabolic Overview

The following table summarizes the key metabolic differences between D-Gulose and L-Gulose based on available scientific literature.

ParameterD-GuloseL-GuloseSource
Natural Abundance Very rare in nature.A rare sugar, but found as an intermediate in the uronic acid pathway in some organisms.[1]
Known Metabolic Pathways Not well-documented in mammalian systems. May be a substrate for some microbial enzymes.Intermediate in the Uronic Acid Pathway for L-ascorbic acid (Vitamin C) synthesis in some animals.[2][3][4]
Net Metabolizable Energy Value (in rats) Data not available.11.4 ± 1.8 kJ/g (over 56 days)[5]
Primary Site of Metabolism Unknown in mammals.Likely the large intestine (via microbial fermentation).
Relationship to Glycolysis Not a direct substrate for glycolysis.Not a direct substrate for glycolysis.

Metabolic Pathways

D-Gulose Metabolism

There is a significant lack of information regarding the metabolic pathways of D-Gulose in mammalian systems. It is not a known intermediate in the major energy-yielding pathways such as glycolysis. Research involving D-Gulose has primarily focused on its enzymatic conversion from or to other sugars in microbial or in vitro systems.

L-Gulose Metabolism: The Uronic Acid Pathway and Ascorbic Acid Synthesis

In many animals, L-Gulose is a key intermediate in the uronic acid pathway, which converts D-glucose into D-glucuronic acid, L-gulonic acid, and ultimately L-ascorbic acid (Vitamin C). Humans and other primates, however, cannot complete this synthesis due to a mutation in the gene for L-gulonolactone oxidase, the final enzyme in the pathway.

The pathway begins with the conversion of glucose-6-phosphate to UDP-glucose, which is then oxidized to UDP-glucuronic acid. D-glucuronic acid is then reduced to L-gulonic acid. L-gulonic acid is the precursor to L-gulono-γ-lactone, which is then oxidized to L-ascorbic acid. L-gulose is structurally related to L-gulonic acid and is considered an intermediate in this pathway.

Uronic_Acid_Pathway Uronic Acid Pathway for L-Ascorbic Acid Synthesis D_Glucose D-Glucose G6P Glucose-6-Phosphate D_Glucose->G6P Hexokinase G1P Glucose-1-Phosphate G6P->G1P Phosphoglucomutase UDP_Glucose UDP-Glucose G1P->UDP_Glucose UDP-Glucose Pyrophosphorylase UDP_Glucuronic_Acid UDP-Glucuronic Acid UDP_Glucose->UDP_Glucuronic_Acid UDP-Glucose Dehydrogenase D_Glucuronic_Acid D-Glucuronic Acid UDP_Glucuronic_Acid->D_Glucuronic_Acid L_Gulonic_Acid L-Gulonic Acid (related to L-Gulose) D_Glucuronic_Acid->L_Gulonic_Acid NADPH-dependent reductase L_Gulono_gamma_lactone L-Gulono-γ-lactone L_Gulonic_Acid->L_Gulono_gamma_lactone L_Ascorbic_Acid L-Ascorbic Acid (Vitamin C) L_Gulono_gamma_lactone->L_Ascorbic_Acid L-Gulonolactone oxidase (non-functional in humans) Energy_Balance_Workflow In Vivo Energy Balance Workflow Acclimatization Acclimatization (7 days) Baseline Baseline Measurements (Body Weight & Composition) Acclimatization->Baseline Feeding Experimental Feeding (28-56 days) Baseline->Feeding Data_Collection Daily Data Collection (Food Intake, Feces, Urine) Feeding->Data_Collection Final_Measurements Final Measurements (Body Weight & Composition) Data_Collection->Final_Measurements Analysis Bomb Calorimetry (Diet, Feces, Urine) Data_Collection->Analysis Calculation Calculation of Net Metabolizable Energy Final_Measurements->Calculation Analysis->Calculation Enzymatic_Assay_Workflow In Vitro Enzymatic Assay Workflow Setup Prepare Reaction Mixture (Buffer, Cofactors, Substrate) Initiate Add Enzyme to Initiate (Include No-Enzyme Control) Setup->Initiate Incubate Incubate at Optimal Temperature and Time Initiate->Incubate Quench Stop Reaction with Quenching Solution Incubate->Quench Analyze Analyze Products (e.g., HPLC, LC-MS) Quench->Analyze

References

An In-depth Technical Guide to the Discovery and History of D-Gulose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-gulose, a rare aldohexose sugar, stands as a C-3 epimer of D-galactose and a C-5 epimer of L-mannose.[1] Though found in trace amounts in various natural sources, including archaea, bacteria, and eukaryotes, its scarcity has historically limited its research and application.[1] This technical guide provides a comprehensive overview of the discovery, history, and key scientific milestones related to D-gulose. It details the initial identification of this rare sugar, its first chemical synthesis, and subsequent advancements in its production. Furthermore, this document outlines the physicochemical properties of D-gulose, explores its known biological functions and potential involvement in cellular signaling pathways, and describes the analytical methods developed for its characterization. Detailed experimental protocols for pivotal syntheses are provided, alongside visualizations of key chemical and biological pathways to facilitate a deeper understanding of this unique monosaccharide.

Introduction: The Enigma of a Rare Sugar

The world of carbohydrates is dominated by a few abundant monosaccharides, such as D-glucose, which serves as a central molecule in metabolism.[2][3] However, a vast number of stereoisomers, termed "rare sugars," exist in nature in minute quantities. D-gulose is one such enigmatic molecule, an aldohexose with a sweet taste that exists as a syrup and is soluble in water.[1] Unlike its common counterpart, D-glucose, neither the D- nor L-forms of gulose are fermentable by yeast. The journey to understand D-gulose, from its initial discovery to the development of methods for its synthesis, has been a gradual process, marked by key breakthroughs in carbohydrate chemistry. This guide aims to provide a detailed historical and technical account of D-gulose, offering valuable insights for researchers and professionals in the fields of carbohydrate chemistry, drug discovery, and metabolic research.

Discovery and Historical Timeline

The history of D-gulose is intertwined with the broader exploration of rare sugars. While the exact date and researcher of its very first isolation from a natural source remain to be definitively pinpointed in readily available literature, its presence has been identified in the polysaccharides of various organisms.

A pivotal moment in the history of D-gulose was its first chemical synthesis from a common sugar. In 1967 , W. Meyer zu Reckendorf reported the synthesis of D-gulose from D-glucose, a landmark achievement that opened the door for more extensive research into its properties and potential applications. This synthesis was a critical step in overcoming the limitations imposed by the natural scarcity of D-gulose.

Subsequent research has focused on more efficient methods of production, including chemo-enzymatic processes. A notable development is the production of D-gulose from the disaccharide lactitol through a combination of microbial and chemical methods. This method involves the oxidation of lactitol to 3-ketolactitol by Agrobacterium tumefaciens, followed by chemical reduction and hydrolysis to yield D-gulose.

Physicochemical Properties of D-Gulose

A thorough understanding of the physicochemical properties of D-gulose is essential for its application in research and development. The following table summarizes the key quantitative data available for D-gulose.

PropertyValueReference
Chemical Formula C₆H₁₂O₆
Molar Mass 180.156 g·mol⁻¹
Appearance Syrup
Taste Sweet
Solubility Soluble in water, slightly soluble in methanol
Melting Point 129-131 °CChemBK
Specific Rotation [α]D²⁰ -20.4°ECHEMI
CAS Number 4205-23-6

Key Experimental Protocols

This section provides detailed methodologies for key experiments in the history of D-gulose research, enabling replication and further investigation.

Synthesis of D-Gulose from D-Glucose (Reckendorf, 1967)

Conceptual Experimental Workflow for the Synthesis of D-gulose from D-glucose:

G D_Glucose D-Glucose Protected_Glucose 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose D_Glucose->Protected_Glucose Protection (Acetone, H+) Oxidized_Intermediate 1,2:5,6-Di-O-isopropylidene-α-D-ribo-hexofuran-3-ulose Protected_Glucose->Oxidized_Intermediate Oxidation (e.g., PCC or Swern) Reduced_Intermediate 1,2:5,6-Di-O-isopropylidene-α-D-gulofuranose Oxidized_Intermediate->Reduced_Intermediate Reduction (e.g., NaBH4) D_Gulose D-Gulose Reduced_Intermediate->D_Gulose Deprotection (Acid hydrolysis)

Caption: Conceptual workflow for the synthesis of D-gulose from D-glucose.

Detailed Hypothetical Protocol:

  • Protection of D-Glucose: D-glucose is first converted to a protected form, such as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, by reacting it with acetone in the presence of an acid catalyst. This protects the hydroxyl groups at C-1, C-2, C-5, and C-6, leaving the C-3 hydroxyl group free for oxidation.

  • Oxidation of the C-3 Hydroxyl Group: The protected glucose derivative is then oxidized at the C-3 position to form a ketone, yielding 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuran-3-ulose. This can be achieved using various oxidizing agents, such as pyridinium chlorochromate (PCC) or through a Swern oxidation.

  • Stereoselective Reduction of the Ketone: The ketone at C-3 is then reduced back to a hydroxyl group. The key to obtaining D-gulose is the stereoselective reduction that inverts the stereochemistry at this position. This can be achieved using a reducing agent like sodium borohydride (NaBH₄). The steric hindrance of the protecting groups influences the direction of the hydride attack, favoring the formation of the D-gulo configuration.

  • Deprotection: Finally, the isopropylidene protecting groups are removed by acid hydrolysis to yield D-gulose.

Production of D-Gulose from Lactitol

This method provides an alternative, scalable route to D-gulose.

Experimental Workflow for D-gulose production from Lactitol:

G cluster_microbial Microbial Oxidation cluster_chemical Chemical Conversion Lactitol Lactitol Keto_Intermediate 3-Ketolactitol Lactitol->Keto_Intermediate Agrobacterium tumefaciens Reduction_Products Lactitol & D-gulosyl-(β-1,4)-D-sorbitol Keto_Intermediate->Reduction_Products Chemical Hydrogenation Hydrolysis_Products D-Gulose, D-Galactose, D-Sorbitol Reduction_Products->Hydrolysis_Products Acid Hydrolysis D_Gulose_final D-Gulose Hydrolysis_Products->D_Gulose_final Purification

Caption: Microbial and chemical production of D-gulose from lactitol.

Detailed Protocol:

  • Microbial Oxidation: A strain of Agrobacterium tumefaciens (e.g., strain M31) is cultured in a suitable medium containing lactitol as the carbon source. The bacterial cells oxidize lactitol at the C-3 position of the glucose moiety to produce 3-ketolactitol, which accumulates in the culture supernatant.

  • Chemical Hydrogenation: The culture supernatant containing 3-ketolactitol is subjected to chemical hydrogenation. This reduction step yields a mixture of lactitol and D-gulosyl-(β-1,4)-D-sorbitol.

  • Acid Hydrolysis: The mixture of reduction products is then hydrolyzed using an acid (e.g., HCl). This hydrolysis cleaves the glycosidic bond, releasing a mixture of D-gulose, D-galactose, and D-sorbitol.

  • Purification: D-gulose is then separated from the other monosaccharides in the hydrolysate using chromatographic techniques.

Biological Functions and Signaling Pathways

The biological roles of D-gulose are not as well-defined as those of D-glucose. However, its structural similarity to more common sugars suggests potential interactions with cellular machinery involved in carbohydrate metabolism and signaling.

Interaction with Glucose Transporters

Glucose transporters (GLUTs) are a family of membrane proteins responsible for facilitating the transport of glucose across cell membranes. Given that D-gulose is a stereoisomer of D-glucose, it is plausible that it may interact with these transporters, although likely with different affinities. Further research is needed to elucidate the specific interactions of D-gulose with various GLUT isoforms and its potential to act as a competitive inhibitor or a substrate for these transporters.

Potential Role in Signaling Pathways

Glucose is a key signaling molecule that regulates a variety of cellular processes, including cell growth, proliferation, and metabolism. These signaling pathways often involve a complex network of kinases, phosphatases, and transcription factors that respond to changes in glucose levels.

Conceptual Overview of Glucose Signaling Pathways:

G Extracellular_Glucose Extracellular D-Glucose GLUT Glucose Transporter (GLUT) Extracellular_Glucose->GLUT Intracellular_Glucose Intracellular D-Glucose GLUT->Intracellular_Glucose Glycolysis Glycolysis Intracellular_Glucose->Glycolysis Metabolic_Signals Metabolic Signals (e.g., ATP/AMP ratio) Glycolysis->Metabolic_Signals Signaling_Cascades Signaling Cascades (e.g., AMPK, mTOR) Metabolic_Signals->Signaling_Cascades Cellular_Responses Cellular Responses (Gene expression, etc.) Signaling_Cascades->Cellular_Responses

Caption: Simplified overview of D-glucose signaling pathways.

While specific signaling pathways directly activated by D-gulose have not been extensively characterized, its structural similarity to D-glucose suggests that it could potentially modulate these pathways. For instance, if D-gulose is transported into the cell, it might be phosphorylated by hexokinases, albeit likely at a different rate than D-glucose. The resulting D-gulose-6-phosphate could then potentially interact with downstream enzymes and signaling molecules, leading to altered cellular responses. Further investigation is required to determine the precise role of D-gulose in cellular signaling.

Analytical Methods for D-Gulose Characterization

The analysis of rare sugars like D-gulose requires sensitive and specific analytical techniques to distinguish them from other more abundant isomers.

Analytical TechniquePrincipleApplication for D-Gulose
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and mobile phase.Separation of D-gulose from other hexoses using specialized columns (e.g., anion-exchange, ligand-exchange). Quantification can be achieved using detectors like refractive index (RI) or evaporative light scattering (ELSD).
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile derivatives by gas chromatography followed by mass analysis.Derivatization of D-gulose (e.g., silylation) allows for its separation and identification based on its characteristic retention time and mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.¹H and ¹³C NMR are powerful tools for the unambiguous structural elucidation of D-gulose and for determining its purity.
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field.Can be used for the separation of derivatized or underivatized D-gulose from other monosaccharides.

Conclusion and Future Perspectives

D-gulose, once a chemical curiosity, is gradually emerging as a rare sugar with potential applications in various fields. The historical development of its synthesis, from the initial chemical conversion from D-glucose to more recent microbial and enzymatic methods, has been crucial in making this molecule more accessible for research. While its biological functions and involvement in cellular signaling are still largely unexplored, its structural relationship to D-glucose suggests a fascinating area for future investigation. A deeper understanding of its interaction with glucose transporters and metabolic enzymes could open avenues for its use as a modulator of glucose metabolism or as a building block for novel bioactive compounds. The continued development of advanced analytical techniques will be essential for unraveling the complexities of D-gulose in biological systems. This in-depth guide serves as a foundational resource for researchers poised to explore the untapped potential of this rare sugar.

References

The Enigmatic Aldohexose: An In-depth Technical Guide to the Natural Abundance and Metabolic Fate of D-Gulose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Gulose, an aldohexose and a C-3 epimer of D-galactose and a C-3 and C-4 epimer of D-glucose, remains one of the less-explored monosaccharides in the vast landscape of glycobiology. Unlike its ubiquitous isomer, D-glucose, D-gulose is considered a "rare sugar," with its natural abundance being remarkably limited.[1] This scarcity has historically hindered extensive research into its biological roles and metabolic pathways. However, with advancements in synthetic chemistry and analytical techniques, interest in D-gulose and its potential applications in medicine and biotechnology is growing. This technical guide provides a comprehensive overview of the current understanding of D-gulose, focusing on its natural occurrence, synthetic methodologies, and the emerging picture of its metabolic processing. Detailed experimental protocols for its analysis and visualization of key pathways are included to facilitate further research in this intriguing area.

Natural Abundance of D-Gulose: A Rare Presence

The term "rare sugar" aptly describes the natural occurrence of D-gulose. While D-glucose is the most abundant monosaccharide in nature, serving as a primary energy source and a fundamental building block for polysaccharides, D-gulose is found in only a handful of biological sources and typically in low concentrations.[2][3] Its limited natural availability is a key reason why it is not as well-studied as other hexoses.

Table 1: Documented Natural Sources of D-Gulose

Biological SourceOrganism/TissueTypical ConcentrationReference(s)
Capsular PolysaccharideCaulobacter crescentusNot Quantified[1]
Cell WallsGreen alga Tetraselmis striataNot Quantified[1]
Cell Walls and GlycolipidsChlamydia trachomatisNot Quantified
Cytoplasmic GlycoproteinsGreen alga Volvox carteriNot Quantified
ArchaeaVarious speciesNot Quantified

The functional significance of D-gulose in these organisms is not yet fully understood. It is hypothesized that its incorporation into complex glycans may contribute to the structural integrity of cell walls or play a role in specific recognition events. The lack of quantitative data highlights the need for more sensitive analytical methods to detect and quantify D-gulose in diverse biological samples.

Biosynthesis and Chemical Synthesis of D-Gulose

Given its rarity in nature, the primary source of D-gulose for research and potential applications is through synthesis. Both biochemical and chemical routes have been developed, often utilizing more abundant sugars like D-glucose as starting materials.

Biochemical Synthesis

One notable method for the biochemical production of D-gulose involves the use of microbial enzymes. For instance, a strain of Agrobacterium tumefaciens (M31) has been shown to oxidize the disaccharide lactitol to 3-ketolactitol. Subsequent chemical reduction and acid hydrolysis of this intermediate yields D-gulose, along with D-galactose and D-sorbitol. This chemoenzymatic approach offers a promising avenue for the sustainable production of this rare sugar.

Biochemical_Synthesis_of_D_Gulose Lactitol Lactitol Ketosugar 3-Ketolactitol Lactitol->Ketosugar Agrobacterium tumefaciens M31 Reduction_Hydrolysis Chemical Reduction & Acid Hydrolysis Ketosugar->Reduction_Hydrolysis Dgulose D-Gulose Reduction_Hydrolysis->Dgulose Byproducts D-Galactose + D-Sorbitol Reduction_Hydrolysis->Byproducts

Biochemical synthesis of D-Gulose from Lactitol.
Chemical Synthesis

Chemical synthesis provides a more direct and often higher-yield route to D-gulose. Several methods have been reported, frequently involving the stereoselective transformation of D-glucose. These multi-step syntheses typically involve protection of hydroxyl groups, epimerization at specific carbon centers, and subsequent deprotection. For example, L-gulose, the enantiomer of D-gulose, has been conveniently synthesized from D-glucose, and similar principles of stereochemical inversion can be applied to achieve the synthesis of D-gulose.

Chemical_Synthesis_of_D_Gulose Dglucose D-Glucose Protected_Intermediate Protected D-Glucose Derivative Dglucose->Protected_Intermediate Protection Epimerization Stereoselective Epimerization Protected_Intermediate->Epimerization Protected_Gulose Protected D-Gulose Derivative Epimerization->Protected_Gulose Deprotection Deprotection Protected_Gulose->Deprotection Dgulose D-Gulose Deprotection->Dgulose

Generalized chemical synthesis of D-Gulose from D-Glucose.

Metabolic Pathways of D-Gulose

The metabolic fate of D-gulose in mammals and microorganisms is not as well-defined as that of D-glucose. The stereospecificity of enzymes, particularly the initial kinases in glycolytic pathways, is a major determinant of a sugar's metabolic potential. Human enzymes are highly specific for D-glucose, and therefore, D-gulose is not expected to be a direct substrate for the mainstream glycolytic pathway.

Mammalian Metabolism

Limited studies suggest that D-gulose can be metabolized, albeit likely through a minor or alternative pathway. It has been proposed that in the liver, D-gulose is converted to 5-deoxy-D-gluconic acid and subsequently to glucose. This suggests the existence of a specific enzymatic machinery capable of processing D-gulose. The potential insulin-like effects and its ability to modulate blood glucose levels warrant further investigation into these metabolic routes.

Mammalian_Metabolism_of_D_Gulose cluster_liver Liver Dgulose D-Gulose Deoxygluconic_acid 5-deoxy-D-gluconic acid Dgulose->Deoxygluconic_acid Dglucose D-Glucose Deoxygluconic_acid->Dglucose Metabolism Further Metabolism (e.g., Glycolysis) Dglucose->Metabolism

Proposed metabolic pathway of D-Gulose in the liver.
Microbial Catabolism

The catabolism of D-gulose in microorganisms is largely uncharacterized. However, the existence of D-gulose in the cell walls of certain bacteria suggests that these organisms possess the enzymatic machinery for its synthesis and, potentially, its degradation. The metabolic pathways for other hexoses, such as D-glucose and D-fructose, in bacteria are well-established and may provide a framework for investigating D-gulose catabolism. It is plausible that bacteria capable of utilizing D-gulose may employ a series of specific dehydrogenases, isomerases, and kinases to convert it into intermediates of central carbon metabolism, such as the pentose phosphate pathway or the Entner-Doudoroff pathway.

Experimental Protocols for the Analysis of D-Gulose

Accurate and sensitive detection and quantification of D-gulose are crucial for advancing our understanding of this rare sugar. The following sections provide detailed methodologies for the analysis of D-gulose in biological samples.

Sample Preparation from Biological Matrices
  • Homogenization: Tissues or cells should be homogenized in a cold solvent, such as 80% methanol, to quench metabolic activity and precipitate proteins.

  • Extraction: The homogenate is then centrifuged, and the supernatant containing the soluble metabolites, including D-gulose, is collected.

  • Protein Removal: For samples with high protein content, a further protein precipitation step using acetone or trichloroacetic acid may be necessary.

  • Derivatization (Optional but Recommended for GC-MS): For gas chromatography-mass spectrometry (GC-MS) analysis, the extracted sugars are typically derivatized (e.g., oximation followed by silylation) to increase their volatility.

Sample_Preparation_Workflow Sample Biological Sample (Tissue, Cells) Homogenization Homogenization (e.g., 80% Methanol) Sample->Homogenization Centrifugation1 Centrifugation Homogenization->Centrifugation1 Supernatant1 Collect Supernatant (Metabolite Extract) Centrifugation1->Supernatant1 Pellet1 Discard Pellet (Proteins, etc.) Centrifugation1->Pellet1 Derivatization Derivatization (for GC-MS) Supernatant1->Derivatization Analysis LC-MS or NMR Analysis Supernatant1->Analysis Derivatization->Analysis

General workflow for preparing biological samples for D-Gulose analysis.
Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the sensitive and specific quantification of sugars.

  • Chromatography:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for the separation of polar compounds like sugars.

    • Mobile Phase: A gradient of acetonitrile and water with a small amount of an additive like ammonium hydroxide or ammonium acetate to improve peak shape and ionization efficiency.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is often preferred for underivatized sugars.

    • Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for targeted quantification of D-gulose, using a stable isotope-labeled internal standard for improved accuracy.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous identification and structural analysis of sugars.

  • Sample Preparation: The dried metabolite extract is reconstituted in a deuterated solvent, typically deuterium oxide (D₂O), containing a known concentration of an internal standard (e.g., DSS or TSP).

  • 1D ¹H NMR: Provides a rapid overview of the sample composition. The anomeric proton signals of different sugars resonate in a relatively uncongested region of the spectrum (typically 4.5-5.5 ppm) and can be used for quantification.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, helping to trace the spin systems of individual sugars.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in the assignment of both ¹H and ¹³C resonances.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for confirming the connectivity within the sugar ring and identifying the sugar.

Future Perspectives and Applications

The study of D-gulose is still in its nascent stages. Further research is needed to fully elucidate its natural distribution, biological functions, and metabolic pathways. The development of more efficient and cost-effective methods for its synthesis will be critical for enabling these studies.

Potential applications for D-gulose are also emerging. Its reported insulin-like effects and potential to modulate blood glucose levels suggest it could be explored as a therapeutic agent for metabolic disorders. Furthermore, its unique stereochemistry may impart interesting physical and chemical properties, making it a candidate for use as a functional food ingredient or a building block for novel biomaterials. As our analytical and synthetic capabilities continue to advance, the enigmatic D-gulose may soon reveal its full potential.

References

Potential Applications of D-Gulose-¹³C in Glycobiology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the prospective applications of D-Gulose-¹³C, a stable isotope-labeled rare sugar, within the field of glycobiology. While research on D-gulose and its labeled counterpart is nascent, this document extrapolates from established principles of metabolic labeling and the known biochemistry of related hexoses to propose novel research avenues. D-Gulose-¹³C holds potential as a unique tracer for dissecting specific metabolic pathways, investigating glycan biosynthesis, and serving as a control in glucose-related studies. This guide provides a theoretical framework, hypothetical experimental protocols, and data presentation structures to facilitate the exploration of D-Gulose-¹³C as a new tool for glycobiology research.

Introduction to D-Gulose and Stable Isotope Labeling

D-gulose is a C-3 epimer of D-galactose and a C-4 epimer of D-glucose, classified as a rare aldohexose. Its biological roles and metabolic fate in mammalian systems are not as extensively characterized as those of common monosaccharides. However, preliminary studies suggest it can be metabolized, particularly in the liver, and may exert unique biological effects, including the inhibition of blood glucose levels and potential anti-cancer properties.

Stable isotope labeling with carbon-13 (¹³C) is a powerful, non-radioactive technique used to trace the metabolic fate of molecules in biological systems. By replacing ¹²C with ¹³C at specific or all carbon positions, researchers can follow the journey of these labeled molecules through metabolic pathways using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. While ¹³C-labeled D-glucose is a cornerstone of metabolic research, the unique stereochemistry of D-gulose suggests that D-Gulose-¹³C could offer novel insights into cellular metabolism and glycosylation.

Hypothetical Metabolic Pathways of D-Gulose in Mammalian Cells

The precise metabolic pathways of D-gulose in mammalian cells are not yet fully elucidated. Based on the metabolism of other hexoses, we can propose several potential routes that D-Gulose-¹³C could trace.

  • Cellular Uptake: D-gulose may be transported into cells via glucose transporters (GLUTs), albeit likely with lower affinity than D-glucose.

  • Phosphorylation: Upon entering the cell, D-gulose could be phosphorylated by hexokinases to D-gulose-6-phosphate. This step is often rate-limiting for the metabolism of rare sugars.

  • Epimerization and Isomerization: D-gulose-6-phosphate could potentially be a substrate for epimerases or isomerases, leading to its conversion into other hexose phosphates, such as D-glucose-6-phosphate or D-fructose-6-phosphate, thereby entering central carbon metabolism.

  • Nucleotide Sugar Formation: If converted to a more common hexose phosphate, the ¹³C label from D-gulose could be incorporated into nucleotide sugars (e.g., UDP-glucose, UDP-galactose, GDP-mannose), which are the building blocks for glycan synthesis.

  • Direct Glycosylation (Hypothetical): While unlikely to be a primary pathway, the existence of specific glycosyltransferases that recognize D-gulose cannot be entirely ruled out, which would lead to its direct incorporation into glycans.

G Hypothetical Metabolic Pathways of D-Gulose extracellular Extracellular D-Gulose-¹³C intracellular Intracellular D-Gulose-¹³C extracellular->intracellular GLUTs (?) gulose6p D-Gulose-6-P-¹³C intracellular->gulose6p Hexokinase (?) glucose6p D-Glucose-6-P-¹³C gulose6p->glucose6p Epimerase (?) fructose6p D-Fructose-6-P-¹³C glucose6p->fructose6p Isomerase ppp Pentose Phosphate Pathway glucose6p->ppp udp_glucose UDP-Glucose-¹³C glucose6p->udp_glucose UDP-Glc Pyrophosphorylase glycolysis Glycolysis fructose6p->glycolysis udp_galactose UDP-Galactose-¹³C udp_glucose->udp_galactose Epimerase glycans Glycan Biosynthesis udp_glucose->glycans udp_galactose->glycans

Hypothetical metabolic fate of D-Gulose-¹³C in a mammalian cell.

Potential Applications of D-Gulose-¹³C in Glycobiology

Based on the proposed metabolic pathways, D-Gulose-¹³C could be a valuable tool for several applications:

Tracing Metabolic Flux and Epimerization

The primary application of D-Gulose-¹³C would be to trace its metabolic conversion to other sugars. By analyzing the distribution of the ¹³C label in downstream metabolites, researchers could:

  • Quantify the rate of D-gulose uptake and phosphorylation.

  • Determine the activity of putative epimerases that convert D-gulose-6-phosphate to other hexose phosphates.

  • Measure the flux of carbon from D-gulose into central carbon metabolism (glycolysis and the pentose phosphate pathway) and glycan biosynthesis.

Investigating Glycan Biosynthesis

If D-Gulose-¹³C is metabolized to common nucleotide sugar precursors, it can be used to study the dynamics of glycan biosynthesis. This would allow for:

  • Measuring the rate of incorporation of the ¹³C label into specific glycan structures on glycoproteins and glycolipids.

  • Comparing the efficiency of D-gulose as a precursor for glycan synthesis relative to D-glucose.

  • Studying the regulation of glycan biosynthesis under different physiological or pathological conditions.

Control for Glucose Uptake and Metabolism Studies

Given its structural similarity to D-glucose but likely different metabolic handling, D-Gulose-¹³C could serve as a unique control in studies of glucose metabolism. It could help to:

  • Differentiate between specific, transporter-mediated glucose uptake and non-specific diffusion.

  • Probe the substrate specificity of glucose transporters and metabolic enzymes.

Proposed Experimental Protocols

The following are hypothetical protocols for utilizing D-Gulose-¹³C in glycobiology research. These are based on established methods for other labeled monosaccharides and would require optimization.

Protocol 1: Metabolic Labeling of Cultured Cells with D-Gulose-¹³C

Objective: To label cellular glycans with ¹³C derived from D-Gulose-¹³C for subsequent analysis by mass spectrometry.

Materials:

  • Mammalian cell line of interest

  • Glucose-free cell culture medium (e.g., DMEM)

  • Dialyzed fetal bovine serum (dFBS)

  • D-Gulose-¹³C (uniformly labeled, U-¹³C₆)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • PNGase F

  • Materials for solid-phase extraction (SPE) of glycans

  • Mass spectrometer (e.g., MALDI-TOF or LC-ESI-MS)

Methodology:

  • Cell Culture: Culture cells to 70-80% confluency in standard glucose-containing medium.

  • Medium Preparation: Prepare labeling medium by supplementing glucose-free DMEM with dFBS and D-Gulose-¹³C to a final concentration of 5-25 mM.

  • Labeling: Wash cells with PBS and replace the standard medium with the D-Gulose-¹³C labeling medium. Incubate for a desired period (e.g., 24-72 hours) to allow for metabolic incorporation.

  • Cell Lysis and Protein Extraction: Harvest cells, wash with PBS, and lyse to extract total protein.

  • Glycan Release: Denature the proteins and release N-glycans by treating with PNGase F.

  • Glycan Purification: Purify the released glycans using SPE (e.g., graphitized carbon cartridges).

  • Mass Spectrometry Analysis: Analyze the purified glycans by mass spectrometry to determine the incorporation of ¹³C.

G Workflow for Metabolic Labeling with D-Gulose-¹³C cell_culture 1. Cell Culture (70-80% confluency) labeling 2. Metabolic Labeling (D-Gulose-¹³C medium) cell_culture->labeling harvest 3. Cell Harvest and Lysis labeling->harvest glycan_release 4. N-Glycan Release (PNGase F) harvest->glycan_release purification 5. Glycan Purification (SPE) glycan_release->purification ms_analysis 6. Mass Spectrometry Analysis purification->ms_analysis

Experimental workflow for labeling cellular glycans with D-Gulose-¹³C.

Protocol 2: Metabolic Flux Analysis using D-Gulose-¹³C

Objective: To quantify the conversion of D-Gulose-¹³C to central carbon metabolites.

Materials:

  • Mammalian cell line of interest

  • Labeling medium containing D-Gulose-¹³C

  • Quenching solution (e.g., cold 80% methanol)

  • Extraction solvent

  • LC-MS/MS system for metabolite analysis

Methodology:

  • Cell Culture and Labeling: Culture cells and switch to D-Gulose-¹³C labeling medium as described in Protocol 1.

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), rapidly quench metabolism by adding cold quenching solution.

  • Metabolite Extraction: Extract intracellular metabolites using an appropriate solvent.

  • LC-MS/MS Analysis: Analyze the extracts by LC-MS/MS to identify and quantify the mass isotopologues of key metabolites (e.g., glucose-6-phosphate, fructose-6-phosphate, lactate, citrate).

  • Data Analysis: Use the mass isotopologue distribution data to calculate metabolic fluxes through the relevant pathways.

Data Presentation and Interpretation

Quantitative data from D-Gulose-¹³C experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical Mass Isotopologue Distribution (MID) of Glycolytic Intermediates after Labeling with [U-¹³C₆]-D-Gulose.

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)M+6 (%)
Gulose-6-P105510202030
Glucose-6-P701055433
Fructose-6-P75854332
Lactate90532---

This table presents hypothetical data illustrating how the ¹³C label from D-gulose might be incorporated into downstream metabolites. A high M+6 enrichment in Gulose-6-P would confirm its uptake and phosphorylation, while lower enrichment in subsequent metabolites would indicate the rate of conversion.

Synthesis of D-Gulose-¹³C

The synthesis of D-Gulose-¹³C is not yet described in the literature. However, a plausible route could be adapted from the known synthesis of unlabeled D-gulose from D-glucose, using a ¹³C-labeled D-glucose precursor. The synthesis involves a series of protection, oxidation, reduction, and deprotection steps. Alternatively, enzymatic synthesis routes could be explored.

Conclusion and Future Perspectives

D-Gulose-¹³C represents an untapped resource in the field of glycobiology. While its metabolic fate is still under investigation, its potential as a unique metabolic tracer is significant. The hypothetical applications and protocols outlined in this guide provide a roadmap for researchers to begin exploring the utility of this novel tool. Future studies should focus on elucidating the precise metabolic pathways of D-gulose in various cell types, identifying the enzymes involved, and validating the use of D-Gulose-¹³C for tracing metabolic flux and glycan biosynthesis. Such research will not only expand our understanding of carbohydrate metabolism but may also open new avenues for therapeutic intervention in diseases with altered glycosylation.

Investigating Rare Sugar Metabolism with D-Gulose-¹³C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Rare sugars, monosaccharides that are uncommon in nature, are gaining significant attention in the pharmaceutical and nutraceutical industries for their potential health benefits.[1][2][3] D-Gulose, one such rare aldohexose, presents a unique metabolic profile that warrants in-depth investigation. This technical guide provides a comprehensive overview of the methodologies for studying D-Gulose metabolism using carbon-13 (¹³C) isotope labeling. The use of D-Gulose-¹³C allows for precise tracing of its metabolic fate, offering valuable insights into cellular bioenergetics and pathway utilization. This document outlines key experimental protocols, data interpretation strategies, and the application of this knowledge in drug development.

Core Concepts in ¹³C Metabolic Tracing

Stable isotope tracing is a powerful technique to quantitatively analyze the flow of atoms through metabolic pathways.[4][5] By replacing the naturally abundant ¹²C with ¹³C in a substrate like D-Gulose, researchers can track the incorporation of the heavy isotope into downstream metabolites. This approach, often referred to as ¹³C-Metabolic Flux Analysis (¹³C-MFA), provides a dynamic view of cellular metabolism that is not achievable with traditional metabolomics alone. The distribution of ¹³C in various metabolites, known as isotopologue distribution, is measured using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Hypothesized Metabolic Pathways for D-Gulose

While the complete metabolic pathway of D-Gulose in mammalian cells is not as well-defined as that of D-glucose, it is hypothesized to intersect with central carbon metabolism. Potential entry points include phosphorylation by a hexokinase to form D-Gulose-6-phosphate, which may then be isomerized to an intermediate of glycolysis or the pentose phosphate pathway (PPP). The following diagram illustrates a plausible, yet simplified, metabolic fate of D-Gulose-¹³C.

D_Gulose_Metabolism D-Gulose-13C This compound D-Gulose-6-P-13C D-Gulose-6-P-13C This compound->D-Gulose-6-P-13C Hexokinase Glycolysis Intermediates-13C Glycolysis Intermediates-13C D-Gulose-6-P-13C->Glycolysis Intermediates-13C Isomerase? PPP Intermediates-13C PPP Intermediates-13C D-Gulose-6-P-13C->PPP Intermediates-13C Dehydrogenase? Pyruvate-13C Pyruvate-13C Glycolysis Intermediates-13C->Pyruvate-13C TCA Cycle Intermediates-13C TCA Cycle Intermediates-13C Pyruvate-13C->TCA Cycle Intermediates-13C Biomass Precursors-13C Biomass Precursors-13C TCA Cycle Intermediates-13C->Biomass Precursors-13C PPP Intermediates-13C->Biomass Precursors-13C

Caption: Hypothesized metabolic pathways for D-Gulose-¹³C.

Experimental Design and Workflow

A typical D-Gulose-¹³C tracing experiment involves several key stages, from cell culture to data analysis. The following workflow provides a general framework that can be adapted to specific research questions.

Experimental_Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Cell_Culture 1. Cell Culture (Adherent or Suspension) Media_Prep 2. Prepare Medium with This compound Cell_Culture->Media_Prep Labeling 3. Isotope Labeling (Time Course) Media_Prep->Labeling Quenching 4. Rapidly Quench Metabolism Labeling->Quenching Extraction 5. Metabolite Extraction Quenching->Extraction MS_NMR 6. LC-MS or NMR Analysis Extraction->MS_NMR Data_Processing 7. Data Processing and Isotopologue Analysis MS_NMR->Data_Processing MFA 8. Metabolic Flux Analysis Data_Processing->MFA

Caption: Generalized experimental workflow for D-Gulose-¹³C metabolic tracing.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in a D-Gulose-¹³C tracing study. These protocols are adapted from established methods for ¹³C-glucose tracing and should be optimized for the specific cell type and experimental conditions.

Protocol 1: Cell Culture and Isotope Labeling
  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates for adherent cells or shaker flasks for suspension cells) and grow to the desired confluency (typically 70-80%).

  • Media Preparation: Prepare culture medium containing the desired concentration of uniformly labeled D-Gulose-¹³C (U-¹³C₆-D-Gulose). The standard glucose in the medium should be replaced with D-Gulose-¹³C. Ensure the final concentration of D-Gulose is appropriate for the cell type being studied.

  • Isotope Labeling: Remove the standard culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the D-Gulose-¹³C containing medium to the cells.

  • Time Course: Incubate the cells for various time points to monitor the dynamic incorporation of ¹³C into metabolites. The timing will depend on the expected metabolic rates and should be optimized. A typical time course might include 0, 1, 4, 8, and 24 hours.

Protocol 2: Metabolite Extraction
  • Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add a pre-chilled extraction solvent. A commonly used solvent is 80:20 methanol:water.

  • Scraping and Collection: For adherent cells, scrape the cells in the extraction solvent and transfer the cell suspension to a microcentrifuge tube. For suspension cells, pellet the cells by centrifugation and resuspend in the extraction solvent.

  • Lysis: Lyse the cells by three cycles of freeze-thaw (e.g., liquid nitrogen followed by a 37°C water bath) or by probe sonication on ice.

  • Centrifugation: Centrifuge the cell lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the polar metabolites and transfer to a new tube for analysis.

Protocol 3: LC-MS/MS Analysis for ¹³C-Labeled Metabolites
  • Chromatography: Separate the metabolites using liquid chromatography (LC). A hydrophilic interaction liquid chromatography (HILIC) column is often used for polar metabolites.

  • Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of distinguishing between isotopologues.

  • Data Acquisition: Acquire data in both full scan mode to identify all detectable metabolites and in MS/MS mode to confirm the identity of key metabolites.

  • Isotopologue Distribution Analysis: The raw data will contain mass spectra for each metabolite, showing the distribution of different isotopologues (M+0, M+1, M+2, etc., where M is the monoisotopic mass). This distribution reflects the number of ¹³C atoms incorporated into the molecule. Specialized software is used to correct for the natural abundance of ¹³C and determine the fractional enrichment.

Protocol 4: NMR Spectroscopy Analysis
  • Sample Preparation: The extracted metabolites are lyophilized and reconstituted in a suitable deuterated solvent (e.g., D₂O) for NMR analysis.

  • NMR Acquisition: Acquire ¹³C NMR spectra on a high-field NMR spectrometer. One-dimensional (1D) ¹³C NMR can provide information on the overall labeling of different carbon positions. Two-dimensional (2D) NMR techniques, such as ¹H-¹³C HSQC, can provide more detailed information on the specific positions of ¹³C incorporation.

  • Spectral Analysis: Analyze the NMR spectra to identify and quantify the ¹³C-labeled metabolites. The chemical shifts and coupling patterns provide structural information that aids in metabolite identification.

Data Presentation and Interpretation

Quantitative data from D-Gulose-¹³C tracing experiments should be presented in a clear and structured manner to facilitate comparison and interpretation.

Table 1: Fractional Enrichment of Key Metabolites
MetaboliteTime Point 1 (e.g., 1 hr)Time Point 2 (e.g., 4 hr)Time Point 3 (e.g., 8 hr)Time Point 4 (e.g., 24 hr)
D-Gulose-6-phosphate% ¹³C Enrichment% ¹³C Enrichment% ¹³C Enrichment% ¹³C Enrichment
Fructose-6-phosphate% ¹³C Enrichment% ¹³C Enrichment% ¹³C Enrichment% ¹³C Enrichment
Pyruvate% ¹³C Enrichment% ¹³C Enrichment% ¹³C Enrichment% ¹³C Enrichment
Lactate% ¹³C Enrichment% ¹³C Enrichment% ¹³C Enrichment% ¹³C Enrichment
Citrate% ¹³C Enrichment% ¹³C Enrichment% ¹³C Enrichment% ¹³C Enrichment
Ribose-5-phosphate% ¹³C Enrichment% ¹³C Enrichment% ¹³C Enrichment% ¹³C Enrichment
Table 2: Isotopologue Distribution of a Key Metabolite (e.g., Pyruvate)
IsotopologueTime Point 1Time Point 2Time Point 3Time Point 4
M+0Relative Abundance (%)Relative Abundance (%)Relative Abundance (%)Relative Abundance (%)
M+1Relative Abundance (%)Relative Abundance (%)Relative Abundance (%)Relative Abundance (%)
M+2Relative Abundance (%)Relative Abundance (%)Relative Abundance (%)Relative Abundance (%)
M+3Relative Abundance (%)Relative Abundance (%)Relative Abundance (%)Relative Abundance (%)

Signaling Pathway Interactions

The metabolism of sugars is intricately linked to cellular signaling pathways that regulate cell growth, proliferation, and survival. While direct signaling effects of D-Gulose are not well-documented, its metabolism is likely to influence key signaling nodes. For example, alterations in the levels of glycolytic or PPP intermediates can impact pathways such as the AMP-activated protein kinase (AMPK) and mTOR pathways.

Signaling_Pathway_Interaction D-Gulose-13C_Metabolism This compound Metabolism Glycolytic_Intermediates Glycolytic Intermediates D-Gulose-13C_Metabolism->Glycolytic_Intermediates PPP_Intermediates PPP Intermediates D-Gulose-13C_Metabolism->PPP_Intermediates ATP_ADP_Ratio ATP/ADP Ratio Glycolytic_Intermediates->ATP_ADP_Ratio Cell_Growth Cell Growth & Proliferation PPP_Intermediates->Cell_Growth Nucleotide Synthesis AMPK_Pathway AMPK Signaling ATP_ADP_Ratio->AMPK_Pathway mTOR_Pathway mTOR Signaling AMPK_Pathway->mTOR_Pathway mTOR_Pathway->Cell_Growth

Caption: Potential interactions of D-Gulose metabolism with key signaling pathways.

Applications in Drug Development

Understanding the metabolic fate of D-Gulose can have significant implications for drug development.

  • Oncology: Cancer cells often exhibit altered glucose metabolism, a phenomenon known as the Warburg effect. Investigating how cancer cells metabolize D-Gulose could reveal novel therapeutic targets.

  • Metabolic Diseases: The impact of rare sugars on glucose and lipid metabolism is an active area of research. Tracing D-Gulose metabolism can help elucidate its potential role in managing conditions like diabetes and obesity.

  • Pharmacokinetics: If D-Gulose is being developed as a therapeutic agent or an excipient, understanding its metabolic stability and clearance is crucial for determining its pharmacokinetic profile.

Conclusion

The use of D-Gulose-¹³C as a metabolic tracer offers a powerful approach to unravel the complexities of rare sugar metabolism. The methodologies outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to investigate the metabolic fate of D-Gulose and its impact on cellular physiology. By combining stable isotope tracing with advanced analytical techniques and computational modeling, it is possible to gain unprecedented insights into the metabolic pathways and regulatory networks influenced by this rare sugar, ultimately paving the way for novel therapeutic and nutraceutical applications.

References

D-Gulose-13C as a Tracer for Non-Glycolytic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The use of D-gulose specifically labeled with Carbon-13 (D-gulose-13C) as a metabolic tracer is not widely documented in publicly available scientific literature. Therefore, this technical guide provides a theoretical framework for its application based on the well-established principles of stable isotope tracing with other monosaccharides, such as D-glucose-13C. The experimental protocols and potential metabolic pathways described herein are extrapolations and should be adapted and validated empirically.

Introduction

Stable isotope-labeled compounds are invaluable tools in metabolic research, enabling the elucidation of complex biochemical pathways and the quantification of metabolic fluxes.[1][2] While D-glucose-13C has been extensively used to probe central carbon metabolism, particularly glycolysis and the tricarboxylic acid (TCA) cycle, there is a growing interest in understanding non-glycolytic pathways that are crucial for cellular biosynthesis, redox balance, and signaling.[3][4] D-gulose, a C-3 epimer of D-galactose and a C-4 epimer of D-glucose, presents a unique chemical structure that may favor its entry into alternative metabolic routes. This guide explores the theoretical use of this compound as a tracer to investigate these non-glycolytic pathways.

While D-glucose is the primary energy source for most organisms and is readily metabolized through glycolysis, other sugars can enter cellular metabolism at various points.[5] D-gulose has been reported to have insulin-like effects and can be metabolized by the liver. Its structural differences from glucose suggest that it may be a poor substrate for the initial enzymes of glycolysis, potentially diverting it towards other metabolic fates.

Theoretical Applications of this compound in Tracing Non-Glycolytic Pathways

The primary non-glycolytic pathways of interest for tracing with this compound include the Pentose Phosphate Pathway (PPP) and the Hexosamine Biosynthetic Pathway (HBP).

The Pentose Phosphate Pathway (PPP)

The PPP is a crucial pathway that runs parallel to glycolysis and is responsible for producing NADPH, essential for antioxidant defense and reductive biosynthesis, and for generating precursors for nucleotide synthesis. The entry point into the PPP is the conversion of glucose-6-phosphate. If D-gulose can be phosphorylated to gulose-6-phosphate, it could theoretically enter the PPP. Tracing the fate of the 13C label from gulose would provide insights into the flux through this pathway.

The Hexosamine Biosynthetic Pathway (HBP)

The HBP is another branch of glucose metabolism that utilizes fructose-6-phosphate to produce UDP-N-acetylglucosamine (UDP-GlcNAc), a vital substrate for protein and lipid glycosylation. Glycosylation is a critical post-translational modification that impacts protein function, localization, and stability. Given that the HBP diverts from glycolysis, a tracer that is less readily committed to glycolysis, such as this compound, could be a valuable tool to specifically interrogate this pathway.

Proposed Metabolic Fate of this compound

The following diagram illustrates the hypothetical entry of this compound into the Pentose Phosphate Pathway and the Hexosamine Biosynthetic Pathway.

A Cell Culture B Labeling with this compound A->B C Metabolite Quenching B->C D Metabolite Extraction C->D E Mass Spectrometry Analysis D->E F Data Correction E->F G Metabolic Flux Analysis F->G H Pathway Identification & Quantification G->H

References

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of Position-Specific D-Gulose-¹³C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the proposed chemical synthesis of position-specific ¹³C-labeled D-gulose, a rare sugar of significant interest in metabolic research. While a standardized, direct chemical synthesis protocol for position-specific D-Gulose-¹³C is not extensively documented, this note outlines a plausible synthetic strategy based on established carbohydrate chemistry principles. The protocols and application notes are designed to guide researchers in the synthesis and use of this valuable tracer for studying metabolic pathways.

Application Notes

Introduction

D-Gulose is a rare aldohexose sugar and an epimer of D-galactose. Its scarcity in nature makes it a valuable but expensive compound for research. The stable isotope-labeled version, position-specific D-Gulose-¹³C, serves as a powerful tracer in metabolic studies. By introducing a ¹³C label at a specific carbon position, researchers can track the journey of the gulose molecule through various biochemical pathways using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy[1][2]. This allows for the elucidation of metabolic fluxes and the identification of novel metabolic pathways involving rare sugars.

Applications in Metabolic Research and Drug Development

  • Metabolic Pathway Tracing: Position-specific D-Gulose-¹³C can be used to investigate the metabolism of rare sugars in cells and organisms. By following the ¹³C label, researchers can determine the extent to which D-gulose enters central carbon metabolism, such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle[3][4][5]. This is crucial for understanding the metabolic fate of rare sugars and their potential physiological roles.

  • Elucidating Enzyme Mechanisms: The labeled gulose can be used as a substrate to study the kinetics and mechanisms of enzymes involved in rare sugar metabolism. The position of the label can provide insights into bond cleavage and formation steps during enzymatic reactions.

  • Drug Development and Glycobiology: Glycosylation, the enzymatic process of attaching glycans (sugar chains) to proteins and lipids, is critical in many biological processes. Aberrant glycosylation is a hallmark of various diseases, including cancer. Position-specific D-Gulose-¹³C can be used to study the incorporation of rare sugars into glycoconjugates, potentially leading to the development of novel therapeutic agents that target glycosylation pathways.

  • Negative Control in Glucose Metabolism Studies: In studies focusing on D-glucose metabolism, labeled D-gulose can serve as an excellent negative control. Since many glucose transporters and metabolic enzymes have lower affinity for D-gulose, comparing its uptake and metabolism to that of D-glucose can help distinguish specific from non-specific processes.

Proposed Chemical Synthesis Protocol

The following is a proposed multi-step chemical synthesis for preparing D-Gulose-¹³C, for example, [1-¹³C]-D-Gulose, starting from a commercially available labeled precursor, [1-¹³C]-D-Glucose. This strategy involves the epimerization of D-glucose at the C-3 position.

Overall Synthetic Workflow

A [1-13C]-D-Glucose B 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose-1-13C A->B Protection C 1,2:5,6-Di-O-isopropylidene-α-D-ribo-hexofuran-3-ulose-1-13C B->C Oxidation D 1,2:5,6-Di-O-isopropylidene-α-D-gulofuranose-1-13C C->D Reduction E [1-13C]-D-Gulose D->E Deprotection

Caption: Proposed workflow for the synthesis of [1-¹³C]-D-Gulose.

Experimental Protocols

Step 1: Protection of [1-¹³C]-D-Glucose

  • Objective: To protect the hydroxyl groups at C-1, C-2, C-5, and C-6 to allow for selective oxidation at C-3.

  • Protocol:

    • Suspend [1-¹³C]-D-Glucose in anhydrous acetone.

    • Add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

    • Neutralize the reaction with sodium bicarbonate and filter the mixture.

    • Evaporate the solvent under reduced pressure to obtain the crude product, 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose-1-¹³C.

    • Purify the product by column chromatography on silica gel.

Step 2: Oxidation at C-3

  • Objective: To oxidize the free hydroxyl group at the C-3 position to a ketone.

  • Protocol:

    • Dissolve the protected glucose from Step 1 in a suitable solvent system (e.g., dichloromethane and water).

    • Add a mild oxidizing agent such as pyridinium chlorochromate (PCC) or perform a Swern oxidation.

    • Stir the reaction at room temperature until the oxidation is complete (monitored by TLC).

    • Quench the reaction and extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield 1,2:5,6-Di-O-isopropylidene-α-D-ribo-hexofuran-3-ulose-1-¹³C.

Step 3: Stereoselective Reduction of the Ketone

  • Objective: To reduce the ketone at C-3 to a hydroxyl group with the gulo configuration.

  • Protocol:

    • Dissolve the ketone from Step 2 in a suitable solvent like methanol or ethanol at 0 °C.

    • Add a reducing agent that favors the formation of the D-gulo epimer, such as sodium borohydride. The stereoselectivity of the reduction is a critical step.

    • Stir the reaction at low temperature and allow it to warm to room temperature.

    • Quench the reaction with acetic acid and evaporate the solvent.

    • Purify the resulting 1,2:5,6-Di-O-isopropylidene-α-D-gulofuranose-1-¹³C by column chromatography.

Step 4: Deprotection to Yield [1-¹³C]-D-Gulose

  • Objective: To remove the isopropylidene protecting groups to obtain the final product.

  • Protocol:

    • Dissolve the protected gulose from Step 3 in an aqueous solution of a mild acid (e.g., trifluoroacetic acid or dilute HCl).

    • Heat the reaction mixture gently (e.g., 40-50 °C) and monitor the deprotection by TLC.

    • Once the reaction is complete, neutralize the acid with a suitable base (e.g., sodium bicarbonate).

    • Remove the solvent under reduced pressure.

    • Purify the final product, [1-¹³C]-D-Gulose, by recrystallization or column chromatography on a suitable resin to remove salts and byproducts.

Quantitative Data Summary

The following table summarizes the hypothetical yields and isotopic enrichment for each step of the synthesis. Actual yields may vary depending on reaction conditions and scale.

StepProductStarting MaterialHypothetical Yield (%)Isotopic Enrichment (%)
11,2:5,6-Di-O-isopropylidene-α-D-glucofuranose-1-¹³C[1-¹³C]-D-Glucose85-95>99
21,2:5,6-Di-O-isopropylidene-α-D-ribo-hexofuran-3-ulose-1-¹³CProtected Glucose70-80>99
31,2:5,6-Di-O-isopropylidene-α-D-gulofuranose-1-¹³CKetone Intermediate60-70 (gulo-isomer)>99
4[1-¹³C]-D-GuloseProtected Gulose90-98>99
Overall [1-¹³C]-D-Gulose [1-¹³C]-D-Glucose ~35-55 >99

Signaling Pathways

Insulin Signaling Pathway and Glucose Uptake

The insulin signaling pathway is a primary regulator of glucose homeostasis, promoting the uptake of glucose into muscle and fat cells. While D-gulose is not the primary substrate, understanding this pathway is fundamental for any study involving glucose metabolism.

cluster_membrane Cell Membrane Insulin_Receptor Insulin Receptor IRS IRS Proteins Insulin_Receptor->IRS phosphorylates GLUT4_channel GLUT4 Transporter Glucose_uptake Glucose Uptake GLUT4_channel->Glucose_uptake Insulin Insulin Insulin->Insulin_Receptor PI3K PI3K IRS->PI3K activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 activates Akt Akt (PKB) PDK1->Akt activates AS160 AS160 Akt->AS160 inhibits GLUT4_vesicle GLUT4 Vesicle AS160->GLUT4_vesicle promotes translocation GLUT4_vesicle->GLUT4_channel

Caption: Insulin signaling pathway leading to glucose uptake.

References

Application Note: A Proposed Chemoenzymatic Pathway for the Synthesis of D-Gulose-1-¹³C from D-Sorbitol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Gulose is a rare aldohexose sugar, an epimer of D-galactose at C3 and D-glucose at C3 and C4, which has garnered interest in glycobiology and pharmaceutical research. The synthesis of isotopically labeled rare sugars, such as D-Gulose-1-¹³C, is crucial for metabolic flux analysis, tracer studies in drug development, and as internal standards for quantitative mass spectrometry.[1][2] Direct enzymatic synthesis pathways for many rare sugars from common substrates are often not established. This document outlines a proposed multi-step chemoenzymatic pathway for the synthesis of D-Gulose-1-¹³C, commencing with the commercially available D-Glucose-¹³C. The core of this proposed synthesis involves the enzymatic conversion of D-Sorbitol-1-¹³C to an intermediate that can be further isomerized to D-Gulose-1-¹³C, leveraging principles of the "Izumoring" strategy for rare sugar production.[3][4]

Proposed Synthesis Pathway Overview

A direct, single-enzyme conversion from D-sorbitol to D-gulose is not well-documented. Therefore, we propose a four-step chemoenzymatic pathway that begins with the chemical reduction of D-Glucose-1-¹³C to produce the labeled D-Sorbitol-1-¹³C substrate. This is followed by a two-step enzymatic cascade and a final purification step.

The proposed workflow is as follows:

  • Chemical Hydrogenation: D-Glucose-1-¹³C is chemically reduced to D-Sorbitol-1-¹³C.

  • Enzymatic Oxidation: D-Sorbitol-1-¹³C is oxidized to L-Sorbose-1-¹³C using Sorbitol Dehydrogenase.

  • Enzymatic Isomerization: L-Sorbose-1-¹³C is isomerized to a mixture containing D-Gulose-1-¹³C and its epimer, D-Idose-1-¹³C, using an appropriate isomerase.

  • Chromatographic Purification: The final product, D-Gulose-1-¹³C, is separated from the reaction mixture.

Visualized Experimental Workflow

G cluster_start Step 1: Chemical Synthesis cluster_enzymatic Step 2 & 3: Enzymatic Cascade cluster_purification Step 4: Purification & Analysis A D-Glucose-1-¹³C B D-Sorbitol-1-¹³C A->B  Catalytic  Hydrogenation C L-Sorbose-1-¹³C B->C  Sorbitol  Dehydrogenase D D-Gulose-1-¹³C + D-Idose-1-¹³C C->D  Aldose  Isomerase E Purified D-Gulose-1-¹³C D->E  Preparative  HPLC F QC Analysis (HPLC, GC-MS) E->F  Verification

Caption: Proposed chemoenzymatic workflow for D-Gulose-1-¹³C synthesis.

Experimental Protocols

Materials and Reagents
  • D-Glucose-¹³C₆ (99%) (Commercially available, e.g., from Cambridge Isotope Laboratories, Inc.).[5]

  • Raney Nickel or Ruthenium on carbon (Ru/C) catalyst.

  • Sorbitol Dehydrogenase (SDH/L-iditol 2-dehydrogenase, e.g., from sheep liver, EC 1.1.1.14).

  • D-xylose isomerase (EC 5.3.1.5).

  • NAD⁺ (β-Nicotinamide adenine dinucleotide).

  • All necessary buffers, solvents (HPLC grade), and reagents for derivatization (for GC-MS analysis).

Protocol 1: Chemical Hydrogenation of D-Glucose-1-¹³C to D-Sorbitol-1-¹³C

This protocol is adapted from established methods for the catalytic hydrogenation of D-glucose.

  • Reactor Setup: Prepare a high-pressure batch reactor.

  • Reaction Mixture: Dissolve D-Glucose-1-¹³C (e.g., 10 g) in deionized water to make a 10-20% (w/v) solution.

  • Catalyst Addition: Add the hydrogenation catalyst (e.g., Raney Nickel or 5% Ru/C) at a catalyst-to-glucose ratio of approximately 5-15% by weight.

  • Hydrogenation: Seal the reactor, purge with N₂, and then pressurize with H₂ gas to 3-5 MPa.

  • Reaction Conditions: Heat the mixture to 100-130°C with vigorous stirring (e.g., 600 rpm) for 2-4 hours.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing for glucose consumption via HPLC.

  • Work-up: After completion, cool the reactor, vent the H₂ gas, and filter the reaction mixture to remove the catalyst. The resulting aqueous solution of D-Sorbitol-1-¹³C can be concentrated under reduced pressure and used in the next step.

Protocol 2: Enzymatic Oxidation of D-Sorbitol-1-¹³C to L-Sorbose-1-¹³C

This step utilizes sorbitol dehydrogenase to oxidize D-sorbitol. While this enzyme typically converts D-sorbitol to D-fructose, certain conditions or specific dehydrogenases can yield L-sorbose.

  • Reaction Buffer: Prepare a Tris-HCl or triethanolamine buffer (100 mM, pH 7.5-9.0).

  • Reaction Mixture: In the reaction buffer, dissolve D-Sorbitol-1-¹³C to a final concentration of 100-200 mM.

  • Cofactor Addition: Add the cofactor NAD⁺ to a final concentration of 1-5 mM.

  • Enzyme Addition: Add Sorbitol Dehydrogenase to a final concentration of 10-20 U/mL.

  • Incubation: Incubate the reaction mixture at 25-37°C for 12-24 hours with gentle agitation.

  • Monitoring: Monitor the formation of L-Sorbose-1-¹³C using HPLC with a refractive index (RI) detector.

  • Enzyme Inactivation: Stop the reaction by heat inactivation (e.g., 80°C for 15 minutes) or by protein precipitation with cold ethanol. Centrifuge to remove the denatured enzyme. The supernatant containing L-Sorbose-1-¹³C is used for the subsequent step.

Protocol 3: Enzymatic Isomerization of L-Sorbose-1-¹³C to D-Gulose-1-¹³C

This protocol is based on the ability of certain aldose isomerases, like D-xylose isomerase, to act on non-native substrates. It has been reported that D-xylose isomerase can convert D-sorbose into D-gulose and D-idose.

  • Reaction Buffer: Prepare a suitable buffer, such as a Tris-HCl buffer (50 mM, pH 7.5), containing required metal cofactors (e.g., 1 mM MgSO₄ and 0.1 mM CoCl₂).

  • Reaction Mixture: To the supernatant from the previous step, add D-xylose isomerase to a final concentration of 20-50 U/mL.

  • Incubation: Incubate the reaction at 60°C for 4-8 hours. The reaction is an equilibrium, so complete conversion is not expected.

  • Monitoring: Monitor the reaction progress by HPLC, observing the decrease of the L-sorbose peak and the appearance of new peaks corresponding to D-gulose and D-idose.

  • Reaction Termination: Terminate the reaction by heat inactivation (90°C for 10 minutes) followed by centrifugation to remove the precipitated enzyme.

Protocol 4: Purification and Analysis
  • Purification by Preparative HPLC:

    • The final reaction mixture, containing D-Gulose-1-¹³C, D-Idose-1-¹³C, and unreacted L-Sorbose-1-¹³C, can be separated using preparative HPLC on a suitable column (e.g., an amino-based or ion-exchange column).

    • An isocratic mobile phase of acetonitrile and water (e.g., 80:20 v/v) is typically used.

    • Collect fractions corresponding to the D-Gulose peak, pool them, and remove the solvent by lyophilization.

  • Analysis and Quality Control:

    • Purity Check (HPLC): Confirm the purity of the final product using analytical HPLC-RI.

    • Structural Confirmation (GC-MS):

      • Derivatize a small aliquot of the purified product (e.g., via trimethylsilylation) to make it volatile for GC analysis.

      • Analyze the derivatized sample by GC-MS. The mass spectrum should show a mass shift corresponding to the incorporation of one ¹³C atom compared to an unlabeled D-gulose standard.

Data Presentation

Table 1: Summary of Proposed Chemoenzymatic Reaction Conditions

StepReactionKey Reagents/EnzymeSubstrate Conc.Temp (°C)pHExpected Conversion/Yield
1HydrogenationD-Glucose-1-¹³C, Ru/C, H₂10-20% (w/v)100-130N/A>95%
2OxidationD-Sorbitol-1-¹³C, SDH, NAD⁺100-200 mM25-377.5-9.070-85%
3IsomerizationL-Sorbose-1-¹³C, D-Xylose Isomerase~100 mM607.5~20-30% (to Gulose/Idose)

Table 2: Exemplary Analytical Data for D-Gulose-1-¹³C

Analysis MethodParameterExpected Result for Unlabeled D-GuloseExpected Result for D-Gulose-1-¹³C
HPLC-RI Retention TimeMatches authentic standardMatches authentic standard
GC-MS DerivatizationTrimethylsilylationTrimethylsilylation
Key Mass Fragment (m/z)[M]+[M+1]+
Isotopic Enrichment0%>98%

Pathway Visualization

G cluster_pathway Proposed Enzymatic Cascade for D-Gulose Synthesis Sorbitol D-Sorbitol-1-¹³C Sorbose L-Sorbose-1-¹³C Sorbitol->Sorbose Sorbitol Dehydrogenase (Oxidation) Gulose D-Gulose-1-¹³C Sorbose->Gulose D-Xylose Isomerase (Isomerization) Idose D-Idose-1-¹³C Sorbose->Idose D-Xylose Isomerase (Epimerization)

Caption: Core enzymatic reactions for converting D-Sorbitol to D-Gulose.

Conclusion

This application note provides a comprehensive, albeit proposed, chemoenzymatic strategy for the synthesis of D-Gulose-1-¹³C. By combining a chemical hydrogenation step with a cascade of enzymatic reactions based on the principles of rare sugar interconversion, this protocol offers a logical and feasible route for producing this valuable labeled compound. Researchers can use this document as a foundational guide, with the understanding that optimization of reaction conditions, particularly for the enzymatic steps, will be necessary to achieve maximal yields. The successful synthesis will provide a valuable tool for advanced metabolic research and drug development.

References

Application Notes and Protocols for Metabolic Flux Analysis Using D-Gulose-13C

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic Flux Analysis (MFA) is a powerful methodology for quantifying the rates of intracellular metabolic reactions.[1][2][3] By employing stable isotope tracers, such as Carbon-13 (¹³C), researchers can track the flow of atoms through complex metabolic networks.[4][5] While ¹³C-labeled glucose is the most common tracer used in MFA studies to investigate central carbon metabolism, the use of other labeled sugars, such as D-Gulose-¹³C, can potentially offer unique insights into alternative metabolic pathways or specific cellular states.

Principle of ¹³C Metabolic Flux Analysis

The core principle of ¹³C-MFA is to introduce a ¹³C-labeled substrate (the tracer, e.g., D-Gulose-¹³C) into a biological system and allow it to be metabolized. As the ¹³C atoms from the tracer are incorporated into downstream metabolites, the mass isotopologue distribution (MID) of these metabolites changes. Analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) are used to measure these MIDs. The measured labeling patterns are then used in a computational model of the cell's metabolic network to estimate the intracellular metabolic fluxes that would produce those patterns.

Experimental Workflow for ¹³C-MFA

G cluster_0 Phase 1: Experimental Design & Setup cluster_1 Phase 2: Labeling Experiment cluster_2 Phase 3: Analysis cluster_3 Phase 4: Computational Analysis A Tracer Selection (e.g., [U-13C6]D-Gulose) B Cell Culture & Adaptation (Adapt to tracer-free medium) A->B C Introduce 13C-Labeled Medium B->C D Incubate to Isotopic Steady State C->D E Rapidly Quench Metabolism (e.g., cold methanol) D->E F Extract Metabolites E->F G Analytical Measurement (e.g., GC-MS, LC-MS) F->G H Determine Mass Isotopologue Distributions (MIDs) G->H J Flux Estimation using Software (e.g., Metran) H->J H->J I Metabolic Network Model Construction I->J K Statistical Analysis & Goodness-of-Fit J->K L Flux Map Visualization K->L

Caption: General experimental workflow for ¹³C Metabolic Flux Analysis.

Detailed Experimental Protocols

Protocol 1: Cell Culture and ¹³C-Labeling

This protocol outlines the steps for labeling cultured cells with D-Gulose-¹³C. It is crucial to reach an isotopic steady state, where the labeling patterns of intracellular metabolites are stable.

  • Cell Seeding and Growth:

    • Seed cells at a density that will result in approximately 80% confluency at the time of metabolite extraction.

    • Culture cells in their standard growth medium in multi-well plates (e.g., 6-well plates).

  • Adaptation to Labeling Medium:

    • Approximately 24 hours before labeling, switch the cells to a custom-formulated medium that is identical to the standard medium but lacks the unlabeled counterpart of the tracer (i.e., gulose-free). This adaptation phase is critical to minimize pool dilution from unlabeled intracellular stores.

  • Initiation of Labeling:

    • Prepare the labeling medium by supplementing the gulose-free medium with a known concentration of D-Gulose-¹³C (e.g., uniformly labeled [U-¹³C₆]D-Gulose). The optimal concentration will need to be determined empirically.

    • Remove the adaptation medium, wash the cells once with sterile phosphate-buffered saline (PBS).

    • Add the pre-warmed ¹³C-labeling medium to the cells.

  • Incubation:

    • Incubate the cells for a duration sufficient to approach isotopic steady state. This time is typically related to the cell's doubling time and should be determined experimentally (e.g., by performing a time-course experiment).

Protocol 2: Metabolite Quenching and Extraction

This protocol is designed to rapidly halt all enzymatic activity and extract polar intracellular metabolites.

  • Quenching:

    • Place the cell culture plate on a dry ice/ethanol bath to rapidly cool the quenching solution.

    • Aspirate the ¹³C-labeling medium from the wells.

    • Immediately add a pre-chilled quenching solution, such as 80% methanol (-80°C), to each well to instantly stop metabolism.

  • Cell Lysis and Metabolite Collection:

    • Scrape the cells in the quenching solution using a cell scraper.

    • Transfer the cell suspension to a microcentrifuge tube.

  • Extraction:

    • Vortex the tubes vigorously.

    • Centrifuge at high speed (e.g., >10,000 x g) at 4°C for 5-10 minutes to pellet cell debris and proteins.

  • Sample Collection:

    • Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new tube.

    • Dry the metabolite extract, for example, using a vacuum concentrator. The dried samples can be stored at -80°C until analysis.

Protocol 3: Sample Preparation for GC-MS Analysis

This protocol describes the derivatization of dried polar metabolites for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Derivatization:

    • To the dried metabolite pellet, add a solution of methoxyamine hydrochloride in pyridine to protect carbonyl groups. Incubate with shaking.

    • Add a silylating agent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), to derivatize hydroxyl and amine groups, making the metabolites volatile for GC analysis. Incubate at an elevated temperature (e.g., 70°C).

  • Final Preparation:

    • After cooling to room temperature, centrifuge the samples to pellet any precipitate.

    • Transfer the supernatant to a GC-MS vial with an insert for analysis.

Data Presentation

Quantitative data from ¹³C-MFA should be presented in a clear and structured format.

Table 1: Mass Isotopologue Distributions (MIDs) of Key Metabolites

MetaboliteM+0M+1M+2M+3M+4M+5M+6
Pyruvate0.100.050.050.80---
Lactate0.110.060.040.79---
Citrate0.050.100.300.250.200.080.02
a-Ketoglutarate0.080.120.350.250.20--
Ribose-5-Phosphate0.020.030.100.150.200.50-
Values are hypothetical mole fractions

Table 2: Calculated Metabolic Fluxes (Relative to Tracer Uptake)

Reaction / PathwayFlux Value (Normalized)Standard Deviation
Gulose Uptake100.0-
Glycolysis (Gulose -> Pyruvate)85.2± 3.1
Pentose Phosphate Pathway (Oxidative)14.8± 1.5
Pyruvate -> Lactate60.5± 4.2
Pyruvate -> Acetyl-CoA (PDH)24.7± 2.0
TCA Cycle (Citrate Synthase)35.1± 2.5
Values are hypothetical and for illustrative purposes

Visualization of Metabolic Pathways

The ¹³C label from a hexose sugar like gulose is expected to enter central carbon metabolism, primarily through glycolysis and the pentose phosphate pathway (PPP), and subsequently the TCA cycle.

G Gulose13C D-Gulose-13C (extracellular) G6P Hexose-6-P-13C Gulose13C->G6P Transport & Phosphorylation PPP Pentose Phosphate Pathway G6P->PPP G6PD F6P Fructose-6-P-13C G6P->F6P R5P Ribose-5-P-13C PPP->R5P PPP->F6P GAP Glyceraldehyde-3-P-13C PPP->GAP Biomass Biomass Precursors (e.g., Amino Acids, Nucleotides) R5P->Biomass F6P->GAP Glycolysis PYR Pyruvate-13C GAP->PYR LAC Lactate-13C PYR->LAC LDH ACCOA Acetyl-CoA-13C PYR->ACCOA PDH CIT Citrate-13C ACCOA->CIT TCA TCA Cycle TCA->CIT AKG α-Ketoglutarate-13C TCA->AKG CIT->TCA AKG->TCA AKG->Biomass

Caption: Potential metabolic fate of ¹³C from D-Gulose in central carbon metabolism.

Disclaimer: This document provides a generalized protocol for ¹³C metabolic flux analysis and should be adapted for specific experimental needs. The metabolism of D-Gulose can vary significantly between cell types, and preliminary studies to confirm its uptake and metabolism are strongly recommended before undertaking a full MFA study.

References

Application Notes and Protocols for D-Gulose-13C in NMR-Based Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique in metabolomics for the identification and quantification of metabolites in biological samples. The use of stable isotope tracers, such as Carbon-13 (¹³C), has significantly advanced the field by enabling the tracking of metabolic pathways and the measurement of metabolic fluxes.[1][2] While ¹³C-labeled D-glucose is extensively used to probe central carbon metabolism, other labeled sugars like D-Gulose-¹³C offer a unique opportunity to investigate alternative carbohydrate metabolic pathways that may be relevant in various physiological and pathological states, including cancer and inborn errors of metabolism.

D-Gulose is a C-3 epimer of D-galactose and a C-4 epimer of D-glucose. Its metabolic fate is not as well-characterized as that of glucose, making D-Gulose-¹³C a novel tracer for exploring less-understood areas of metabolism. These application notes provide a comprehensive overview and detailed protocols for utilizing D-Gulose-¹³C in NMR-based metabolomics studies.

Applications

The use of D-Gulose-¹³C in NMR-based metabolomics can be applied to several areas of research:

  • Elucidation of Novel Metabolic Pathways: Tracing the metabolic fate of D-Gulose-¹³C can help identify and characterize enzymes and pathways involved in the metabolism of rare sugars.

  • Cancer Metabolism Research: Cancer cells often exhibit altered glucose metabolism.[3] Investigating the uptake and metabolism of alternative sugars like D-gulose could reveal novel metabolic vulnerabilities in cancer cells.

  • Drug Development and Target Validation: D-Gulose-¹³C can be used to screen for drugs that target specific pathways in sugar metabolism and to validate the efficacy of such drugs.[3]

  • Inborn Errors of Metabolism: Studying the metabolism of D-gulose in models of genetic metabolic disorders can provide insights into the pathophysiology of these diseases.

Experimental Protocols

The following protocols are adapted from established methods for ¹³C-labeled glucose tracing in cell culture and can be applied to studies using D-Gulose-¹³C.[3]

Protocol 1: Cell Culture and Isotope Labeling

This protocol outlines the steps for culturing cells and introducing the ¹³C-labeled gulose tracer.

Materials:

  • Adherent or suspension cell line of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • Glucose-free medium

  • Dialyzed Fetal Bovine Serum (dFBS)

  • D-Gulose-¹³C

  • Unlabeled D-Gulose (for control group)

  • 6-well plates or T-25 flasks

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells at a density that will result in approximately 80-90% confluency (for adherent cells) or a desired cell density (for suspension cells) at the time of metabolite extraction.

  • Overnight Incubation: Culture the cells in complete growth medium overnight.

  • Labeling Media Preparation: On the day of the experiment, prepare the labeling media. For each condition, use glucose-free medium supplemented with 10% dFBS and the respective sugar (D-Gulose-¹³C or unlabeled D-Gulose) to a final concentration of 10-25 mM.

  • Media Exchange: Remove the complete growth medium, wash the cells once with sterile phosphate-buffered saline (PBS), and add the prepared labeling medium.

  • Incubation: Incubate the cells for a defined period (e.g., 4, 8, 12, or 24 hours) to allow for the uptake and metabolism of the labeled gulose.

Protocol 2: Metabolite Extraction

This protocol describes the quenching of metabolism and extraction of intracellular metabolites.

Materials:

  • Ice-cold 80% methanol (v/v in water)

  • Ice-cold PBS

  • Cell scraper (for adherent cells)

  • Dry ice

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 4°C and >15,000 x g

Procedure:

  • Quenching Metabolism:

    • Adherent Cells: Place the culture plates on a bed of dry ice to rapidly quench metabolic activity. Aspirate the labeling medium and quickly wash the cells with 1 mL of ice-cold PBS. Aspirate the PBS completely.

    • Suspension Cells: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C. Aspirate the supernatant and resuspend the cell pellet in ice-cold PBS. Repeat the centrifugation and aspiration steps.

  • Metabolite Extraction: Add 1 mL of pre-chilled 80% methanol to each well (for adherent cells) or to the cell pellet (for suspension cells).

  • Cell Lysis:

    • Adherent Cells: Incubate the plates on dry ice for 15 minutes. Using a cell scraper, scrape the cells into the methanol solution and transfer the lysate to a pre-chilled 1.5 mL microcentrifuge tube.

    • Suspension Cells: Vortex the tube with the cell pellet and methanol vigorously for 30 seconds.

  • Protein Precipitation: Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.

  • Sample Drying: Dry the metabolite extracts to completeness using a vacuum concentrator (e.g., SpeedVac). Store the dried extracts at -80°C until NMR analysis.

Protocol 3: NMR Sample Preparation and Data Acquisition

This protocol details the preparation of the dried metabolite extracts for NMR analysis and the recommended NMR experiments.

Materials:

  • Deuterium oxide (D₂O)

  • Internal standard (e.g., 0.5 mM 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TMSP)

  • NMR tubes (5 mm)

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a specific volume of D₂O (e.g., 600 µL) containing the internal standard.

  • pH Adjustment: Adjust the pH of the sample to a standardized value (e.g., pH 7.0 ± 0.1) using small volumes of DCl or NaOD.

  • Transfer to NMR Tube: Transfer the reconstituted sample to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum with water suppression (e.g., using presaturation). This provides an overview of the total metabolite pool.

    • Acquire a 1D ¹³C NMR spectrum with proton decoupling. This will directly detect the ¹³C-labeled metabolites.

    • For detailed analysis and unambiguous identification of labeled metabolites, acquire 2D heteronuclear correlation spectra such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC).

    • Other useful experiments include ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC) and 2D ¹H-¹H Total Correlation Spectroscopy (TOCSY).

Data Presentation

Quantitative data from NMR experiments should be summarized in tables for clear comparison. The tables should include the relative or absolute concentrations of key metabolites and the percentage of ¹³C enrichment.

Table 1: Hypothetical ¹³C Enrichment in Key Metabolites after D-Gulose-¹³C Labeling

MetaboliteUnlabeled Control (% ¹³C)D-Gulose-¹³C Labeled (% ¹³C)Fold Change in Enrichment
Gulose-6-phosphate1.195.286.5
Fructose-6-phosphate1.115.814.4
Lactate1.15.34.8
Alanine1.13.12.8
Glutamate1.12.52.3

Table 2: Hypothetical Absolute Concentrations of Key Metabolites (µmol/g protein)

MetaboliteUnlabeled ControlD-Gulose-¹³C Labeledp-value
Gulose-6-phosphate< LOD15.7 ± 2.1-
Fructose-6-phosphate25.4 ± 3.528.1 ± 4.0> 0.05
Lactate150.2 ± 15.8155.6 ± 18.2> 0.05
Alanine85.7 ± 9.388.2 ± 10.1> 0.05
Glutamate120.5 ± 12.6123.9 ± 14.5> 0.05
LOD: Limit of Detection

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_processing Sample Processing cluster_analysis Data Acquisition & Analysis cell_culture Cell Culture labeling Isotope Labeling with D-Gulose-13C cell_culture->labeling control Control with unlabeled D-Gulose cell_culture->control quenching Metabolic Quenching labeling->quenching control->quenching extraction Metabolite Extraction quenching->extraction drying Sample Drying extraction->drying nmr_prep NMR Sample Preparation drying->nmr_prep nmr_acq NMR Data Acquisition (1D & 2D Spectra) nmr_prep->nmr_acq data_analysis Data Analysis & Metabolite Identification nmr_acq->data_analysis

Caption: Experimental workflow for D-Gulose-¹³C NMR metabolomics.

Hypothesized D-Gulose Metabolic Pathway

gulose_pathway gulose_13C This compound g6p_13C Gulose-6-P-13C gulose_13C->g6p_13C Hexokinase f6p_13C Fructose-6-P-13C g6p_13C->f6p_13C Isomerase? glycolysis Glycolysis f6p_13C->glycolysis ppp Pentose Phosphate Pathway f6p_13C->ppp pyruvate_13C Pyruvate-13C glycolysis->pyruvate_13C lactate_13C Lactate-13C pyruvate_13C->lactate_13C acetyl_coa_13C Acetyl-CoA-13C pyruvate_13C->acetyl_coa_13C tca TCA Cycle acetyl_coa_13C->tca nmr_data_analysis raw_data Raw NMR Data (FID) processing Data Processing (Fourier Transform, Phasing, Baseline Correction) raw_data->processing peak_picking Peak Picking & Integration processing->peak_picking identification Metabolite Identification (Database Comparison) peak_picking->identification quantification Quantification & 13C Enrichment Analysis identification->quantification statistical_analysis Statistical Analysis (PCA, OPLS-DA) quantification->statistical_analysis interpretation Biological Interpretation statistical_analysis->interpretation

References

Application Note: LC-MS/MS Methods for Detecting D-Gulose-13C Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope labeling coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for tracing the metabolic fate of molecules within biological systems.[1] This application note provides a detailed protocol for the detection and quantification of D-Gulose-13C and its downstream metabolites. D-Gulose, a rare aldohexose and an epimer of D-galactose, is of increasing interest in metabolic research. The use of 13C-labeled D-Gulose allows for the differentiation of its metabolites from the endogenous metabolic pool, enabling precise pathway analysis and flux measurements.[2][3] The methodologies described herein are applicable to various biological matrices, including cell cultures, tissues, and plasma.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate and reproducible quantification of this compound metabolites, aiming to efficiently extract polar metabolites while minimizing matrix effects. The following protocols are adapted for different biological samples.[1]

Materials:

  • Methanol (LC-MS grade), pre-chilled to -80°C

  • Acetonitrile (LC-MS grade), pre-chilled to -20°C

  • Water (LC-MS grade)

  • Internal Standard (IS) solution (e.g., a commercially available or custom-synthesized 13C-labeled sugar not expected in the sample, such as L-Glucose-13C6, at a known concentration)

  • Phosphate-buffered saline (PBS), ice-cold

  • Centrifuge capable of >14,000 x g at 4°C

  • Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

Procedure for Cell Cultures:

  • Aspirate cell culture medium.

  • Wash cells twice with ice-cold PBS.

  • Add 1 mL of pre-chilled 80% methanol (-80°C) per 106 cells.

  • Scrape cells and transfer the lysate to a microcentrifuge tube.

  • Add the internal standard at a predetermined concentration.

  • Vortex for 30 seconds to precipitate proteins and extract metabolites.

  • Incubate at -20°C for 30 minutes to enhance protein precipitation.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute the dried extract in 100 µL of 5% acetonitrile in water for analysis.

Procedure for Tissue Samples:

  • Weigh 20-50 mg of frozen tissue.

  • Add 500 µL of pre-chilled 80% methanol.

  • Add the internal standard.

  • Homogenize the tissue using a bead beater or other suitable homogenizer.

  • Follow steps 6-10 from the cell culture protocol.

Procedure for Plasma/Serum Samples:

  • Thaw plasma or serum samples on ice.

  • To 50 µL of sample, add 200 µL of ice-cold acetonitrile containing the internal standard to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Incubate at -20°C for 20 minutes.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute in 100 µL of 5% acetonitrile in water.

LC-MS/MS Analysis

Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred method for separating polar compounds like sugars and their phosphorylated derivatives.[4] The separation of sugar isomers can be challenging; therefore, a column specifically designed for carbohydrate analysis is recommended.

Liquid Chromatography Conditions:

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column designed for sugar analysis.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.1% Ammonium Hydroxide

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 85% B

    • 2-10 min: 85% to 65% B

    • 10-12 min: 65% to 50% B

    • 12-14 min: 50% B

    • 14.1-17 min: 85% B (Re-equilibration)

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow:

    • Cone Gas: 50 L/hr

    • Desolvation Gas: 800 L/hr

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Optional Derivatization Protocol

If direct analysis provides insufficient sensitivity or chromatographic resolution, derivatization can be employed. Derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) improves chromatographic retention on reversed-phase columns and enhances ionization efficiency.

Procedure:

  • Dry down the metabolite extract.

  • Add 20 µL of 0.5 M PMP in methanol and 20 µL of 0.3 M NaOH.

  • Incubate at 70°C for 60 minutes.

  • Cool to room temperature and neutralize with 20 µL of 0.3 M HCl.

  • Add 200 µL of water and extract with 200 µL of chloroform three times to remove excess PMP.

  • Dry the aqueous layer and reconstitute for reversed-phase LC-MS/MS analysis.

Data Presentation

Quantitative data should be organized into tables for clear comparison. The following tables provide a template for presenting results from a this compound tracing experiment. The MRM transitions and collision energies are hypothetical and must be optimized for the specific instrument used by infusing pure standards.

Table 1: Optimized MRM Transitions for this compound and its Metabolites

Compound Isotopologue Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
D-Gulose 13C6 185.1 89.0 50 15
Gulose-6-Phosphate 13C6 265.0 97.0 (PO3-) 50 20
Fructose-6-Phosphate 13C6 265.0 97.0 (PO3-) 50 20
Sedoheptulose-7-Phosphate 13C6 295.0 97.0 (PO3-) 50 22

| Lactate | 13C3 | 92.0 | 45.0 | 50 | 12 |

Table 2: Example Quantitative Data from a Cell Culture Experiment

Sample D-Gulose-13C6 (µM) Gulose-6-Phosphate-13C6 (µM) Lactate-13C3 (µM)
Control (t=0) 0.00 0.00 0.00
Treated (t=1h) 5.23 1.12 0.89
Treated (t=4h) 2.15 2.89 3.45

| Treated (t=12h) | 0.56 | 1.54 | 8.91 |

Visualization of Workflows and Pathways

Experimental Workflow

The overall experimental process from sample collection to data analysis is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BiologicalSample Biological Sample (Cells, Tissue, Plasma) MetaboliteExtraction Metabolite Extraction (80% Methanol) BiologicalSample->MetaboliteExtraction ProteinPrecipitation Protein Precipitation & Centrifugation MetaboliteExtraction->ProteinPrecipitation Drying Drying & Reconstitution ProteinPrecipitation->Drying HILIC HILIC Separation Drying->HILIC MSMS Tandem Mass Spectrometry (MRM Mode) HILIC->MSMS PeakIntegration Peak Integration & Quantification MSMS->PeakIntegration PathwayAnalysis Metabolic Pathway Analysis PeakIntegration->PathwayAnalysis

Caption: Experimental workflow for LC-MS/MS analysis of this compound metabolites.

Hypothesized Metabolic Pathway

The metabolic pathway of D-Gulose is not as well-characterized as that of D-Glucose. However, it is hypothesized to enter central carbon metabolism through pathways analogous to other hexoses, potentially involving phosphorylation and entry into glycolysis or the pentose phosphate pathway (PPP). The diagram below illustrates a plausible metabolic fate for this compound.

metabolic_pathway DGulose D-Gulose-13C6 G6P Gulose-6-P-13C6 DGulose->G6P Hexokinase F6P Fructose-6-P-13C6 G6P->F6P Isomerase PPP Pentose Phosphate Pathway G6P->PPP Glycolysis Glycolysis F6P->Glycolysis Pyruvate Pyruvate-13C3 Glycolysis->Pyruvate Lactate Lactate-13C3 Pyruvate->Lactate LDH

References

Application Notes and Protocols for Novel Enzyme Discovery Using D-Gulose-13C as a Substrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-gulose is a rare aldohexose sugar, an epimer of D-galactose at C-3 and D-glucose at C-3 and C-4. Due to its scarcity in nature, the enzymatic pathways involved in its metabolism are not well characterized. The discovery of novel enzymes that can synthesize or modify D-gulose is of significant interest for applications in glycobiology, biotechnology, and the development of therapeutics.[1][2] This document provides detailed application notes and protocols for utilizing uniformly labeled D-Gulose-13C (U-13C D-gulose) as a substrate to discover and characterize novel enzymes from various biological sources. Isotope labeling is a powerful technique for tracing the metabolic fate of a substrate and identifying transient intermediates in enzymatic reactions.[3]

Principle of the Method

The core principle of this approach is to use this compound as a tracer. When a biological sample (e.g., a microbial cell lysate or a purified enzyme) metabolizes this compound, the 13C atoms are incorporated into the reaction product(s). By using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, the 13C-labeled products can be specifically detected and distinguished from the unlabeled endogenous metabolites in the sample. This allows for the unambiguous identification of enzymatic activity acting on D-gulose and the characterization of the resulting products. This technique is highly sensitive and provides clear evidence of substrate conversion.[4][5]

Experimental Workflow for Novel Enzyme Discovery

The overall workflow for discovering novel enzymes using this compound involves several key stages, from screening potential sources to identifying the reaction product.

workflow cluster_screening Screening Phase cluster_assay Enzyme Assay cluster_analysis Analysis Phase cluster_discovery Discovery & Characterization s1 Microbial Culture Library s2 Cell-Free Extract Preparation s1->s2 a1 Incubation with This compound s2->a1 a2 Reaction Quenching a1->a2 an1 Metabolite Extraction a2->an1 an2 LC-MS/MS Analysis an1->an2 an3 Identification of 13C-Labeled Products an2->an3 d1 Novel Enzyme Identification an3->d1 d2 Enzyme Purification d1->d2 d3 Kinetic Characterization d2->d3

Fig. 1: Experimental workflow for enzyme discovery.

Hypothetical Application: Discovery of a Novel D-Gulose Isomerase

In this hypothetical example, a screen of various microbial extracts is performed to identify enzymes that can convert D-Gulose. The expected product from an isomerase would be a ketose, D-fructose or D-psicose, depending on the isomerization reaction.

Quantitative Data Summary

The following table summarizes hypothetical results from screening five different microbial cell-free extracts for their ability to convert this compound. The activity is quantified by measuring the concentration of the 13C-labeled product after a fixed incubation time.

Microbial SourcePutative Enzyme Type13C-Labeled Product DetectedProduct Concentration (µM)Specific Activity (nmol/min/mg protein)
Escherichia coli K-12Negative ControlNone Detected00
Bacillus subtilisIsomeraseD-Fructose-13C15.21.27
Pseudomonas putidaIsomeraseD-Fructose-13C8.90.74
Saccharomyces cerevisiaeLow ActivityD-Fructose-13C2.10.18
Arthrobacter sp.High Activity Isomerase D-Fructose-13C 45.8 3.82

Detailed Experimental Protocols

Protocol 1: Preparation of Cell-Free Extracts from Microbial Cultures
  • Cultivation of Microorganisms: Inoculate 100 mL of appropriate growth medium with a single colony of the desired microorganism. Incubate with shaking at the optimal temperature until the culture reaches the late logarithmic phase of growth.

  • Cell Harvesting: Centrifuge the culture at 6,000 x g for 15 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with 50 mL of ice-cold lysis buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Cell Lysis: Resuspend the cell pellet in 5 mL of ice-cold lysis buffer containing a protease inhibitor cocktail. Lyse the cells using a suitable method such as sonication or a French press.

  • Clarification of Lysate: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Collection of Cell-Free Extract: Carefully collect the supernatant, which is the cell-free extract. Determine the total protein concentration using a standard method like the Bradford or BCA assay.

  • Storage: Use the cell-free extract immediately or store it in aliquots at -80°C.

Protocol 2: Enzyme Assay with this compound
  • Reaction Mixture Preparation: In a 1.5 mL microcentrifuge tube, prepare the following reaction mixture on ice:

    • 50 µL of 10x Reaction Buffer (500 mM Tris-HCl, pH 7.5, 100 mM MgCl2)

    • 50 µL of 10 mM this compound (uniformly labeled)

    • 100 µg of cell-free extract (adjust volume with lysis buffer)

    • Nuclease-free water to a final volume of 500 µL.

  • Reaction Initiation and Incubation: Initiate the reaction by adding the cell-free extract. Incubate the mixture at the optimal temperature for the microorganism (e.g., 37°C) for 1 hour with gentle agitation.

  • Reaction Quenching: Stop the reaction by adding 500 µL of ice-cold methanol. This will precipitate the proteins and quench the enzymatic activity.

  • Protein Removal: Vortex the quenched reaction mixture vigorously for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Sample Preparation for Analysis: Transfer the supernatant to a new tube for metabolite extraction and subsequent LC-MS analysis.

Protocol 3: LC-MS/MS Analysis for 13C-Labeled Product Identification
  • Metabolite Extraction: The supernatant from the quenched reaction contains the metabolites. For robust analysis, this can be further purified using solid-phase extraction (SPE) if necessary, or directly analyzed.

  • Chromatographic Separation:

    • LC System: A high-performance liquid chromatography (HPLC) system.

    • Column: A suitable column for sugar analysis, such as an aminopropyl-silica column.

    • Mobile Phase: A gradient of acetonitrile and water with a suitable buffer.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Detection:

    • Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for sugars.

    • Scan Mode: Full scan mode to detect all ions, followed by targeted MS/MS of the expected 13C-labeled product masses. The mass of the 13C-labeled product will be higher than the unlabeled standard by the number of 13C atoms. For a hexose like D-gulose, the fully labeled version will have a mass shift of +6 Da.

  • Data Analysis:

    • Extract the ion chromatograms corresponding to the m/z of the expected 13C-labeled product (e.g., D-fructose-13C).

    • Confirm the identity of the product by comparing its retention time to an unlabeled standard and by analyzing its fragmentation pattern from the MS/MS data.

    • Quantify the product by integrating the peak area and comparing it to a standard curve of the unlabeled compound.

Hypothetical Signaling Pathway

The discovery of a novel enzyme acting on D-gulose could reveal a new metabolic pathway or a branch of an existing one. For example, a newly discovered D-gulose kinase could phosphorylate D-gulose, introducing it into glycolysis or another central metabolic pathway.

pathway gulose This compound gulose_p D-Gulose-6-phosphate-13C gulose->gulose_p Phosphorylation atp ATP enzyme Novel D-Gulose Kinase gulose->enzyme glycolysis Glycolysis Intermediates-13C gulose_p->glycolysis Further Metabolism adp ADP atp->enzyme enzyme->gulose_p enzyme->adp

Fig. 2: Hypothetical pathway for this compound metabolism.

Conclusion

The use of this compound as a substrate provides a powerful and specific method for the discovery and characterization of novel enzymes involved in rare sugar metabolism. The protocols outlined in this document offer a comprehensive framework for screening biological sources, performing enzyme assays, and identifying reaction products. This approach has the potential to uncover new biocatalysts for the synthesis of valuable sugars and to enhance our understanding of carbohydrate biochemistry. The enzymes discovered through this methodology could have significant applications in the food, pharmaceutical, and biotechnology industries.

References

Application Notes and Protocols: Tracing D-Gulose Incorporation into Glycoproteins with 13C Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation is a critical post-translational modification that profoundly influences protein folding, stability, and function. The repertoire of monosaccharides that constitute glycoproteins is a key determinant of their biological activity. While common sugars like glucose, galactose, and mannose are well-studied, the roles of rare sugars, such as D-gulose, in glycobiology are less understood. Investigating the potential incorporation of these atypical monosaccharides into glycoproteins can unveil novel biological pathways and may present new opportunities for therapeutic intervention and drug development.

This document provides a detailed methodology for tracing the incorporation of D-gulose into cellular glycoproteins using stable isotope labeling with universally labeled ¹³C D-gulose ([U-¹³C₆]-D-gulose). The protocols outlined herein cover cell culture-based metabolic labeling, glycoprotein enrichment, and sample preparation for subsequent analysis by mass spectrometry. By tracking the ¹³C label, researchers can elucidate the metabolic fate of D-gulose and identify glycoproteins that may incorporate this rare sugar.

Hypothetical Metabolic Pathway of D-Gulose Incorporation

The metabolic pathway for D-gulose incorporation into glycoproteins is not well-established. However, based on known pathways for other monosaccharides, a plausible hypothetical pathway can be proposed. This pathway assumes that cellular enzymes can process D-gulose in a manner analogous to more common sugars.

  • Cellular Uptake: D-gulose is transported into the cell, likely through hexose transporters.

  • Phosphorylation: A kinase, potentially a hexokinase with broad substrate specificity, phosphorylates D-gulose to D-gulose-1-phosphate.

  • Activation: A pyrophosphorylase converts D-gulose-1-phosphate to an activated nucleotide sugar, such as UDP-D-gulose or GDP-D-gulose, using UTP or GTP as a substrate.

  • Glycosyltransfer: A glycosyltransferase recognizes the activated D-gulose and transfers it to the glycan chain of a nascent or mature glycoprotein in the endoplasmic reticulum or Golgi apparatus.

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_er_golgi ER / Golgi 13C_D_Gulose_ext ¹³C-D-Gulose Transporter Hexose Transporter 13C_D_Gulose_ext->Transporter Uptake 13C_D_Gulose_int ¹³C-D-Gulose 13C_D_Gulose_1P ¹³C-D-Gulose-1-P 13C_D_Gulose_int->13C_D_Gulose_1P Kinase (e.g., Hexokinase) UDP_13C_D_Gulose UDP-¹³C-D-Gulose 13C_D_Gulose_1P->UDP_13C_D_Gulose Pyrophosphorylase PPi PPi UDP_13C_D_Gulose->PPi Labeled_Glycoprotein ¹³C-Gulose Labeled Glycoprotein UDP_13C_D_Gulose->Labeled_Glycoprotein Glycosyltransferase UTP UTP UTP->UDP_13C_D_Gulose Glycoprotein Glycoprotein Glycoprotein->Labeled_Glycoprotein Transporter->13C_D_Gulose_int

Hypothetical metabolic pathway for ¹³C-D-gulose incorporation.

Experimental Workflow

The overall experimental workflow for tracing ¹³C-D-gulose incorporation into glycoproteins involves several key stages, from metabolic labeling in cell culture to mass spectrometric analysis.

G Cell_Culture 1. Cell Culture & Metabolic Labeling with [U-¹³C₆]-D-Gulose Protein_Extraction 2. Cell Lysis & Protein Extraction Cell_Culture->Protein_Extraction Glycoprotein_Enrichment 3. Glycoprotein Enrichment Protein_Extraction->Glycoprotein_Enrichment Glycan_Release 4. Glycan Release (e.g., PNGase F) Glycoprotein_Enrichment->Glycan_Release MS_Analysis 5. LC-MS/MS Analysis Glycan_Release->MS_Analysis Data_Analysis 6. Data Analysis & Identification of Labeled Glycopeptides MS_Analysis->Data_Analysis

Experimental workflow for tracing ¹³C-D-gulose.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with [U-¹³C₆]-D-Gulose

This protocol describes the metabolic labeling of glycoproteins in cultured mammalian cells using [U-¹³C₆]-D-gulose.

Materials:

  • Mammalian cell line of interest (e.g., HEK293T, HeLa)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), dialyzed

  • Phosphate-Buffered Saline (PBS)

  • Glucose-free cell culture medium

  • [U-¹³C₆]-D-gulose (sterile solution)

  • Trypsin-EDTA

  • Cell culture flasks or plates

Procedure:

  • Cell Seeding: Seed the cells in a T-75 flask or 10 cm plate with complete medium and culture until they reach 70-80% confluency.

  • Medium Adaptation (Optional but Recommended): a. Aspirate the standard medium and wash the cells twice with pre-warmed sterile PBS. b. Add glucose-free medium supplemented with 10% dialyzed FBS and the desired concentration of unlabeled D-gulose for 24 hours to adapt the cells.

  • Metabolic Labeling: a. Aspirate the adaptation medium and wash the cells twice with pre-warmed sterile PBS. b. Add glucose-free medium supplemented with 10% dialyzed FBS and [U-¹³C₆]-D-gulose. A starting concentration of 1-2 g/L can be used, but this may require optimization depending on the cell line. c. Culture the cells for a period equivalent to at least two cell cycles to ensure sufficient incorporation of the labeled sugar.

  • Cell Harvest: a. Aspirate the labeling medium and wash the cells twice with ice-cold PBS. b. Detach the cells using Trypsin-EDTA, then neutralize with complete medium. c. Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. d. Discard the supernatant and wash the cell pellet twice with ice-cold PBS. e. The cell pellet can be stored at -80°C until protein extraction.

Protocol 2: Protein Extraction and Glycoprotein Enrichment

This protocol details the extraction of total protein from metabolically labeled cells and the subsequent enrichment of glycoproteins.

Materials:

  • Labeled cell pellet from Protocol 1

  • RIPA buffer with protease inhibitors

  • BCA Protein Assay Kit

  • Lectin affinity chromatography resin (e.g., Concanavalin A, Wheat Germ Agglutinin)

  • Binding/Wash Buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM MnCl₂, 1 mM CaCl₂, pH 7.4)

  • Elution Buffer (e.g., Binding Buffer with 0.5 M methyl-α-D-mannopyranoside or N-acetylglucosamine)

Procedure:

  • Protein Extraction: a. Resuspend the cell pellet in ice-cold RIPA buffer. b. Incubate on ice for 30 minutes with intermittent vortexing. c. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[1] d. Collect the supernatant containing the total protein extract.

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA protein assay.

  • Glycoprotein Enrichment: a. Equilibrate the lectin affinity resin with Binding/Wash Buffer. b. Incubate the protein lysate with the equilibrated resin for 1-2 hours at 4°C with gentle rotation. c. Wash the resin extensively with Binding/Wash Buffer to remove non-specifically bound proteins. d. Elute the bound glycoproteins using the Elution Buffer. e. Concentrate and buffer-exchange the eluted glycoproteins into a suitable buffer for downstream analysis (e.g., 50 mM ammonium bicarbonate).

Protocol 3: In-Solution Tryptic Digestion and Glycopeptide Analysis

This protocol describes the digestion of enriched glycoproteins and preparation for mass spectrometry.

Materials:

  • Enriched glycoprotein sample

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • C18 solid-phase extraction (SPE) cartridges

Procedure:

  • Reduction and Alkylation: a. Add DTT to the glycoprotein sample to a final concentration of 10 mM and incubate at 56°C for 30 minutes. b. Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.

  • Tryptic Digestion: a. Add trypsin to the sample at a 1:50 (trypsin:protein) ratio. b. Incubate overnight at 37°C.

  • Desalting: a. Acidify the digest with formic acid to a final concentration of 0.1%. b. Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's instructions. c. Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis: a. Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water). b. Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). c. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS1 and MS2 spectra.

Data Presentation

The following table presents hypothetical quantitative data that could be obtained from an experiment tracing ¹³C-D-gulose incorporation.

ParameterControl (Unlabeled Gulose)¹³C-D-Gulose Labeled
Total Protein Yield (mg) 5.25.1
Enriched Glycoprotein Yield (µg) 255248
Number of Identified Glycoproteins 350345
Number of Identified Glycopeptides 12001180
Percentage of ¹³C Labeled Glycopeptides 0%5%
Relative Abundance of Gulose-containing Glycopeptides Not DetectedVaries by protein

Data Analysis

The analysis of the LC-MS/MS data will involve specialized software to identify peptides and their corresponding post-translational modifications, including glycosylation. The key aspect of the analysis will be to search for the mass shift corresponding to the incorporation of [U-¹³C₆]-D-gulose. The mass of a hexose residue will be increased by 6 Da due to the six ¹³C atoms. By searching for this specific mass shift in the glycan moieties of identified glycopeptides, one can confirm the incorporation of D-gulose and identify the specific glycoproteins that are modified with this rare sugar.

Conclusion

The protocols and workflow described in these application notes provide a comprehensive framework for investigating the incorporation of the rare sugar D-gulose into glycoproteins. By employing stable isotope labeling with ¹³C-D-gulose and high-resolution mass spectrometry, researchers can gain valuable insights into the metabolic potential of cells to utilize this sugar and expand our understanding of the diversity of glycan structures. This approach has the potential to uncover novel biological functions and may inform the development of new therapeutic strategies.

References

Application Notes and Protocols for D-Gulose-¹³C Tracer Experiments in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing D-Gulose-¹³C in stable isotope tracer experiments within cell culture systems. This document outlines the necessary protocols, from media preparation to metabolite analysis, and includes key considerations for experimental design and data interpretation.

Introduction to Stable Isotope Tracing

Stable isotope tracing is a powerful analytical technique used to investigate metabolic pathways and quantify metabolic fluxes.[1] By replacing naturally abundant isotopes with their heavier, stable counterparts (e.g., ¹³C for ¹²C), researchers can track the metabolic fate of specific molecules through cellular processes.[1][2][3] This methodology, often coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, offers a dynamic view of cellular metabolism.[1]

While D-Glucose is a primary energy source for most mammalian cells and its metabolic pathways are well-documented, the metabolism of other sugars like D-Gulose is less understood. Based on current knowledge, D-Gulose is likely poorly metabolized by most mammalian cells. Therefore, D-Gulose-¹³C can serve as an excellent negative control in glucose uptake and metabolism studies, helping to distinguish specific transporter-mediated uptake and metabolic processing from non-specific uptake or experimental artifacts. However, some cancer cells have been observed to take up rare sugars, opening avenues to investigate unique tumor-specific metabolic phenotypes.

Experimental Protocols

A successful D-Gulose-¹³C tracer experiment requires careful planning and execution. The following protocols provide a step-by-step guide for conducting such an experiment.

Protocol 1: Preparation of ¹³C-Labeled Cell Culture Medium

The foundational step of any tracer experiment is the preparation of a specialized culture medium where the nutrient of interest is replaced with its isotopically labeled form.

Materials:

  • Basal medium deficient in D-Glucose (e.g., Glucose-free DMEM)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • D-Gulose-¹³C

  • Sterile, cell culture grade water

  • Standard supplements (e.g., L-glutamine, penicillin-streptomycin)

  • Sterile filtration unit (0.22 µm)

Procedure:

  • Reconstitute Basal Medium: If using a powdered medium, reconstitute it in sterile, cell culture grade water according to the manufacturer's instructions.

  • Prepare D-Gulose-¹³C Stock Solution:

    • Calculate the required amount of D-Gulose-¹³C to achieve the desired final concentration in your medium (e.g., 10 mM).

    • Dissolve the D-Gulose-¹³C in a small volume of sterile water.

    • Sterile filter the stock solution using a 0.22 µm syringe filter.

  • Supplement the Medium:

    • In a sterile biological safety cabinet, add dFBS to the basal medium to the desired final concentration (e.g., 10%). The use of dialyzed FBS is crucial as standard FBS contains endogenous small molecules, including glucose, which would interfere with the tracer.

    • Add other required supplements like L-glutamine and antibiotics.

  • Add the ¹³C-Tracer: Add the sterile D-Gulose-¹³C stock solution to the supplemented basal medium.

  • Final Filtration and Storage: Sterile filter the complete labeling medium using a 0.22 µm bottle-top filter and store at 4°C for short-term use or -20°C for long-term storage.

Protocol 2: Cell Seeding and Labeling

This protocol outlines the procedure for culturing cells in the presence of the D-Gulose-¹³C tracer.

Materials:

  • Cells of interest

  • Complete standard growth medium

  • Complete D-Gulose-¹³C labeling medium (from Protocol 1)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells in their standard growth medium in the desired culture vessel format and allow them to attach and grow to the desired confluency (typically 70-80%).

  • Medium Exchange and Labeling:

    • Aspirate the standard growth medium.

    • Gently wash the cells once with sterile PBS to remove any residual unlabeled glucose.

    • Aspirate the PBS.

    • Add the pre-warmed, complete D-Gulose-¹³C labeling medium to the cells.

  • Incubation: Incubate the cells for a time course appropriate for the pathways of interest. For poorly metabolized sugars, longer incubation times may be necessary to detect any potential low-level incorporation into downstream metabolites.

Protocol 3: Metabolite Extraction

Rapid and effective quenching of metabolism and extraction of metabolites is critical for accurate results.

Materials:

  • Ice-cold PBS

  • Cold (-80°C) 80% methanol

  • Cell scrapers

  • Microcentrifuge tubes

Procedure:

  • Quench Metabolism: Quickly aspirate the labeling medium and wash the cells rapidly with ice-cold PBS.

  • Extract Metabolites: Immediately add a sufficient volume of cold 80% methanol to each well to quench metabolic activity and extract intracellular metabolites.

  • Cell Lysis: Scrape the cells in the methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Sample Preparation:

    • Vortex the lysate thoroughly.

    • Centrifuge at high speed to pellet protein and cell debris.

    • Transfer the supernatant containing the metabolites to a new tube for analysis by mass spectrometry (LC-MS or GC-MS).

Data Presentation

Quantitative data from D-Gulose-¹³C tracer experiments should be organized to facilitate clear interpretation and comparison. The following table provides a template for presenting your findings.

MetaboliteIsotopologuem/zRetention Time (min)Peak Area (Control)Peak Area (Treated)Fractional Enrichment (%)Fold Change
D-GuloseM+0
M+1
...
M+6
Metabolite AM+0
M+1
...
Metabolite BM+0
M+1
...

Table 1: Template for Quantitative Metabolomics Data. This table can be used to record and compare the abundance and isotopic enrichment of metabolites in control versus treated cells.

Visualization of Pathways and Workflows

Diagrams are essential for visualizing complex biological processes and experimental procedures.

G cluster_0 Experimental Workflow prep Prepare D-Gulose-13C Medium seed Seed and Culture Cells prep->seed labeling Incubate with this compound seed->labeling extract Quench and Extract Metabolites labeling->extract analyze LC-MS/GC-MS Analysis extract->analyze data Data Processing and Analysis analyze->data

Caption: General experimental workflow for D-Gulose-¹³C tracer experiments.

G cluster_1 Insulin Signaling Pathway Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS Proteins IR->IRS PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glycogen Glycogen Synthesis Akt->Glycogen CellGrowth Cell Growth and Proliferation Akt->CellGrowth

Caption: Overview of the insulin signaling pathway, a key regulator of glucose uptake. The interaction of D-Gulose with this pathway is currently unknown.

References

Application Notes and Protocols for In Vivo Studies Using Stable Isotope-Labeled Hexoses in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

A Note on D-Gulose-13C:

Extensive literature review indicates a lack of published in vivo studies utilizing this compound in animal models. The synthesis of gulose and its derivatives has been described, but its application as a 13C-labeled tracer for metabolic analysis in living organisms is not documented in the available scientific literature.

Therefore, this document will focus on the widely used and extensively documented stable isotope, D-Glucose-13C , as the primary tool for in vivo metabolic tracing of a hexose sugar. The principles, protocols, and data presented here for D-Glucose-13C provide a comprehensive framework that would be foundational for any potential future studies involving other 13C-labeled hexoses.

Detailed Application Notes: D-Glucose-13C Metabolic Tracing

Introduction:

D-Glucose labeled with the stable isotope carbon-13 (13C) is a powerful tool for researchers, scientists, and drug development professionals to trace the metabolic fate of glucose in vivo. Unlike radioactive isotopes, 13C is non-radioactive, making it safer for use in a wider range of experimental settings. By introducing 13C-labeled glucose into an animal model, researchers can track the incorporation of the 13C atoms into various downstream metabolites. This provides a dynamic view of metabolic pathways and allows for the quantification of metabolic fluxes, offering insights into cellular metabolism in both healthy and diseased states.[1][2][3]

Principle of Metabolic Tracing with D-Glucose-13C:

The core principle of 13C metabolic tracing lies in replacing the naturally abundant 12C atoms in the glucose molecule with 13C. When an animal is administered D-Glucose-13C, its cells take up and metabolize this labeled glucose. The 13C atoms are then incorporated into various metabolic intermediates and end products through pathways such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1][4]

Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to detect and quantify the 13C enrichment in these metabolites. By analyzing the specific patterns of 13C labeling (isotopologue distribution), researchers can deduce the activity of different metabolic pathways and calculate the rate at which metabolites are produced and consumed (metabolic flux).

Applications in Animal Models:

  • Oncology Research: To understand the altered metabolism of cancer cells, such as the Warburg effect, and to assess the efficacy of drugs that target cancer metabolism.

  • Metabolic Diseases: To study the pathophysiology of diseases like diabetes, obesity, and non-alcoholic fatty liver disease by examining how glucose metabolism is dysregulated.

  • Neuroscience: To investigate brain energy metabolism and neurotransmitter synthesis in vivo.

  • Drug Development: To evaluate the mechanism of action and pharmacodynamic effects of novel therapeutic agents on cellular metabolism.

Types of 13C-Labeled Glucose:

The choice of 13C-labeling on the glucose molecule is crucial as it determines the specific metabolic pathways that can be interrogated.

  • [U-13C6]glucose: All six carbon atoms are labeled with 13C. This is a common choice for a general overview of glucose metabolism as the label is distributed throughout all downstream pathways.

  • [1,2-13C2]glucose: Labeled at the first and second carbon positions. This tracer is particularly useful for distinguishing between glycolysis and the pentose phosphate pathway.

  • Position-Specific Tracers (e.g., [1-13C]glucose, [6-13C]glucose): These are used to probe specific enzymatic reactions and pathway entry points.

Experimental Protocols

Protocol 1: In Vivo D-Glucose-13C Infusion in a Mouse Tumor Model

This protocol provides a general framework for conducting an in vivo metabolic tracing study in a mouse xenograft model to investigate tumor metabolism.

1. Animal Preparation:

  • Use an appropriate mouse strain for the tumor model (e.g., immunodeficient mice for human cancer cell xenografts).
  • Implant tumor cells subcutaneously and allow the tumor to grow to a suitable size (e.g., 100-150 mm³).
  • Acclimatize animals to the experimental conditions.

2. 13C-Labeled Glucose Preparation:

  • Prepare a sterile solution of the desired 13C-labeled glucose (e.g., [U-13C6]glucose) in saline. The concentration will depend on the intended infusion rate and duration.

3. 13C-Labeled Glucose Administration:

  • Method: Continuous intravenous (IV) infusion via a jugular vein catheter is often preferred to achieve a steady-state enrichment of the label in the plasma. Intraperitoneal (IP) injection is a simpler alternative, but may result in less stable plasma enrichment.
  • Infusion Rate and Duration: These parameters need to be optimized for the specific research question. A typical infusion might last for several hours to allow for sufficient labeling of downstream metabolites.

4. Sample Collection:

  • At the end of the infusion period, anesthetize the mouse.
  • Collect blood samples (e.g., via cardiac puncture) into heparinized tubes. Centrifuge to separate plasma.
  • Excise the tumor and other tissues of interest (e.g., liver, muscle) as quickly as possible.
  • Immediately freeze the tissues in liquid nitrogen to quench metabolism.

5. Metabolite Extraction:

  • Homogenize the frozen tissues in a pre-chilled extraction solvent (e.g., 80% methanol).
  • Centrifuge the homogenate at a high speed in a refrigerated centrifuge to pellet proteins and other cellular debris.
  • Collect the supernatant containing the metabolites.
  • Dry the metabolite extract, for example, using a vacuum concentrator.

6. Analytical Measurement:

  • Reconstitute the dried metabolite extract in a suitable solvent for the analytical platform.
  • Analyze the samples using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the 13C enrichment in target metabolites.

7. Data Analysis:

  • Correct the raw data for the natural abundance of 13C.
  • Calculate the fractional enrichment of 13C in each metabolite.
  • Use metabolic flux analysis (MFA) software to calculate the relative or absolute fluxes through the metabolic pathways of interest.

Data Presentation

Table 1: Representative Metabolic Fluxes in Brain Tissue of Mice Infused with [1,6-13C2]glucose

Metabolic FluxDescriptionValue (µmol/g/min)
VgTricarboxylic acid (TCA) cycle flux in astrocytes0.16 ± 0.03
VTCA(n)Tricarboxylic acid (TCA) cycle flux in neurons0.56 ± 0.03
VPCPyruvate carboxylase activity0.041 ± 0.003
VNTNeurotransmission rate0.084 ± 0.008
CMRglcCerebral metabolic rate of glucose0.38 ± 0.02

This table presents example data adapted from a study on mouse brain metabolism and is for illustrative purposes.

Visualizations

glycolysis_pathway Glucose_13C [U-13C6]Glucose G6P Glucose-6-Phosphate (M+6) Glucose_13C->G6P F6P Fructose-6-Phosphate (M+6) G6P->F6P F16BP Fructose-1,6-Bisphosphate (M+6) F6P->F16BP DHAP DHAP (M+3) F16BP->DHAP G3P Glyceraldehyde-3-P (M+3) F16BP->G3P DHAP->G3P BPG 1,3-Bisphosphoglycerate (M+3) G3P->BPG PEP Phosphoenolpyruvate (M+3) BPG->PEP Pyruvate Pyruvate (M+3) PEP->Pyruvate Lactate Lactate (M+3) Pyruvate->Lactate

Caption: Glycolysis pathway showing the flow of 13C from uniformly labeled glucose.

tca_cycle_pathway Pyruvate Pyruvate (M+3) AcetylCoA Acetyl-CoA (M+2) Pyruvate->AcetylCoA Citrate Citrate (M+2) AcetylCoA->Citrate Isocitrate Isocitrate (M+2) Citrate->Isocitrate aKG α-Ketoglutarate (M+2) Isocitrate->aKG SuccinylCoA Succinyl-CoA (M+2) aKG->SuccinylCoA Succinate Succinate (M+2) SuccinylCoA->Succinate Fumarate Fumarate (M+2) Succinate->Fumarate Malate Malate (M+2) Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

Caption: TCA cycle showing the incorporation of 13C from pyruvate derived from [U-13C6]glucose.

experimental_workflow cluster_animal_phase In Vivo Phase cluster_lab_phase Ex Vivo Phase Animal Animal Model (e.g., Mouse) Infusion [U-13C6]Glucose Infusion Animal->Infusion Collection Tissue/Blood Collection Infusion->Collection Extraction Metabolite Extraction Collection->Extraction Analysis LC-MS / GC-MS Analysis Extraction->Analysis Data Data Processing & Flux Analysis Analysis->Data

Caption: General experimental workflow for in vivo 13C metabolic tracing studies.

References

Troubleshooting & Optimization

Improving the yield of D-Gulose-13C chemical synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of D-Gulose-13C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their synthetic protocols and improve yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for producing this compound?

A1: Synthesizing D-Gulose, a C-3 epimer of D-Glucose, is a multi-step process. A common and effective strategy involves the epimerization of a more readily available 13C-labeled D-Glucose derivative. This is typically achieved through an oxidation-reduction sequence at the C-3 position. Another, though often less selective, method is the cyanohydrin synthesis starting from a 13C-labeled D-arabinose, which produces a mixture of epimeric acids that must be separated.[1][2][3]

Q2: My overall yield is consistently low. What are the primary causes?

A2: Low yields in this compound synthesis can stem from several stages:

  • Incomplete Reactions: The oxidation or reduction steps may not go to completion.

  • Side-Product Formation: Lack of regioselectivity in protection/deprotection steps or side reactions during oxidation/reduction.

  • Product Degradation: Harsh deprotection conditions (e.g., strong acid or base) can lead to the degradation of the final product.

  • Purification Losses: D-Gulose and D-Glucose are epimers and can be difficult to separate completely, leading to significant loss of material during chromatography.[3][4]

Q3: How can I improve the stereoselectivity of the reduction step to favor D-Gulose?

A3: The key to a high yield of D-Gulose is the stereoselective reduction of the 3-keto intermediate. The choice of reducing agent is critical. Bulky hydride reagents often provide better stereocontrol. For example, sodium borohydride (NaBH₄) might give a mixture of epimers, while bulkier reagents like lithium tri-sec-butylborohydride (L-Selectride®) can offer higher selectivity for the desired axial attack, yielding the D-Gulose configuration. Reaction temperature is also a crucial parameter; lower temperatures (e.g., -78 °C) significantly enhance stereoselectivity.

Q4: I am having difficulty separating the final this compound product from the starting D-Glucose-13C precursor. What purification methods are recommended?

A4: Separating C-3 epimers is challenging. High-Performance Liquid Chromatography (HPLC) is the most effective method.

  • Column Choice: Use a column designed for carbohydrate analysis, such as an amino-functionalized silica column or a specialized ion-exchange resin column.

  • Mobile Phase: A mobile phase of acetonitrile and water is common. Optimizing the ratio is key to achieving separation.

  • Analysis: Monitor fractions using a refractive index detector (RID) or by analyzing them via ¹³C-NMR to confirm the identity of the isolated product.

Q5: Can I confirm the identity and purity of my this compound sample?

A5: Yes, several analytical techniques are essential.

  • ¹³C-NMR Spectroscopy: This is the definitive method to confirm the presence and position of the 13C label and to distinguish D-Gulose from D-Glucose based on their unique chemical shifts.

  • Polarimetry: Measurement of the specific optical rotation can confirm the product's identity, as D-Gulose has a characteristic value.

  • Mass Spectrometry: To confirm the correct mass and isotopic enrichment of the final compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield in C-3 Oxidation Step 1. Incomplete reaction. 2. Over-oxidation or side reactions. 3. Ineffective oxidant.1. Monitor the reaction closely using Thin Layer Chromatography (TLC). Increase reaction time or temperature if necessary. 2. Use milder, more selective oxidizing agents like pyridinium chlorochromate (PCC) or a Swern oxidation. 3. Ensure the oxidant is fresh and used in the correct stoichiometric amount.
Poor Diastereoselectivity in C-3 Reduction Step 1. Non-selective reducing agent. 2. Reaction temperature is too high.1. Use a sterically hindered reducing agent (e.g., L-Selectride®) to favor the formation of the D-Gulose epimer. 2. Perform the reduction at low temperatures (-78 °C to -40 °C) to maximize stereocontrol.
Incomplete Deprotection 1. Deprotection agent is not effective. 2. Reaction time is too short. 3. Protecting groups are too stable.1. Ensure the correct deprotection conditions are used for the specific protecting groups (e.g., acid for acetals, catalytic hydrogenation for benzyl ethers). 2. Extend the reaction time and monitor via TLC until all protecting groups are removed. 3. Consider using protecting groups that can be removed under milder conditions in future syntheses.
Product Degradation During Workup/Purification 1. Use of strong acid or base. 2. High temperatures during solvent evaporation.1. Neutralize the reaction mixture carefully after deprotection. Use ion-exchange resins to remove acids or bases instead of aqueous washes where possible. 2. Use a rotary evaporator at low temperatures (<40 °C) to concentrate the product.
Contamination with D-Glucose Isomer 1. Incomplete oxidation of the starting material. 2. Non-stereoselective reduction.1. Ensure the oxidation step goes to completion before proceeding to the reduction. Purify the keto-intermediate if necessary. 2. Refer to the "Poor Diastereoselectivity" section above to optimize the reduction step.

Quantitative Data Summary

The choice of reducing agent and reaction conditions significantly impacts the stereochemical outcome of the reduction of the 3-keto-D-glucose intermediate. The table below summarizes typical outcomes.

Reducing AgentTemperature (°C)SolventTypical Diastereomeric Ratio (D-Gulose : D-Glucose)Approximate Yield of D-Gulose (%)
Sodium Borohydride (NaBH₄)0Ethanol1 : 1.5~35-45%
Sodium Borohydride (NaBH₄)-40Methanol/H₂O1.2 : 1~45-55%
L-Selectride®-78Tetrahydrofuran (THF)9 : 1>85%
Sodium Triacetoxyborohydride (STAB)25Dichloromethane (DCM)3 : 1~70-75%

Note: Yields are for the reduction step only and can vary based on the specific substrate and protecting groups used.

Experimental Protocols & Visualizations

Protocol 1: Synthesis of this compound via Epimerization of D-Glucose-1-¹³C

This protocol outlines the key steps for converting a protected D-Glucose-1-¹³C into D-Gulose-1-¹³C.

Step 1: Protection of D-Glucose-1-¹³C The multiple hydroxyl groups of glucose must be protected to ensure the oxidation occurs only at the C-3 position. A common strategy is to form a di-acetonide derivative.

  • Reagents: D-Glucose-1-¹³C, Acetone, Sulfuric Acid (catalytic).

  • Procedure:

    • Suspend D-Glucose-1-¹³C in anhydrous acetone.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a catalytic amount of concentrated sulfuric acid dropwise.

    • Stir at room temperature until TLC analysis shows complete consumption of the starting material.

    • Quench the reaction with sodium bicarbonate solution and extract the product with ethyl acetate.

    • Purify the resulting 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose-1-¹³C by column chromatography.

Step 2: Oxidation of the C-3 Hydroxyl Group This step converts the protected glucose derivative into a 3-keto intermediate.

  • Reagents: Protected glucose from Step 1, Pyridinium chlorochromate (PCC), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the protected glucose in anhydrous DCM.

    • Add PCC in one portion.

    • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, filter the mixture through a pad of silica gel to remove chromium salts.

    • Concentrate the filtrate under reduced pressure to yield the 3-keto intermediate.

Step 3: Stereoselective Reduction to D-Gulose Derivative This is the critical step for establishing the gulo- configuration.

  • Reagents: 3-keto intermediate from Step 2, L-Selectride® (1M in THF), Anhydrous THF.

  • Procedure:

    • Dissolve the keto-intermediate in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., Argon).

    • Add L-Selectride® solution dropwise via syringe.

    • Stir at -78 °C for 3-5 hours.

    • Quench the reaction by slowly adding hydrogen peroxide solution at low temperature.

    • Allow the mixture to warm to room temperature, extract with ethyl acetate, and dry the organic layer.

    • Purify by column chromatography to isolate the protected D-gulose derivative.

Step 4: Deprotection and Final Purification Removal of the protecting groups yields the final D-Gulose-1-¹³C product.

  • Reagents: Protected D-gulose from Step 3, Trifluoroacetic acid (TFA), Water.

  • Procedure:

    • Dissolve the protected gulose derivative in a mixture of TFA and water (e.g., 9:1).

    • Stir at room temperature for 1-2 hours until TLC indicates complete deprotection.

    • Remove the solvent and acid under reduced pressure (co-evaporate with toluene).

    • Purify the crude D-Gulose-1-¹³C using preparative HPLC as described in the FAQs.

    • Lyophilize the pure fractions to obtain a white solid.

Diagrams

Synthesis_Workflow Overall Synthesis Workflow for this compound Start D-Glucose-[1-13C] Protect Protection (e.g., Acetonide) Start->Protect Step 1 Oxidize C-3 Oxidation (e.g., PCC) Protect->Oxidize Step 2 Reduce Stereoselective Reduction (e.g., L-Selectride®) Oxidize->Reduce Step 3 Deprotect Deprotection (e.g., TFA) Reduce->Deprotect Step 4 Purify HPLC Purification Deprotect->Purify Final Step End D-Gulose-[1-13C] Purify->End

Caption: Workflow for this compound synthesis via epimerization.

Caption: Chemical transformation at the C-3 position.

Troubleshooting_Tree Troubleshooting Logic for Low Yield Start Low Overall Yield CheckPurity Analyze product by NMR/HPLC. Is it a mixture of epimers? Start->CheckPurity CheckIntermediates Analyze intermediates from Oxidation & Protection steps. CheckPurity->CheckIntermediates No OptimizeReduction Improve Reduction Step: - Use bulky reducing agent - Lower temperature (-78°C) CheckPurity->OptimizeReduction Yes OptimizeOxidation Improve Oxidation Step: - Use milder oxidant (PCC) - Monitor by TLC to completion CheckIntermediates->OptimizeOxidation Oxidation Incomplete OptimizeProtection Check Protection/Deprotection: - Ensure complete reaction - Use milder deprotection CheckIntermediates->OptimizeProtection Protection Incomplete ImprovePurification Improve HPLC Separation: - Optimize mobile phase - Use specialized column OptimizeReduction->ImprovePurification End Yield Improved ImprovePurification->End OptimizeOxidation->End OptimizeProtection->End

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Purification of D-Gulose-¹³C Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting challenges encountered during the purification of D-Gulose-¹³C isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying D-Gulose-¹³C isomers?

A1: The main difficulties stem from the inherent properties of D-Gulose and its isomers. D-Gulose is a rare sugar, and its ¹³C-labeled form is often synthesized in complex mixtures containing other sugars and reagents. The primary challenges include:

  • Co-elution with other monosaccharides: D-Gulose shares similar physicochemical properties with other hexoses (e.g., glucose, mannose, galactose), making chromatographic separation difficult.

  • Anomeric separation: In solution, D-Gulose exists as an equilibrium mixture of α and β anomers. These anomers can separate during chromatography, leading to peak broadening or splitting.

  • Low abundance: The target D-Gulose-¹³C isomer is often present at a much lower concentration than other components in the mixture.

  • Matrix effects: The presence of salts, residual solvents, and other impurities from the synthesis reaction can interfere with purification.

Q2: Which chromatographic techniques are most effective for separating D-Gulose isomers?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique. Specific modes of HPLC that have proven successful for sugar isomer separation include:

  • High-Performance Anion-Exchange Chromatography (HPAEC): This is a powerful technique for separating underivatized carbohydrates. By using a high pH mobile phase, the hydroxyl groups of the sugars become partially ionized, allowing for separation based on their pKa values.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for retaining and separating highly polar compounds like sugars.

  • Ligand-exchange chromatography: This method utilizes a stationary phase with metal counter-ions (e.g., Ca²⁺, Pb²⁺) that form complexes with the hydroxyl groups of the sugars, enabling separation.

Q3: How can I confirm the purity and isotopic enrichment of my purified D-Gulose-¹³C?

A3: A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can confirm the position and extent of ¹³C labeling.

  • Mass Spectrometry (MS): Coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), MS can determine the molecular weight and confirm the isotopic enrichment of the labeled sugar.

  • HPLC with Refractive Index (RI) or Evaporative Light Scattering Detection (ELSD): These detectors are commonly used for quantifying the chemical purity of sugars.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor peak resolution/Co-elution of isomers in HPLC Inappropriate column chemistry or mobile phase.Optimize the mobile phase composition (e.g., acetonitrile/water ratio in HILIC, NaOH concentration in HPAEC). Consider using a column specifically designed for carbohydrate analysis. For enantiomeric separation (e.g., D- vs. L-gulose), a chiral stationary phase is necessary.
Split or broad peaks in HPLC Anomer separation.Increase the column temperature (e.g., 70-80°C) or use a high pH mobile phase to accelerate anomer interconversion and result in a single, sharp peak.
Low recovery of D-Gulose-¹³C after purification Adsorption to the stationary phase or degradation.Ensure the pH of the mobile phase is compatible with the stability of D-Gulose. Check for and minimize any potential interactions with the column material. Consider using a different purification technique if adsorption is significant.
Presence of salt peaks in the final product Incomplete removal of buffer salts from the synthesis reaction.Incorporate a desalting step, such as size-exclusion chromatography or dialysis, before the final purification step.
Inaccurate quantification of isotopic enrichment Signal overlap from naturally abundant ¹³C in other components.Use high-resolution mass spectrometry to differentiate closely related signals. Implement correction algorithms for natural ¹³C abundance.
Tailing peaks in normal-phase chromatography Interaction between the sugar's aldehyde group and the amino groups on the stationary phase.Add a small amount of salt to the mobile phase to inhibit the formation of Schiff bases.

Quantitative Data Summary

The following table summarizes typical performance data for different HPLC-based purification methods for hexose isomers. Note that specific results will vary depending on the exact experimental conditions.

Purification Method Stationary Phase Typical Purity (%) Typical Recovery (%) Key Advantages Key Disadvantages
HPAEC-PAD Polystyrene-divinylbenzene with quaternary ammonium functionality>9885-95High resolution for isomeric separation.Requires high pH mobile phases, which can degrade some sugars.
HILIC Amide or poly-N-(1H-tetrazole-5-yl)-methacrylamide bonded silica>9580-90Good for polar compounds, compatible with MS.Can be sensitive to water content in the mobile phase.
Ligand Exchange Sulfonated polystyrene-divinylbenzene gel with Ca²⁺ or Pb²⁺ counter-ions>9585-95Can use water as the mobile phase.Column temperature needs to be carefully controlled to prevent anomer separation.

Experimental Protocols

Protocol 1: Purification of D-Gulose-¹³C by High-Performance Anion-Exchange Chromatography (HPAEC)

This protocol outlines a general procedure for the purification of D-Gulose-¹³C from a crude reaction mixture.

1. Sample Preparation: a. Dissolve the crude D-Gulose-¹³C sample in deionized water to a concentration of approximately 10 mg/mL. b. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. HPLC System and Conditions:

  • HPLC System: An HPLC system equipped with a pulsed amperometric detector (PAD).
  • Column: A carbohydrate-specific anion-exchange column (e.g., CarboPac™ series).
  • Mobile Phase:
  • Eluent A: Deionized water
  • Eluent B: 200 mM Sodium Hydroxide (NaOH)
  • Gradient: A gradient of increasing NaOH concentration (e.g., 0-100 mM over 30 minutes) is often used to elute the different sugars. The exact gradient should be optimized based on the complexity of the sample mixture.
  • Flow Rate: 0.5 - 1.0 mL/min
  • Column Temperature: 30°C

3. Purification Procedure: a. Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved. b. Inject the prepared sample onto the column. c. Run the gradient elution program. d. Collect fractions corresponding to the D-Gulose peak, which can be identified by comparing the retention time with a D-Gulose standard. e. Pool the collected fractions containing the purified D-Gulose-¹³C.

4. Post-Purification Processing: a. Neutralize the pooled fractions with an appropriate acid (e.g., hydrochloric acid) to a pH of ~7.0. b. Desalt the neutralized solution using a suitable method like size-exclusion chromatography or solid-phase extraction. c. Lyophilize the desalted solution to obtain the purified D-Gulose-¹³C as a solid.

Protocol 2: Analysis of D-Gulose-¹³C Purity and Isotopic Enrichment by LC-MS

This protocol provides a method for verifying the quality of the purified product.

1. Sample Preparation: a. Prepare a stock solution of the purified D-Gulose-¹³C in deionized water (e.g., 1 mg/mL). b. Create a series of dilutions for calibration.

2. LC-MS System and Conditions:

  • LC System: A UHPLC or HPLC system.
  • MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
  • Column: A HILIC column suitable for polar analytes.
  • Mobile Phase:
  • Eluent A: Water with 0.1% formic acid
  • Eluent B: Acetonitrile with 0.1% formic acid
  • Gradient: A gradient from high organic to high aqueous content (e.g., 90% B to 50% B over 15 minutes).
  • Flow Rate: 0.2 - 0.4 mL/min
  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

3. Data Acquisition and Analysis: a. Inject the samples and acquire data in full scan mode to identify the molecular ion of D-Gulose-¹³C. b. Determine the chemical purity by integrating the peak area of D-Gulose-¹³C relative to the total area of all peaks in the chromatogram. c. Calculate the isotopic enrichment by analyzing the mass distribution of the molecular ion cluster. The relative intensity of the peak corresponding to the fully ¹³C-labeled D-Gulose will indicate the enrichment level.

Visualizations

Technical Support Center: Overcoming Low Incorporation of D-Gulose-13C in Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low incorporation of D-Gulose-13C in their cellular experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the incorporation of this compound in my cells significantly lower than that of D-Glucose-13C?

A1: The low incorporation of this compound is primarily due to the high stereospecificity of cellular glucose transport and metabolism.

  • Glucose Transporters (GLUTs): Cellular glucose uptake is mediated by a family of proteins called glucose transporters (GLUTs). These transporters have a three-dimensional structure that is highly specific for the shape of D-Glucose. D-Gulose, as a C-3 epimer of D-glucose, has a different spatial arrangement of its hydroxyl groups, which results in a much lower binding affinity for GLUTs.

  • Hexokinase Activity: The first step in intracellular glucose metabolism is its phosphorylation by the enzyme hexokinase. This enzyme is also highly specific for the structure of D-Glucose. D-Gulose is a poor substrate for hexokinase, meaning it is not efficiently phosphorylated and trapped within the cell. L-Glucose, the enantiomer of D-Glucose, is often used as a negative control in glucose uptake studies because it is not recognized by GLUTs or hexokinase.[1][2]

Q2: Could the low incorporation be due to a problem with my this compound reagent?

A2: While reagent quality is always a critical factor, the inherently low cellular uptake of D-Gulose is the more probable cause. To rule out reagent issues, you can:

  • Confirm Chemical Identity and Purity: Use analytical methods like Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) to verify the structure and purity of your this compound stock.

  • Perform a Cell-Free Assay: Test the ability of your this compound to be phosphorylated by hexokinase in a cell-free system. This can help differentiate between a transport issue and a metabolic one.

Q3: Are there any specific cell lines that might show higher this compound incorporation?

A3: Currently, there is limited data to suggest that specific cell lines have a significantly higher capacity for D-Gulose uptake. The stereospecificity of GLUT transporters is a highly conserved feature across most mammalian cell lines. However, some cancer cell lines with altered metabolism and transporter expression might exhibit slightly different uptake kinetics, though significant incorporation is not expected.

Q4: What are the expected quantitative differences in uptake between D-Glucose-13C and this compound?

A4: The uptake of D-Gulose is expected to be minimal and likely reflects non-specific transport or passive diffusion rather than active transport. The following table provides a representative comparison based on typical findings in cellular uptake assays.

Sugar IsomerCell Line ExampleConditionUptake Rate (pmol/mg protein/min)Intracellular Concentration (mM)Fold Change over ControlReference
D-Glucose-13C3T3-L1 AdipocytesInsulin Stimulated150 ± 122.5 ± 0.310.2 ± 1.5Fictional Data based on[1]
L-Glucose-13C (as a proxy for D-Gulose)3T3-L1 AdipocytesInsulin Stimulated5 ± 0.8< 0.11.1 ± 0.2Fictional Data based on[1]
D-Glucose-13CHuman Muscle CellsBasal-2.5 ± 0.3-Fictitious Data based on[3]
L-Glucose-13C (as a proxy for D-Gulose)Human Muscle CellsBasal-< 0.1-Fictitious Data based on
D-Glucose-13CHeLa (Cancer Cell Line)High Glucose Media--10.2 ± 1.5Fictional Data based on
L-Glucose-13C (as a proxy for D-Gulose)HeLa (Cancer Cell Line)High Glucose Media--1.1 ± 0.2Fictional Data based on

Note: L-Glucose is used as a proxy for D-Gulose in this table due to the scarcity of direct quantitative data for D-Gulose. The uptake of D-Gulose is expected to be similarly low.

Troubleshooting Guides

Issue: Very Low to Undetectable this compound Signal in Metabolite Analysis

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Inherently Low Cellular Uptake 1. Increase Substrate Concentration: Titrate the concentration of this compound in your culture medium. While high concentrations may be necessary, be mindful of potential osmotic effects on the cells. 2. Increase Incubation Time: Extend the duration of cell exposure to this compound to allow for more accumulation via slow, passive diffusion. 3. Use a More Sensitive Detection Method: Employ highly sensitive analytical techniques such as high-resolution mass spectrometry (HRMS) or specialized NMR spectroscopy.A detectable, albeit low, signal for this compound.
Inefficient Metabolite Extraction 1. Optimize Extraction Protocol: Ensure your metabolite extraction protocol is suitable for polar molecules like sugars. A common method is rapid quenching with cold solvent (e.g., 80% methanol at -80°C). 2. Verify Extraction Efficiency: Spike a known amount of this compound into a blank cell lysate and perform the extraction to determine recovery rate.Improved signal intensity of this compound in your analytical run.
Analytical Method Not Optimized 1. LC-MS/MS Method Development: Develop a specific Multiple Reaction Monitoring (MRM) method for this compound to enhance sensitivity and specificity. 2. NMR Parameter Optimization: For NMR analysis, increase the number of scans and use a cryoprobe if available to improve the signal-to-noise ratio.A clear and quantifiable peak corresponding to this compound.

Experimental Protocols

Protocol 1: Measuring Cellular Uptake of this compound using LC-MS/MS

This protocol is designed to quantify the low levels of this compound that may be taken up by cells, using L-Glucose-13C as a control for non-specific uptake.

Materials:

  • Cell line of interest

  • 6-well cell culture plates

  • Glucose-free cell culture medium (e.g., DMEM)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • This compound (uniformly labeled)

  • L-Glucose-13C (uniformly labeled, as a control)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Extraction Solvent: 80% methanol, pre-chilled to -80°C

  • Cell scraper

  • High-speed refrigerated centrifuge

  • Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates to achieve ~80% confluency on the day of the experiment.

  • Pre-incubation: Wash cells twice with warm, glucose-free medium. Then, incubate cells in glucose-free medium for 1 hour to deplete intracellular glucose.

  • Labeling: Prepare labeling media containing a high concentration of this compound (e.g., 10-25 mM) and L-Glucose-13C (at the same concentration in parallel wells) in glucose-free medium supplemented with dFBS.

  • Incubation: Remove the glucose-free medium and add the labeling media to the cells. Incubate for a defined period (e.g., 1, 4, or 24 hours).

  • Washing: Quickly aspirate the labeling medium and wash the cells three times with ice-cold PBS to remove extracellular label.

  • Metabolite Extraction: Add 1 mL of pre-chilled 80% methanol to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Precipitation: Incubate the tubes at -80°C for 15 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at >14,000 x g for 10 minutes at 4°C.

  • Sample Preparation for LC-MS/MS: Transfer the supernatant to a new tube and dry it completely using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the samples using a method optimized for the detection and quantification of 13C-labeled sugars.

Protocol 2: NMR Analysis of this compound in Cell Extracts

This protocol outlines the steps for preparing cell extracts for NMR analysis to detect this compound.

Materials:

  • Cells cultured with this compound (from Protocol 1)

  • NMR buffer (e.g., phosphate buffer in D2O with a known concentration of a reference standard like DSS)

  • NMR spectrometer

Procedure:

  • Metabolite Extraction: Follow steps 1-8 of Protocol 1 to obtain cell extracts.

  • Sample Preparation for NMR: Dry the metabolite extracts under vacuum. Reconstitute the dried pellet in NMR buffer.

  • NMR Data Acquisition: Acquire 1D 1H and/or 13C NMR spectra. For enhanced sensitivity, 2D heteronuclear experiments like 1H-13C HSQC can be employed.

  • Data Analysis: Identify and quantify the signals corresponding to this compound based on its known chemical shifts and coupling constants.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key concepts and workflows described in this technical support guide.

Glucose_Transport_Metabolism cluster_extracellular Extracellular Space cluster_cell Intracellular Space D-Glucose-13C D-Glucose-13C GLUT GLUT Transporter D-Glucose-13C->GLUT High Affinity This compound This compound This compound->GLUT Low Affinity D-Glucose-13C_in D-Gulose-13C_in Hexokinase Hexokinase G6P-13C Glucose-6-Phosphate-13C Hexokinase->G6P-13C Phosphorylation No Metabolism Minimal to No Metabolism Glycolysis Glycolysis & other pathways G6P-13C->Glycolysis D-Glucose-13C_in->Hexokinase D-Gulose-13C_in->Hexokinase Poor Substrate

Caption: D-Glucose vs. D-Gulose cellular uptake and metabolism.

experimental_workflow start Start: Seed Cells pre_incubation Pre-incubation (Glucose-free medium) start->pre_incubation labeling Label with this compound pre_incubation->labeling wash Wash with ice-cold PBS labeling->wash extraction Metabolite Extraction (Cold 80% Methanol) wash->extraction analysis Analysis (LC-MS/MS or NMR) extraction->analysis end End: Data Interpretation analysis->end

Caption: Experimental workflow for this compound labeling.

troubleshooting_logic start Low/No this compound Signal cause1 Is uptake inherently low? start->cause1 solution1 Increase concentration/time Use sensitive detection cause1->solution1 Yes cause2 Is extraction inefficient? cause1->cause2 No solution2 Optimize protocol Verify efficiency cause2->solution2 Yes cause3 Is analysis method suboptimal? cause2->cause3 No solution3 Develop specific method Optimize parameters cause3->solution3 Yes

Caption: Troubleshooting logic for low this compound signal.

References

Technical Support Center: D-Gulose-13C Metabolic Tracing Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Gulose-13C metabolic tracing experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the unique challenges presented by using D-gulose as a metabolic tracer. Given that the metabolic fate of D-gulose in most organisms, particularly in mammalian cells, is not well-characterized, this guide focuses on foundational experimental principles and troubleshooting common issues that may arise during these exploratory studies.

Frequently Asked Questions (FAQs)

Q1: What is the expected metabolic fate of D-Gulose in mammalian cells?

A1: The metabolic pathway of D-gulose in mammalian cells is largely uncharacterized. Unlike its epimer D-glucose, which is a primary fuel source, D-gulose is a rare sugar and is not thought to be significantly metabolized through the central carbon metabolism pathways like glycolysis or the pentose phosphate pathway. The enzymatic machinery of glycolysis, such as hexokinase, is highly specific to D-glucose and is not expected to phosphorylate D-gulose efficiently. Limited information suggests that some D-gulose may be metabolized in the liver. However, researchers should proceed with the assumption that D-gulose is not a direct substrate for major energy-producing pathways.

Q2: I am not observing any ¹³C enrichment in downstream metabolites of glycolysis or the TCA cycle after administering D-Gulose-¹³C. Is my experiment failing?

A2: Not necessarily. The lack of enrichment in core metabolic pathways is a plausible and even expected outcome. Due to the high stereospecificity of enzymes, it is unlikely that D-gulose will enter glycolysis. Your experimental results could be accurately reflecting this metabolic inertia.

Troubleshooting Steps:

  • Run a Positive Control: Conduct a parallel experiment with a well-characterized tracer like D-Glucose-¹³C. Significant labeling in your positive control will confirm that your cell culture, metabolite extraction, and analytical methods are all functioning correctly.

  • Verify Tracer Identity and Purity: Confirm the isotopic enrichment and purity of your D-Gulose-¹³C with the supplier's certificate of analysis. Contamination with even a small amount of D-Glucose-¹³C could lead to misleading results.

Q3: I am observing low-level, unexpected ¹³C labeling in a few metabolites. What could be the cause?

A3: This could be due to several factors:

  • Tracer Contamination: A small percentage of D-Glucose-¹³C contamination in your D-Gulose-¹³C tracer is a likely cause.

  • Alternative Metabolic Pathways: While the primary pathways are unlikely, minor, uncharacterized enzymatic or non-enzymatic reactions could be occurring.

  • Gut Microbiome Metabolism (in vivo studies): If conducting in vivo studies, the gut microbiome may possess enzymes capable of metabolizing D-gulose, and the labeled byproducts could be absorbed by the host.

  • Analytical Artifacts: Issues such as natural abundance correction errors or background noise in the mass spectrometer can sometimes be misinterpreted as low-level labeling.

Troubleshooting Steps:

  • Assess Tracer Purity: Contact the manufacturer for detailed information on the purity of your D-Gulose-¹³C, specifically inquiring about any potential D-glucose contamination.

  • Analyze a "No-Cell" Control: Process a sample of the D-Gulose-¹³C-containing medium that has not been exposed to cells to check for background signals or media-derived contamination.

Experimental Protocols

General Protocol for In Vitro D-Gulose-¹³C Metabolic Tracing
  • Cell Seeding and Growth: Plate cells at a desired density in a multi-well format and allow them to reach the mid-exponential growth phase in their standard culture medium.

  • Medium Preparation: Prepare a custom medium that is identical to the standard medium but with unlabeled glucose replaced by D-Gulose-¹³C at the desired concentration.

  • Labeling:

    • Remove the standard culture medium.

    • Gently wash the cells with phosphate-buffered saline (PBS).

    • Add the prepared D-Gulose-¹³C-containing medium.

    • Incubate for a predetermined time course.

  • Metabolite Extraction:

    • Aspirate the labeling medium.

    • Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol) and scraping the cells.

    • Collect the cell lysate and centrifuge to pellet insoluble material.

    • Collect the supernatant containing the metabolites.

  • Sample Analysis: Analyze the extracted metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the incorporation of ¹³C.

  • Data Analysis: Correct for natural isotope abundance and quantify the fractional enrichment of ¹³C in detected metabolites.

Data Presentation

Hypothetical ¹³C Enrichment Data

The following table presents hypothetical, yet expected, ¹³C enrichment data from a tracer experiment comparing D-Gulose-¹³C and D-Glucose-¹³C in a mammalian cell line. This table is for illustrative purposes to highlight the expected lack of incorporation from D-gulose into central carbon metabolism.

MetaboliteExpected % ¹³C Enrichment (from D-Gulose-¹³C)Expected % ¹³C Enrichment (from D-Glucose-¹³C)
Glucose-6-Phosphate< 1%> 90%
Fructose-6-Phosphate< 1%> 90%
Pyruvate< 1%> 75%
Lactate< 1%> 75%
Citrate< 1%> 45%
Glutamate< 1%> 35%

Visualizations

Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture labeling Isotopic Labeling cell_culture->labeling tracer_prep Prepare this compound Medium tracer_prep->labeling extraction Metabolite Extraction labeling->extraction ms_analysis MS/NMR Analysis extraction->ms_analysis data_analysis Data Interpretation ms_analysis->data_analysis

Caption: General experimental workflow for a D-Gulose-¹³C metabolic tracing experiment.

Putative D-Gulose Metabolism

Due to the limited knowledge of D-gulose metabolism in mammalian cells, a detailed signaling pathway cannot be provided. The following diagram illustrates the likely initial steps and highlights the metabolic block compared to D-glucose.

DGuloseMetabolism cluster_uptake Cellular Uptake cluster_metabolism Metabolism dgulose_ext Extracellular This compound dgulose_int Intracellular This compound dgulose_ext->dgulose_int Transport (?) dglucose_ext Extracellular D-Glucose-13C dglucose_int Intracellular D-Glucose-13C dglucose_ext->dglucose_int GLUTs block Metabolic Block (Low/No Activity) dgulose_int->block hexokinase Hexokinase dglucose_int->hexokinase g6p Glucose-6-Phosphate-13C hexokinase->g6p glycolysis Glycolysis & TCA Cycle g6p->glycolysis block->hexokinase Low Affinity

Caption: Hypothesized initial fate of D-gulose in mammalian cells compared to D-glucose.

Technical Support Center: Quantifying Low Levels of D-Gulose-¹³C Enrichment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of D-Gulose-¹³C enrichment. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for your experiments. Given that D-gulose is a rare sugar, many of the methodologies and troubleshooting strategies are adapted from established protocols for other monosaccharides, such as D-glucose and D-mannoheptulose.

Troubleshooting Guide

This section addresses specific issues you may encounter during the quantification of low levels of D-Gulose-¹³C enrichment, presented in a question-and-answer format.

Issue 1: No or Very Low Detectable ¹³C Enrichment in Metabolites

Question: After administering D-Gulose-¹³C to my cell culture/animal model, I am unable to detect any significant ¹³C enrichment in downstream metabolites. Is there an issue with my experimental setup or the tracer itself?

Answer: This is a common challenge when working with rare sugars like D-gulose. The lack of enrichment could be due to several factors:

  • Limited Metabolic Uptake and Utilization: Unlike its epimer D-glucose, D-gulose is not readily transported into cells and metabolized by many organisms. The enzymes responsible for the initial steps of glycolysis, such as hexokinase, have high stereospecificity and may not efficiently phosphorylate D-gulose.

  • Incorrect Isomer: Ensure that you are using D-gulose and not L-gulose, as the latter is generally not metabolized by most organisms and is often used as a negative control in tracer experiments.[1]

  • Suboptimal Experimental Conditions: The concentration of the tracer or the incubation time may not be sufficient to result in detectable enrichment.

Troubleshooting Steps:

  • Verify Tracer Identity and Purity: Confirm the chemical identity and isotopic enrichment of your D-Gulose-¹³C stock by reviewing the certificate of analysis from your supplier.

  • Run a Positive Control: Conduct a parallel experiment with a readily metabolized tracer, such as [U-¹³C₆]-D-Glucose, to ensure that your experimental system (cells, extraction procedure, and analytical instruments) is working correctly.[1]

  • Optimize Tracer Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of labeling for your specific biological system.

  • Consider Cell/Tissue Type: Research the known metabolic capabilities of your specific cell line or animal model to determine if it is capable of metabolizing D-gulose.

Issue 2: Poor Reproducibility and High Variability in Quantitative Results

Question: My replicate measurements of D-Gulose-¹³C enrichment show high variability. What are the potential sources of this irreproducibility?

Answer: High variability in quantitative results can stem from inconsistencies in sample preparation, analytical instrumentation, or data analysis.

  • Matrix Effects in LC-MS: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of D-Gulose-¹³C, leading to inaccurate and variable quantification.

  • Inconsistent Sample Preparation: Variations in extraction efficiency, sample volume, or derivatization (if used) can introduce significant errors.

  • Instrumental Instability: Fluctuations in the LC pump pressure, MS source conditions, or detector sensitivity can affect the signal intensity.

Troubleshooting Steps:

  • Implement an Internal Standard: Use a stable isotope-labeled internal standard that is structurally similar to D-gulose but has a different mass (e.g., ¹³C-labeled sorbitol or mannitol, if they have different retention times) to correct for matrix effects and variations in sample processing.

  • Standardize Sample Preparation: Follow a consistent and validated protocol for sample extraction and preparation. Ensure accurate pipetting and consistent timing for each step.

  • Perform System Suitability Tests: Before running your samples, inject a standard solution of D-Gulose-¹³C multiple times to ensure the LC-MS system is stable and performing optimally.

  • Optimize Chromatographic Separation: Develop a robust chromatographic method that separates D-gulose from potentially interfering matrix components. Hydrophilic Interaction Liquid Chromatography (HILIC) is often suitable for polar compounds like sugars.[2]

Issue 3: Difficulty Distinguishing D-Gulose-¹³C from Other Isomers

Question: I am concerned about interference from other sugar isomers in my samples that may have the same mass as D-gulose. How can I ensure I am only quantifying D-Gulose-¹³C?

Answer: Distinguishing between isomers is a critical challenge in sugar analysis.

  • Co-elution of Isomers: Standard reverse-phase chromatography columns may not be able to separate D-gulose from its isomers, such as D-idose or D-sorbose.

  • Mass Spectrometry Limitations: Standard mass spectrometry cannot differentiate between isomers as they have the same mass-to-charge ratio.

Troubleshooting Steps:

  • Employ Chiral Chromatography: Use a chiral stationary phase column specifically designed for the separation of sugar enantiomers and diastereomers.

  • Optimize Chromatographic Conditions: Adjust the mobile phase composition, flow rate, and column temperature to maximize the resolution between D-gulose and other isomers.

  • Tandem Mass Spectrometry (MS/MS): While MS/MS cannot distinguish isomers directly, fragmentation patterns can sometimes provide clues. Develop a Selected Reaction Monitoring (SRM) method based on unique fragment ions of D-gulose, if available.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best analytical technique for quantifying low levels of D-Gulose-¹³C enrichment?

A1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is generally the preferred method due to its high sensitivity and selectivity.[2] It allows for the detection of very low concentrations of D-Gulose-¹³C and its metabolites. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, particularly for determining the specific positions of ¹³C labels within a molecule, but it is typically less sensitive than LC-MS/MS.

Q2: How do I correct for the natural abundance of ¹³C in my samples?

A2: It is crucial to correct for the ~1.1% natural abundance of ¹³C, which can contribute to the M+1, M+2, etc. peaks in your mass spectra. This is typically done by analyzing an unlabeled biological sample to determine the natural isotopologue distribution for gulose. This information is then used to mathematically correct the isotopologue distribution in your labeled samples.

Q3: What are some key considerations for sample preparation when analyzing D-Gulose-¹³C?

A3: A robust sample preparation protocol is essential for accurate quantification. Key steps include:

  • Rapid Quenching of Metabolism: To prevent further metabolic activity after sample collection, it is important to rapidly quench the cells or tissue, often using a cold solvent like methanol or by flash-freezing in liquid nitrogen.

  • Efficient Extraction: A polar solvent, such as a mixture of methanol, acetonitrile, and water, is typically used to extract sugars and other polar metabolites.

  • Protein Precipitation: It is important to remove proteins, which can interfere with the analysis. This is often achieved by adding a cold organic solvent like acetonitrile.

  • Solid-Phase Extraction (SPE): SPE can be used to further clean up the sample and remove interfering substances.

Q4: Can I use a ¹³C-labeled D-glucose tracer as a proxy for D-gulose metabolism?

A4: While D-glucose is structurally similar to D-gulose (they are C-3 epimers), their metabolic fates can be very different. Enzymes are highly specific, and the metabolic pathways for D-glucose are well-established and highly active, whereas D-gulose metabolism is often limited or follows different routes. Therefore, it is not recommended to use D-glucose as a direct proxy for D-gulose metabolism.

Quantitative Data Summary

The following tables provide illustrative quantitative data based on typical stable isotope tracer experiments. Note that specific values for D-Gulose-¹³C will be dependent on the biological system and experimental conditions.

Table 1: Hypothetical ¹³C Enrichment in Key Metabolites after Incubation with [U-¹³C₆]-D-Gulose vs. [U-¹³C₆]-D-Glucose.

MetaboliteExpected ¹³C Enrichment from [U-¹³C₆]-D-Gulose (Mole Percent Enrichment)Expected ¹³C Enrichment from [U-¹³C₆]-D-Glucose (Mole Percent Enrichment)
Gulose-6-phosphateLow to ModerateNot Applicable
Fructose-6-phosphateVery LowHigh
3-PhosphoglycerateVery LowHigh
PyruvateVery LowHigh
LactateVery LowHigh
CitrateVery LowModerate to High

Table 2: Typical LC-MS/MS Parameters for Sugar Analysis (Adaptable for D-Gulose).

ParameterSettingRationale
Chromatography
ColumnHILIC (e.g., Amide-based)Good retention and separation of polar sugars.
Mobile Phase AWater with 10 mM Ammonium AcetateCommon aqueous phase for HILIC.
Mobile Phase BAcetonitrile with 10 mM Ammonium AcetateCommon organic phase for HILIC.
GradientHigh organic to high aqueousElutes polar compounds based on their hydrophilicity.
Flow Rate0.2 - 0.4 mL/minTypical for analytical UHPLC.
Column Temperature30 - 40 °CCan influence peak shape and retention time.
Mass Spectrometry
Ionization ModeNegative Electrospray (ESI-)Sugars often ionize well in negative mode.
Precursor Ion (m/z)[M-H]⁻ or [M+Acetate]⁻Common adducts for sugars.
Product Ions (m/z)To be determined by infusion of a D-gulose standardSpecific fragments for SRM method development.
Dwell Time50 - 100 msBalances sensitivity and the number of points across a peak.

Experimental Protocols

Protocol 1: Sample Preparation from Cell Culture for LC-MS/MS Analysis

  • Cell Culture and Labeling:

    • Culture cells in a suitable medium to the desired confluency.

    • Replace the medium with a medium containing a known concentration of [U-¹³C₆]-D-Gulose.

    • Incubate for a predetermined time to allow for tracer uptake and metabolism.

  • Quenching and Extraction:

    • Aspirate the labeling medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of ice-cold 80% methanol to the culture dish.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Protein Precipitation and Clarification:

    • Vortex the cell suspension vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Sample Evaporation and Reconstitution:

    • Transfer the supernatant to a new tube.

    • Evaporate the solvent to dryness using a vacuum concentrator or a stream of nitrogen.

    • Reconstitute the dried metabolites in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.

  • Final Clarification:

    • Centrifuge the reconstituted sample at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an LC-MS vial for analysis.

Protocol 2: ¹³C NMR Sample Preparation

  • Metabolite Extraction:

    • Follow steps 1-3 of the LC-MS/MS sample preparation protocol, scaling up the cell number and extraction volume as needed to obtain a sufficient amount of metabolite for NMR analysis.

  • Sample Lyophilization:

    • Transfer the supernatant to a new tube and lyophilize to a dry powder.

  • Reconstitution in Deuterated Solvent:

    • Reconstitute the lyophilized powder in a known volume (e.g., 500 µL) of a deuterated solvent, such as D₂O, containing a known concentration of an internal standard (e.g., DSS).

  • Transfer to NMR Tube:

    • Transfer the reconstituted sample to an NMR tube for analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation A Cell Culture with ¹³C-D-Gulose B Metabolism Quenching (e.g., Cold Methanol) A->B C Metabolite Extraction B->C D Protein Precipitation & Centrifugation C->D E Supernatant Collection D->E F Sample Derivatization (Optional) E->F To Analysis G LC-MS/MS or NMR Analysis F->G H Data Acquisition G->H I Data Processing & Quantification H->I J Natural Abundance Correction I->J K Metabolic Flux Analysis J->K

Caption: A generalized experimental workflow for quantifying D-Gulose-¹³C enrichment.

Troubleshooting_Logic Start Problem: Low/No ¹³C Enrichment CheckTracer Verify Tracer Identity & Purity? Start->CheckTracer PositiveControl Run D-Glucose-¹³C Positive Control CheckTracer->PositiveControl Yes TracerIssue Solution: Contact Supplier/ Replace Tracer CheckTracer->TracerIssue No SystemOK System is Working PositiveControl->SystemOK Enrichment SystemIssue Problem with Cell/Assay System PositiveControl->SystemIssue No Enrichment OptimizeConditions Optimize Tracer Conc. & Incubation Time MetabolicLimitation Conclusion: Limited Biological Uptake/ Metabolism of D-Gulose OptimizeConditions->MetabolicLimitation Still Low Enrichment SystemOK->OptimizeConditions

Caption: A troubleshooting workflow for low or no ¹³C enrichment.

References

Technical Support Center: Method Development for D-Gulose Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of D-gulose from other hexoses.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for separating D-gulose from other hexose isomers?

The most effective and widely used method for the separation of D-gulose from other hexoses is High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD). This technique offers high resolution and sensitivity for the analysis of underivatized carbohydrates.[1][2][3] Under alkaline conditions (high pH), the hydroxyl groups of carbohydrates are partially ionized, allowing them to be separated on a strong anion-exchange column.[3][4]

Q2: Can you provide a starting point for an HPAE-PAD protocol to separate D-gulose and other aldohexoses?

Yes, a detailed experimental protocol is provided in the "Experimental Protocols" section below. The method involves using a polystyrene-based anion-exchange column with a sodium hydroxide (NaOH) eluent. The concentration of the NaOH eluent is a critical parameter that affects the elution order and resolution of the hexose isomers.

Q3: Are there alternative chromatographic methods for separating D-gulose?

While HPAE-PAD is the most common, other chromatographic techniques can be employed:

  • Borate Complex Anion-Exchange Chromatography: In this method, sugars form negatively charged complexes with borate ions in the mobile phase, which can then be separated by anion exchange chromatography.

  • Ligand-Exchange Chromatography: This technique uses a stationary phase with metal counter-ions (e.g., Ca2+) that form weak complexes with the hydroxyl groups of sugars, allowing for separation based on the differential strength of these interactions.

  • Partition (Normal-Phase) Chromatography: This method, often using an aminopropyl-bonded silica column, separates sugars based on their partitioning between the polar stationary phase and a less polar mobile phase. It is particularly useful for distinguishing between constituent sugars in oligosaccharides.

Q4: Can enzymatic methods be used to facilitate the separation of D-gulose?

Yes, enzymatic methods can be a powerful strategy. The principle is to selectively convert one or more of the interfering hexoses in a mixture into a different compound that is easier to separate. For instance, glucose oxidase can be used to convert D-glucose to D-gluconic acid, which can then be easily separated from D-gulose using ion-exchange chromatography. Similarly, isomerases can be used to interconvert hexoses, such as the conversion of D-glucose to D-fructose.

Q5: Is chemical derivatization necessary for separating D-gulose?

For liquid chromatography methods like HPAE-PAD, derivatization is generally not required, which is a significant advantage. However, for Gas Chromatography (GC) analysis, derivatization is essential to make the sugars volatile. This typically involves converting the hydroxyl groups to more volatile ethers or esters. While effective, this adds complexity to the sample preparation process.

Experimental Protocols

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) for the Separation of Aldohexoses

This protocol is based on the separation of all eight D-aldohexoses, including D-gulose.

Objective: To achieve baseline separation of D-gulose from other common aldohexoses.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, and a pulsed amperometric detector with a gold working electrode.

  • Anion-exchange column: A polystyrene-based resin with a quaternary amine functional group (e.g., Dionex CarboPac series or similar).

Reagents:

  • Sodium Hydroxide (NaOH), 50% w/w solution, carbonate-free.

  • Deionized water (18.2 MΩ·cm).

  • D-gulose and other hexose standards (e.g., D-glucose, D-galactose, D-mannose, D-allose, D-altrose, D-idose, D-talose).

Procedure:

  • Eluent Preparation: Prepare the NaOH eluent by diluting the 50% stock solution with deionized water to the desired concentration (e.g., 20 mM, 60 mM, or 100 mM). It is crucial to use carbonate-free water and to protect the eluent from atmospheric carbon dioxide, which can affect retention times and resolution.

  • Column Equilibration: Equilibrate the column with the chosen NaOH eluent at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: Dissolve the hexose standards or the sample mixture in deionized water to a suitable concentration.

  • Injection: Inject the sample onto the column.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Temperature: Ambient or controlled (e.g., 30 °C).

    • Detection: Pulsed Amperometric Detection (PAD) using a standard carbohydrate waveform.

  • Data Analysis: Identify and quantify the peaks based on the retention times of the standards.

Expected Results: The elution order of the aldohexoses is highly dependent on the NaOH concentration. At lower concentrations (e.g., 20 mM NaOH), a better separation of all eight aldohexoses, including D-gulose, can be achieved. Refer to the quantitative data table below for typical retention times.

Quantitative Data

Table 1: Relative Retention Times of D-Aldohexoses on a Polystyrene-Based Anion-Exchange Column with Varying NaOH Eluent Concentrations.

AldohexosepKaRelative Retention Time (100 mM NaOH)Relative Retention Time (60 mM NaOH)Relative Retention Time (30 mM NaOH)
D-Mannose12.081.001.001.00
D-Gulose----
D-Idose----
D-Galactose12.351.080.940.86
D-Glucose12.281.080.970.93
D-Talose----
D-Allose----
D-Altrose----

Note: This table is illustrative and based on trends observed in the literature. Absolute retention times will vary depending on the specific column, system, and exact conditions. D-gulose was reported to be separable under these conditions, but specific retention time data was not available in a tabular format in the initial search results.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Resolution / Peak Tailing 1. Carbonate contamination of the eluent. 2. Column contamination. 3. Inappropriate eluent concentration.1. Prepare fresh, carbonate-free eluent. Keep the eluent blanketed with helium or nitrogen. 2. Wash the column with a higher concentration of NaOH. 3. Optimize the NaOH concentration; lower concentrations often improve resolution for aldohexoses.
Co-elution of D-Gulose with another Hexose 1. The selected eluent concentration does not provide sufficient selectivity. 2. The column is overloaded.1. Systematically vary the NaOH concentration (e.g., from 10 mM to 100 mM) to alter the elution order. 2. Reduce the sample concentration or injection volume.
Shifting Retention Times 1. Inconsistent eluent preparation (carbonate contamination). 2. Temperature fluctuations. 3. Column aging.1. Ensure consistent and proper eluent preparation. 2. Use a column oven to maintain a constant temperature. 3. Replace the column if performance degrades significantly over time.
No or Low Peak Signal 1. Detector malfunction (e.g., electrode fouling). 2. Incorrect detector settings. 3. Sample degradation.1. Clean or polish the gold electrode according to the manufacturer's instructions. 2. Verify the PAD waveform and potential settings are appropriate for carbohydrates. 3. Ensure samples are stored properly and prepared fresh.

Visualizations

Experimental_Workflow_HPAE_PAD cluster_prep Preparation cluster_hplc HPAE-PAD System cluster_analysis Data Analysis Eluent Eluent Preparation (Carbonate-free NaOH) Pump HPLC Pump Eluent->Pump Sample Sample Preparation (Dissolve in DI Water) Injector Autosampler Sample->Injector Pump->Injector Eluent Flow Column Anion-Exchange Column Injector->Column Detector PAD Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Experimental workflow for the separation of D-gulose using HPAE-PAD.

Troubleshooting_Logic Problem Chromatographic Problem (e.g., Poor Resolution) CheckEluent Check Eluent (Carbonate Contamination?) Problem->CheckEluent CheckColumn Check Column (Contaminated? Overloaded?) Problem->CheckColumn CheckConditions Check Conditions (NaOH concentration, Temp) Problem->CheckConditions Solution Implement Solution CheckEluent->Solution Prepare Fresh Eluent CheckColumn->Solution Wash/Replace Column CheckConditions->Solution Optimize Method

Caption: A logical approach to troubleshooting common issues in hexose separation.

References

Technical Support Center: D-Gulose-¹³C Isotope Labeling Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Gulose-¹³C labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help you address isotopic scrambling and ensure the accuracy of your metabolic flux analysis (MFA).

Frequently Asked Questions (FAQs)

Q1: What is isotopic scrambling and why is it a problem in D-Gulose-¹³C experiments?

A1: Isotopic scrambling refers to the deviation of ¹³C labeling patterns in metabolites from what is expected based on known metabolic pathways. It involves the randomization of ¹³C atoms within a molecule's carbon skeleton.[1] This is a significant issue in ¹³C-Metabolic Flux Analysis (¹³C-MFA) because the method relies on the precise tracking of these labeled atoms to calculate the rates of metabolic reactions (fluxes).[1] If scrambling occurs, the measured mass isotopomer distributions (MIDs) will not accurately reflect the activity of the metabolic pathways of interest, leading to incorrect flux calculations.[1]

Q2: What are the primary causes of isotopic scrambling?

A2: Isotopic scrambling can originate from several biochemical and procedural sources:

  • Reversible Reactions: High rates of reversible enzymatic reactions, particularly in central carbon metabolism pathways like the Pentose Phosphate Pathway (PPP) and the TCA cycle, can shuffle carbon atoms and thus scramble ¹³C labels.[1]

  • Metabolic Branch Points: Pathways where metabolites can be produced from multiple sources or can enter various downstream pathways can contribute to complex labeling patterns that mimic scrambling.[1]

  • Futile Cycles: The simultaneous operation of two opposing metabolic pathways can lead to the continual cycling of metabolites and the scrambling of isotopic labels.

  • Background CO₂ Fixation: The incorporation of unlabeled CO₂ from the atmosphere or bicarbonate in the culture medium into metabolic intermediates can dilute the ¹³C enrichment and alter labeling patterns.

  • Improper Sample Handling: Critical procedural errors such as slow or incomplete quenching of metabolic activity during sample collection can allow enzymatic reactions to continue, altering labeling patterns post-harvest. Similarly, metabolite degradation during extraction can also lead to misleading data.

Q3: How can I determine if my experiment has reached an isotopic steady state?

A3: Reaching an isotopic steady state, where the ¹³C enrichment in metabolites becomes stable over time, is a critical assumption for many ¹³C-MFA studies. To verify this, you should perform a time-course experiment. Collect samples at multiple time points after introducing the D-Gulose-¹³C tracer and measure the mass isotopomer distribution of key metabolites. Isotopic steady state is achieved when these distributions no longer change over time. If a steady state is not practical to achieve, an isotopically nonstationary MFA (INST-MFA) approach may be more appropriate.

Q4: Can the choice of D-Gulose-¹³C tracer affect the degree of observed scrambling?

A4: Yes, the specific labeling pattern of the D-Gulose-¹³C tracer can influence the interpretability of the results. For instance, using specifically labeled tracers, such as [1,2-¹³C₂]D-Gulose, can help to better resolve fluxes through specific pathways like the Pentose Phosphate Pathway and distinguish them from glycolysis, potentially making scrambling effects easier to identify. Uniformly labeled ([U-¹³C₇]) D-Gulose provides a broader view of carbon distribution but can sometimes make it more challenging to pinpoint the exact sources of scrambling.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your D-Gulose-¹³C labeling experiments.

Problem 1: Unexpectedly low ¹³C incorporation in downstream metabolites.

Possible Cause Troubleshooting Steps
Slow Substrate Uptake or Metabolism Verify Substrate Uptake: Measure the concentration of D-Gulose-¹³C in the medium over time to confirm it is being consumed. Some cell types may have inefficient uptake of seven-carbon sugars.Check Cell Viability and Health: Ensure cells are healthy and metabolically active. Poor cell health can lead to reduced metabolic activity.
Dilution by Unlabeled Sources Identify and Control Unlabeled Sources: Check for unlabeled gulose or other sugars in your media. Consider if background CO₂ fixation is a significant factor in your system.
Incorrect Sampling Time Perform a Time-Course Experiment: The sampling time might be too early for the label to incorporate into downstream metabolites. Collect samples at various time points to track label incorporation and identify the optimal duration.
Insufficient Analytical Sensitivity Optimize MS Method: Optimize the mass spectrometry method for the detection of seven-carbon sugar phosphates and their downstream products. This may involve testing different derivatization reagents for GC-MS or chromatographic conditions for LC-MS.

Problem 2: Mass isotopomer distributions (MIDs) suggest significant scrambling.

Possible Cause Troubleshooting Steps
High Reversibility in Pathways (e.g., PPP, TCA Cycle) Use Isotopically Nonstationary MFA (INST-MFA): This method analyzes the kinetics of label incorporation and can provide better resolution of reversible fluxes compared to steady-state MFA.Analyze Labeling in Multiple Intermediates: Examining the labeling patterns of several intermediates across a pathway can provide a more comprehensive picture and help constrain flux calculations.
Overlapping Metabolic Pathways Use Different Labeled Substrates: Employing parallel labeling experiments with different tracers (e.g., ¹³C-glucose or ¹³C-glutamine in separate experiments) can help to better resolve fluxes at key metabolic nodes.
Incomplete Metabolic Quenching Optimize Quenching Protocol: Ensure that metabolic activity is stopped instantaneously. Rapidly aspirate the medium and quench the cells with a pre-chilled solvent like -80°C 80% methanol.

Quantitative Data Presentation

Isotopic scrambling can significantly alter the mass isotopomer distribution (MID) of metabolites. The table below provides a simplified, hypothetical example of how scrambling in the Pentose Phosphate Pathway (PPP) could affect the MID of a key glycolytic intermediate, Fructose-6-Phosphate (F6P), when using [U-¹³C₇]D-Gulose as a tracer. The "Expected" scenario assumes unidirectional pathways, while the "Scrambled" scenario reflects the impact of reversible reactions.

Table 1: Hypothetical Impact of Scrambling on Fructose-6-Phosphate MID

Mass IsotopomerExpected Abundance (%) (No Scrambling)Scrambled Abundance (%) (With Reversible Reactions)
M+0 (Unlabeled)510
M+158
M+21012
M+31515
M+42018
M+53525
M+61012
Note: These values are for illustrative purposes only and will vary based on the specific biological system and experimental conditions.

Experimental Protocols & Workflows

A meticulously planned experimental workflow is crucial for minimizing artifacts and obtaining high-quality data.

Key Experimental Protocol: ¹³C Labeling with D-Gulose-¹³C

  • Cell Seeding and Growth:

    • Seed cells at a density that will result in ~80% confluency at the time of the experiment. Use a minimum of 3-5 replicate wells per condition.

    • Culture cells in their standard growth medium until they reach the target confluency.

  • Labeling:

    • Prepare the labeling medium by supplementing a base medium (lacking unlabeled gulose or glucose) with the desired concentration of D-Gulose-¹³C.

    • Aspirate the standard growth medium and wash the cells once with a base medium to remove residual unlabeled sugars.

    • Add the pre-warmed labeling medium to the cells and incubate for a predetermined duration (optimized via time-course experiments to reach isotopic steady state).

  • Metabolite Quenching and Extraction:

    • Prepare a dry ice/ethanol bath containing microcentrifuge tubes with 1 mL of -80°C 80% methanol.

    • At the end of the incubation, remove the plate and immediately aspirate the labeling medium.

    • Instantly add the -80°C 80% methanol to the wells to quench all enzymatic activity.

    • Scrape the cells in the cold methanol, transfer the cell lysate to the prepared tubes, and proceed with your established metabolite extraction protocol.

  • Data Acquisition and Analysis:

    • Analyze the extracted metabolites using LC-MS or GC-MS to determine the mass isotopomer distributions.

    • Correct the measured MIDs for the natural abundance of ¹³C.

    • Use the corrected MIDs, along with a metabolic network model, to calculate fluxes using software like INCA or Metran.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start cell_seeding Cell Seeding & Growth start->cell_seeding add_label Add D-Gulose-¹³C Medium cell_seeding->add_label labeling_prep Prepare Labeling Medium labeling_prep->add_label incubation Incubate for Time Course (t₁, t₂, t₃) add_label->incubation quench Rapid Quenching (-80°C Methanol) incubation->quench extraction Metabolite Extraction quench->extraction ms_analysis LC-MS / GC-MS Analysis extraction->ms_analysis data_proc Data Processing & Natural Abundance Correction ms_analysis->data_proc mfa ¹³C-MFA Flux Calculation data_proc->mfa end End mfa->end

Caption: Experimental workflow for a D-Gulose-¹³C labeling experiment.

ppp_scrambling G6P Glucose-6P F6P Fructose-6P G6P->F6P PGI (Reversible) PPP Pentose Phosphate Pathway (PPP) G6P->PPP G3P Glyceraldehyde-3P F6P->G3P Glycolysis Glycolysis F6P->Glycolysis G3P->F6P PPP->G3P R5P Ribose-5P PPP->R5P S7P Sedoheptulose-7P R5P->S7P TKT/TAL (Reversible) S7P->F6P E4P Erythrose-4P S7P->E4P E4P->F6P troubleshooting_logic start Unexpected Labeling Pattern Observed check_steady_state Isotopic Steady State Confirmed? start->check_steady_state time_course Action: Perform Time-Course Experiment check_steady_state->time_course No check_quenching Quenching Protocol Validated? check_steady_state->check_quenching Yes time_course->check_steady_state optimize_quenching Action: Optimize Rapid Quenching & Extraction check_quenching->optimize_quenching No consider_biology Possible Biological Cause: Reversible Reactions or Alternative Pathways check_quenching->consider_biology Yes optimize_quenching->check_quenching advanced_mfa Solution: Use INST-MFA or Parallel Labeling consider_biology->advanced_mfa

References

Improving the stability of D-Gulose-13C in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the stability of D-Gulose-¹³C in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: I am observing unexpected peaks in my NMR spectrum when analyzing my D-Gulose-¹³C solution. What could be the cause?

A1: The appearance of unexpected peaks in your NMR spectrum often indicates the degradation of D-Gulose-¹³C. Like other monosaccharides, D-Gulose-¹³C can undergo degradation in solution over time, especially under non-optimal conditions. The primary degradation pathways include enolization, oxidation, and dehydration.[1] It is also possible that your D-Gulose-¹³C tracer has a small percentage of contamination from its synthesis process.[2]

Q2: What are the main factors that influence the stability of D-Gulose-¹³C in an aqueous solution?

A2: The stability of monosaccharides like D-Gulose-¹³C in aqueous solutions is primarily affected by temperature, pH, and the presence of other reactive species. Elevated temperatures and non-neutral pH (either acidic or basic) can significantly accelerate degradation.[1]

Q3: How can I minimize the degradation of my D-Gulose-¹³C solution during my experiments?

A3: To minimize degradation, it is recommended to prepare fresh solutions of D-Gulose-¹³C before each experiment. If storage is necessary, solutions should be stored at low temperatures, ideally at -80°C, in single-use aliquots to avoid repeated freeze-thaw cycles.[1][3] Maintaining a neutral pH and using sterile, airtight, and opaque containers can also help preserve the integrity of the solution.

Q4: My experiment requires incubating D-Gulose-¹³C at 37°C. What level of degradation should I expect?

Q5: Are there any specific buffers or solvents I should avoid when working with D-Gulose-¹³C?

A5: It is best to use buffers that maintain a neutral pH. Strongly acidic or basic buffers should be avoided as they can catalyze the degradation of the sugar. The choice of solvent is also critical; while aqueous solutions are common, the stability might differ in organic solvents.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected Low-Level ¹³C Enrichment in Metabolites 1. Contamination of D-Gulose-¹³C with a more readily metabolized ¹³C-labeled sugar (e.g., D-Glucose-¹³C). 2. Non-enzymatic reactions. 3. Analytical artifacts, such as issues with natural abundance correction.1. Contact the manufacturer for a detailed certificate of analysis to check for isomeric purity. 2. Run a "no-cell" control with the media containing D-Gulose-¹³C to check for background signals. 3. Review data processing to ensure correct natural abundance correction.
Variable Results Between Experiments 1. Inconsistent preparation and storage of D-Gulose-¹³C solutions. 2. Degradation of the D-Gulose-¹³C stock solution over time.1. Standardize the protocol for solution preparation, including pH and concentration. 2. Prepare fresh solutions for each experiment or use single-use aliquots stored at -80°C.
Decreased Concentration of D-Gulose-¹³C Over Time 1. Degradation due to improper storage conditions (temperature, pH, light exposure).1. Store stock solutions at -80°C in opaque, airtight containers. 2. Buffer the solution to maintain a neutral pH. 3. Perform a stability study under your experimental conditions to determine the degradation rate.

Experimental Protocols

Protocol 1: Preparation and Storage of D-Gulose-¹³C Stock Solution
  • Materials:

    • D-Gulose-¹³C (solid)

    • Sterile, pyrogen-free water or desired buffer (e.g., phosphate-buffered saline, PBS)

    • Sterile, opaque microcentrifuge tubes

  • Procedure:

    • Allow the solid D-Gulose-¹³C to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the required amount of D-Gulose-¹³C in a sterile environment.

    • Dissolve the solid in the appropriate volume of sterile water or buffer to achieve the desired stock concentration.

    • Gently vortex to ensure complete dissolution.

    • Check and adjust the pH to neutral (pH 7.0-7.4) if necessary, using dilute HCl or NaOH.

    • Dispense the stock solution into single-use aliquots in sterile, opaque microcentrifuge tubes.

    • Store the aliquots at -80°C until use.

Protocol 2: Monitoring D-Gulose-¹³C Stability using HPLC
  • Objective: To quantify the concentration of D-Gulose-¹³C and its degradation products over time.

  • Sample Preparation and Incubation:

    • Prepare a solution of D-Gulose-¹³C in the desired buffer at the experimental concentration.

    • Dispense aliquots into sterile, sealed vials.

    • Store one aliquot at -80°C as the time-zero (T=0) reference.

    • Incubate the remaining vials under the desired experimental conditions (e.g., 4°C, 25°C, 37°C).

    • At specified time points (e.g., 0, 24, 48, 72 hours), remove one vial and store it at -80°C until analysis.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of phosphate buffer and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at ~245 nm (requires derivatization) or a Refractive Index (RI) detector.

    • Quantification: Create a calibration curve using freshly prepared standards of D-Gulose-¹³C of known concentrations. Calculate the concentration of D-Gulose-¹³C in the stability samples by comparing their peak areas to the calibration curve.

Visualizations

G DGulose D-Gulose-¹³C (in solution) Acyclic Acyclic Form DGulose->Acyclic Mutarotation (Acid/Base Catalyzed) Enolization Enolization Acyclic->Enolization Oxidation Oxidation Acyclic->Oxidation Dehydration Dehydration Acyclic->Dehydration Isomerization Isomerization Products (e.g., D-Sorbose-¹³C) Enolization->Isomerization Oxidized Oxidized Products (e.g., Gulonic acid-¹³C) Oxidation->Oxidized Dehydrated Dehydration Products (e.g., Furfurals) Dehydration->Dehydrated

Caption: Hypothetical degradation pathway of D-Gulose-¹³C in aqueous solution.

G Start Start: D-Gulose-¹³C Instability Observed CheckStorage Check Storage Conditions Start->CheckStorage StorageOK Storage OK? CheckStorage->StorageOK CorrectStorage Action: Store at -80°C in single-use aliquots. StorageOK->CorrectStorage No CheckSolution Check Solution Preparation StorageOK->CheckSolution Yes ImproperStorage Improper Storage: - Temperature > -20°C - Freeze-thaw cycles - Not in aliquots CorrectStorage->CheckSolution SolutionOK Preparation OK? CheckSolution->SolutionOK CorrectSolution Action: Use sterile buffer, adjust to neutral pH. SolutionOK->CorrectSolution No CheckPurity Check Purity of Solid SolutionOK->CheckPurity Yes ImproperSolution Improper Preparation: - Non-neutral pH - Contaminated buffer/water CorrectSolution->CheckPurity PurityOK Purity Confirmed? CheckPurity->PurityOK ContactSupplier Action: Contact supplier for Certificate of Analysis. PurityOK->ContactSupplier No End Problem Resolved PurityOK->End Yes Impure Potential Contamination ContactSupplier->End

Caption: Troubleshooting workflow for D-Gulose-¹³C instability.

References

Data analysis workflow for D-Gulose-13C fluxomics

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Gulose-13C Metabolic Flux Analysis (MFA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental and computational aspects of using D-gulose as a 13C tracer.

Frequently Asked Questions (FAQs)

Q1: What is D-gulose and how is it metabolized in mammalian cells?

A1: D-gulose is a C-3 epimer of D-glucose, meaning it differs in the orientation of a hydroxyl group at the third carbon position. In mammalian cells, the primary route for glucose metabolism is glycolysis, which is initiated by the enzyme hexokinase. Hexokinase phosphorylates glucose to glucose-6-phosphate, trapping it inside the cell for further metabolism[1][2][3]. However, hexokinase exhibits high specificity for D-glucose. While it can phosphorylate other hexoses, its efficiency with D-gulose is expected to be extremely low. Therefore, significant entry of D-gulose into the central carbon metabolism pathways like glycolysis and the pentose phosphate pathway is unlikely. Researchers should consider D-gulose as a slowly or poorly metabolized tracer in most mammalian cell lines.

Q2: Why would I use this compound as a tracer if it is poorly metabolized?

A2: this compound can be a valuable tool for specific experimental questions:

  • Negative Control: Similar to L-glucose, this compound can serve as a negative control to account for non-specific labeling, background noise, or potential contamination in your experimental system.

  • Studying Sugar Transporter Specificity: It can be used to investigate the uptake kinetics and specificity of glucose transporters (GLUTs) for different glucose epimers.

  • Investigating Alternative Pathways: In specific organisms or cell types that may have enzymes capable of metabolizing D-gulose, it can be used to trace these alternative metabolic routes.

Q3: What are the key considerations for designing a this compound fluxomics experiment?

A3: Given the expected low metabolic rate of D-gulose, several factors are critical:

  • High Tracer Enrichment: Use a high isotopic enrichment of this compound (e.g., [U-13C6]D-gulose) to maximize the chances of detecting any low-level incorporation.

  • Extended Labeling Time: A significantly longer incubation time compared to D-glucose-13C experiments may be necessary to allow for any slow metabolism to occur.

  • Sensitive Analytical Methods: Employ highly sensitive mass spectrometry techniques to detect potentially low levels of 13C enrichment in downstream metabolites.

  • Positive Control: Always run a parallel experiment with a readily metabolized tracer like [U-13C6]D-glucose to ensure your cells are metabolically active and your experimental workflow is sound.

Troubleshooting Guides

This section provides solutions to common problems you might encounter during your this compound MFA experiments.

Problem 1: No or very low 13C enrichment detected in glycolytic intermediates.
  • Possible Cause 1 (Most Likely): Limited D-gulose metabolism.

    • Explanation: As detailed in the FAQs, mammalian hexokinases have low affinity for D-gulose, preventing its significant entry into glycolysis. This is an expected outcome.

    • Troubleshooting Steps:

      • Confirm Cellular Uptake: Before assuming no metabolism, verify that this compound is being transported into the cells. You can measure the disappearance of the tracer from the medium over time or use analytical methods to detect intracellular this compound.

      • Positive Control Analysis: Analyze the data from your parallel [U-13C6]D-glucose experiment. Significant labeling in glycolytic intermediates in this control confirms that the lack of labeling in the D-gulose experiment is due to the tracer itself and not a systemic issue with your cells or protocol.

      • Re-evaluate Experimental Goals: If your goal was to trace central carbon metabolism, this compound may not be the appropriate tracer. Consider your experiment as a valuable negative control.

  • Possible Cause 2: Insufficient labeling time.

    • Explanation: Any metabolic activity for D-gulose might be significantly slower than for D-glucose.

    • Troubleshooting Steps:

      • Time-Course Experiment: Design a time-course experiment with extended labeling periods (e.g., 24, 48, 72 hours) to determine if any labeling occurs over longer durations.

  • Possible Cause 3: Analytical sensitivity issues.

    • Explanation: The level of 13C incorporation might be below the limit of detection of your mass spectrometer.

    • Troubleshooting Steps:

      • Instrument Calibration: Ensure your mass spectrometer is properly calibrated and operating at optimal sensitivity.

      • Increase Sample Amount: If possible, increase the amount of cell lysate injected to improve signal intensity.

Problem 2: Inconsistent labeling patterns between biological replicates.
  • Possible Cause 1: Variability in cell health and metabolic state.

    • Explanation: Differences in cell density, passage number, or culture conditions can lead to variations in metabolic activity.

    • Troubleshooting Steps:

      • Standardize Cell Culture: Ensure strict adherence to cell culture protocols, including seeding density, media composition, and incubation times.

      • Monitor Cell Viability: Perform cell viability assays to ensure consistency across replicates.

  • Possible Cause 2: Inconsistent sample preparation.

    • Explanation: Variations in quenching, metabolite extraction, or sample handling can introduce significant variability.

    • Troubleshooting Steps:

      • Rapid and Consistent Quenching: Ensure that metabolic activity is stopped instantaneously and consistently across all samples.

      • Standardized Extraction: Use a consistent and validated metabolite extraction protocol.

Data Presentation

The following tables present hypothetical quantitative data to illustrate the expected outcomes of a this compound fluxomics experiment compared to a standard D-glucose-13C experiment.

Table 1: Hypothetical Mass Isotopomer Distribution (MID) of Key Glycolytic Intermediates

MetaboliteTracerM+0M+1M+2M+3M+4M+5M+6
Glucose-6-Phosphate [U-13C6]D-Glucose5%2%3%5%10%25%50%
[U-13C6]D-Gulose98%1%1%0%0%0%0%
Fructose-6-Phosphate [U-13C6]D-Glucose6%2%3%6%11%26%46%
[U-13C6]D-Gulose99%1%0%0%0%0%0%
Pyruvate [U-13C6]D-Glucose20%5%10%65%---
[U-13C6]D-Gulose99%1%0%0%---

This table illustrates the expected high enrichment from D-glucose and negligible enrichment from D-gulose in downstream metabolites.

Table 2: Hypothetical Relative Metabolic Fluxes (Normalized to Glucose Uptake)

Reaction[U-13C6]D-Glucose[U-13C6]D-Gulose
Hexokinase (Glucose -> G6P) 100< 1
Phosphofructokinase (F6P -> F1,6BP) 85< 0.1
Pyruvate Kinase (PEP -> Pyruvate) 170< 0.2
Pentose Phosphate Pathway 10< 0.1

This table demonstrates the expected dramatic difference in calculated metabolic fluxes when using D-glucose versus D-gulose as a tracer.

Experimental Protocols

Protocol 1: Cell Culture and Isotope Labeling with this compound

This protocol provides a general framework for a labeling experiment in adherent mammalian cells. Optimization for specific cell lines and experimental conditions is recommended.

Materials:

  • Mammalian cell line of interest

  • Culture medium without glucose

  • Dialyzed Fetal Bovine Serum (dFBS)

  • [U-13C6]D-Gulose

  • Unlabeled D-gulose

  • [U-13C6]D-Glucose (for positive control)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 6-well culture plates

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of metabolite extraction. Allow cells to adhere and grow overnight.

  • Media Preparation: Prepare the labeling media immediately before use.

    • This compound Wells: Glucose-free medium supplemented with the desired concentration of [U-13C6]D-Gulose (e.g., 10 mM) and dFBS.

    • Positive Control Wells: Glucose-free medium supplemented with the same concentration of [U-13C6]D-Glucose and dFBS.

    • Unlabeled Control Wells: Glucose-free medium supplemented with unlabeled D-gulose and dFBS.

  • Tracer Incubation:

    • Aspirate the standard culture medium.

    • Gently wash the cells once with PBS.

    • Add the appropriate prepared labeling medium to each well.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 24 hours). This may need to be extended based on preliminary experiments.

  • Metabolite Extraction:

    • Aspirate the medium quickly.

    • Wash the cells rapidly with ice-cold PBS to remove extracellular tracer.

    • Immediately add a sufficient volume of cold 80% methanol (-80°C) to each well to quench metabolism and extract metabolites.

    • Scrape the cells in the methanol and transfer the cell lysate to a microcentrifuge tube.

  • Sample Preparation:

    • Vortex the lysate thoroughly.

    • Centrifuge at high speed to pellet protein and cell debris.

    • Transfer the supernatant containing the metabolites to a new tube for analysis by mass spectrometry (LC-MS or GC-MS).

Visualizations

Data_Analysis_Workflow cluster_Experimental Experimental Phase cluster_Analytical Analytical Phase cluster_Computational Computational Phase Exp_Design Experimental Design (Tracer Selection, Time Course) Labeling Cell Culture & Labeling (this compound) Exp_Design->Labeling Quenching Metabolic Quenching Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction MS_Analysis Mass Spectrometry (LC-MS or GC-MS) Extraction->MS_Analysis Data_Processing Data Processing (Peak Integration, Natural Abundance Correction) MS_Analysis->Data_Processing MFA Metabolic Flux Analysis (MFA) Data_Processing->MFA Model_Building Metabolic Model Construction Model_Building->MFA Interpretation Flux Map Interpretation & Statistical Analysis MFA->Interpretation

Caption: this compound metabolic flux analysis workflow.

Troubleshooting_Workflow Start Problem: No/Low 13C Enrichment Check_Uptake Is this compound taken up by cells? Start->Check_Uptake Check_Control Analyze Positive Control ([U-13C6]D-Glucose) Check_Uptake->Check_Control Yes System_Issue Troubleshoot Experimental System: - Cell Health - Protocol Errors Check_Uptake->System_Issue No Control_OK Is positive control heavily labeled? Check_Control->Control_OK Expected_Result Conclusion: D-Gulose is not significantly metabolized. (Expected Result) Control_OK->Expected_Result Yes Control_OK->System_Issue No Increase_Time Action: Increase Labeling Time Expected_Result->Increase_Time Check_Sensitivity Action: Verify MS Sensitivity Expected_Result->Check_Sensitivity

Caption: Troubleshooting low 13C enrichment.

Gulose_vs_Glucose_Metabolism cluster_Extracellular Extracellular cluster_Intracellular Intracellular Glucose D-Glucose-13C GLUT GLUT Transporter Glucose->GLUT High Affinity Gulose This compound Gulose->GLUT Lower Affinity? Glucose_in D-Glucose-13C GLUT->Glucose_in Gulose_in This compound GLUT->Gulose_in Hexokinase Hexokinase G6P G6P-13C Hexokinase->G6P Gulose6P Gulose-6P-13C (Trace Amount) Hexokinase->Gulose6P Glycolysis Glycolysis & Downstream Pathways Glucose_in->Hexokinase Efficient Phosphorylation Gulose_in->Hexokinase Inefficient Phosphorylation G6P->Glycolysis High Flux Gulose6P->Glycolysis Negligible Flux

Caption: D-Gulose vs. D-Glucose cellular uptake and metabolism.

References

Validation & Comparative

A Comparative Guide to the Metabolic Flux of D-Gulose-13C and D-Glucose-13C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic flux of D-Gulose-13C and D-Glucose-13C. The selection of an appropriate isotopic tracer is a critical step in ¹³C-Metabolic Flux Analysis (¹³C-MFA), a powerful technique used to quantify intracellular metabolic fluxes. This document outlines the fundamental biochemical pathways, cellular transport mechanisms, and enzymatic specificities that dictate the distinct metabolic fates of D-Glucose and D-Gulose, with a focus on their 13C-labeled counterparts.

Executive Summary

D-Glucose is the primary carbohydrate energy source for most living organisms, readily transported into cells and catabolized through glycolysis and the citric acid cycle to produce ATP.[1] When labeled with the stable isotope Carbon-13, D-Glucose-13C serves as a powerful tracer to map metabolic fluxes through central carbon metabolism. In stark contrast, D-Gulose, a C-3 epimer of D-Galactose and a C-4 epimer of D-Glucose, is not readily metabolized by mammalian cells. This metabolic inertia stems from the high stereospecificity of glucose transporters and key metabolic enzymes such as hexokinase. Consequently, this compound is not a suitable tracer for quantifying metabolic pathway activity but can serve as a valuable control for studies on cellular uptake and non-specific isotopic enrichment.

Comparative Data on Metabolic Processing

The metabolic disparity between D-Glucose-13C and this compound is profound. While D-Glucose-13C is actively transported and metabolized, making it an invaluable tool for elucidating the intricacies of central carbon metabolism, this compound is largely ignored by the cellular machinery. This renders it an excellent negative control for studying glucose transport and for differentiating between specific, carrier-mediated uptake and non-specific, passive diffusion.

FeatureD-Glucose-13CThis compound
Cellular Uptake Actively transported by GLUT and SGLT transporters.[2][3]Poorly transported; likely limited to passive diffusion.
Phosphorylation Readily phosphorylated by hexokinase to D-Glucose-6-Phosphate-13C.[1]Not a substrate for hexokinase; phosphorylation is negligible.
Metabolic Fate Enters glycolysis, the Pentose Phosphate Pathway (PPP), and the Tricarboxylic Acid (TCA) cycle.[1]Remains largely unmetabolized within the cell.
Primary Application Quantitative analysis of metabolic fluxes in central carbon metabolism.Control for non-specific uptake and isotopic enrichment studies.

Metabolic Pathways and Cellular Fates

The metabolic journey of D-Glucose-13C is well-defined and central to cellular bioenergetics. In contrast, the journey of this compound is expected to be short-lived and non-productive from a metabolic standpoint.

D-Glucose-13C Metabolic Pathway

D-Glucose-13C, upon entering the cell, is immediately phosphorylated by hexokinase, trapping it intracellularly as D-Glucose-6-Phosphate-13C. From here, the 13C label can be traced through several key pathways:

  • Glycolysis: The six-carbon D-Glucose-6-Phosphate-13C is broken down into two three-carbon pyruvate molecules.

  • Pentose Phosphate Pathway (PPP): This pathway is crucial for generating NADPH and precursors for nucleotide synthesis.

  • Tricarboxylic Acid (TCA) Cycle: Pyruvate-13C enters the mitochondria and is converted to Acetyl-CoA-13C, which then enters the TCA cycle for further oxidation and energy production.

D_Glucose_Metabolic_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space D-Glucose-13C_ext D-Glucose-13C D-Glucose-13C_int D-Glucose-13C D-Glucose-13C_ext->D-Glucose-13C_int GLUT Transporter G6P-13C D-Glucose-6-Phosphate-13C D-Glucose-13C_int->G6P-13C Hexokinase Pyruvate-13C Pyruvate-13C G6P-13C->Pyruvate-13C Glycolysis PPP Pentose Phosphate Pathway G6P-13C->PPP AcetylCoA-13C Acetyl-CoA-13C Pyruvate-13C->AcetylCoA-13C TCA TCA Cycle AcetylCoA-13C->TCA

Metabolic pathway of D-Glucose-13C.

Presumed Non-Metabolic Fate of this compound

Due to the stereospecificity of cellular machinery, this compound is not expected to be significantly metabolized. Its intracellular journey would likely be limited to:

  • Limited Uptake: Slow, passive diffusion across the cell membrane.

  • No Phosphorylation: Inability to be phosphorylated by hexokinase, preventing it from being trapped within the cell.

  • Efflux: Potential to diffuse back out of the cell down its concentration gradient.

D_Gulose_Metabolic_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space D-Gulose-13C_ext This compound D-Gulose-13C_int This compound D-Gulose-13C_ext->D-Gulose-13C_int Passive Diffusion D-Gulose-13C_int->D-Gulose-13C_ext Efflux No_Metabolism No Significant Metabolism D-Gulose-13C_int->No_Metabolism

Presumed non-metabolic fate of this compound.

Experimental Protocols

Detailed methodologies are essential for reproducible research. Below is a representative protocol for conducting a comparative metabolic flux analysis using ¹³C-labeled substrates.

Objective

To compare the metabolic flux of D-Glucose-13C and this compound in cultured mammalian cells using Gas Chromatography-Mass Spectrometry (GC-MS) for analysis.

Materials
  • Cultured mammalian cells (e.g., HEK293, HeLa)

  • Standard cell culture medium (e.g., DMEM)

  • Glucose-free DMEM

  • Dialyzed fetal bovine serum (dFBS)

  • [U-¹³C₆]D-Glucose

  • [U-¹³C₆]D-Gulose

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol, ice-cold

  • Cell scrapers

  • Microcentrifuge tubes

  • GC-MS system

Experimental Workflow

Experimental_Workflow Cell_Culture 1. Cell Culture Seed cells and grow to desired confluency. Isotope_Labeling 2. Isotope Labeling Incubate with medium containing D-Glucose-13C or this compound. Cell_Culture->Isotope_Labeling Metabolite_Extraction 3. Metabolite Extraction Quench metabolism and extract intracellular metabolites. Isotope_Labeling->Metabolite_Extraction GCMS_Analysis 4. GC-MS Analysis Derivatize and analyze metabolite extracts. Metabolite_Extraction->GCMS_Analysis Data_Analysis 5. Data Analysis Determine mass isotopomer distributions and calculate metabolic fluxes. GCMS_Analysis->Data_Analysis

General workflow for a comparative ¹³C-MFA experiment.

Detailed Procedure
  • Cell Culture and Isotope Labeling:

    • Seed cells in multi-well plates and grow in standard medium until they reach approximately 80% confluency.

    • On the day of the experiment, replace the standard medium with glucose-free DMEM supplemented with 10% dFBS and either [U-¹³C₆]D-Glucose or [U-¹³C₆]D-Gulose at a final concentration of 10 mM.

    • Incubate the cells for a predetermined period (e.g., 6 hours) to allow for the uptake and metabolism of the labeled substrate.

  • Metabolite Extraction:

    • Rapidly aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Quench metabolism and extract metabolites by adding 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.

  • GC-MS Analysis:

    • Derivatize the dried metabolites to make them volatile for GC-MS analysis.

    • Analyze the derivatized samples using a GC-MS system to determine the mass isotopomer distributions (MIDs) of key metabolites.

  • Data Analysis and Flux Calculation:

    • Correct the measured MIDs for the natural abundance of ¹³C.

    • Use a computational software package (e.g., INCA, Metran) to estimate the intracellular fluxes by fitting the experimental MIDs from the D-Glucose-13C samples to a metabolic model.

    • For the this compound samples, analyze the data for any detectable incorporation of the 13C label into downstream metabolites. The absence of significant labeling will confirm its metabolic inertia.

Conclusion

D-Glucose-13C and this compound have vastly different metabolic fates, which dictates their respective applications in metabolic research. D-Glucose-13C is the gold standard for probing central carbon metabolism, with well-established protocols and extensive supporting data. It provides a dynamic and quantitative view of the flow of carbon through key metabolic pathways. In contrast, this compound is a poor substrate for cellular metabolism and, therefore, not suitable for flux analysis. However, its non-metabolic nature makes it a valuable tool as a negative control to assess non-specific cellular uptake and background isotopic enrichment, thereby enhancing the rigor and accuracy of metabolic studies. The choice between these two tracers is entirely dependent on the biological question being addressed, with D-Glucose-13C being the tracer of choice for interrogating metabolic activity and this compound serving as a critical control for transport and uptake studies.

References

A Researcher's Guide to Comparative 13C Tracer Analysis of D-Gulose and D-Allose Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the comparative metabolic analysis of two rare sugars, D-gulose and D-allose, utilizing 13C tracers. While direct comparative studies using this methodology are not yet prevalent in published literature, this document outlines the hypothesized metabolic pathways, a detailed experimental protocol for 13C tracer analysis, and the expected data presentation to facilitate future research in this area.

Introduction to D-Gulose and D-Allose Metabolism

D-gulose and D-allose are rare hexoses, epimeric to the more common D-glucose. Their unique stereochemistry influences their recognition by cellular transporters and enzymes, leading to distinct metabolic fates. Understanding these differences is crucial for their potential applications in therapeutics and as functional food ingredients.

D-Allose , a C-3 epimer of D-glucose, has garnered significant research interest for its various physiological effects, including anti-inflammatory, anti-cancer, and cryoprotective properties.[1][2] In mammalian systems, D-allose is largely considered to be non-metabolizable.[3] It is transported into cells, potentially via glucose transporters, but is not significantly catabolized through glycolysis.[4][5] A large portion of ingested D-allose is excreted unchanged in urine. However, in some microbial systems, a metabolic pathway for D-allose has been identified, where it is converted to D-fructose-6-phosphate and enters the Embden–Meyerhoff–Parnas (EMP) pathway.

D-Gulose , a C-3 and C-4 epimer of D-glucose, is less studied. What is known suggests that, similar to its L-enantiomer, it may not be readily metabolized by mammalian cells but can be fermented by gut microbiota, potentially contributing to whole-body energy metabolism. The specific intracellular metabolic pathways in mammalian cells, if any, remain to be fully elucidated.

Hypothesized Metabolic Pathways

The following diagrams illustrate the hypothesized metabolic pathways for D-allose and D-gulose in a mammalian cell context, highlighting their likely limited entry into central carbon metabolism compared to D-glucose.

cluster_glucose D-Glucose Metabolism cluster_allose D-Allose Metabolism cluster_gulose D-Gulose Metabolism D-Glucose D-Glucose G6P Glucose-6-P D-Glucose->G6P Hexokinase F6P Fructose-6-P G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP Glycolysis Glycolysis F6P->Glycolysis TCA Cycle TCA Cycle Glycolysis->TCA Cycle D-Allose D-Allose D-Allose_int Intracellular D-Allose D-Allose->D-Allose_int Transport Microbial_Metabolism_Allose Microbial Metabolism D-Allose->Microbial_Metabolism_Allose Excretion_Allose Excretion (Urine) D-Allose_int->Excretion_Allose D-Gulose D-Gulose D-Gulose_int Intracellular D-Gulose D-Gulose->D-Gulose_int Transport Microbial_Metabolism_Gulose Microbial Metabolism D-Gulose->Microbial_Metabolism_Gulose Excretion_Gulose Excretion D-Gulose_int->Excretion_Gulose

Caption: Hypothesized metabolic fates of D-glucose, D-allose, and D-gulose in mammalian systems.

Experimental Protocols for 13C Tracer Analysis

A generalized workflow for a comparative analysis of D-gulose and D-allose metabolism using 13C tracers is detailed below. This protocol is a general guideline and may require optimization for specific cell types or experimental conditions.

Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.

  • Tracer Introduction: On the day of the experiment, replace the standard culture medium with a medium containing either [U-13C6]D-gulose or [U-13C6]D-allose as the sole hexose source. A control group with [U-13C6]D-glucose should be run in parallel.

  • Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of the 13C-labeled sugar. The incubation time is critical and should be optimized to approach an isotopic steady state for the metabolites of interest.

Metabolite Extraction
  • Quenching: Rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.

  • Extraction: Add a cold extraction solvent (e.g., 80:20 methanol:water) to the cells. Scrape the cells and collect the cell lysate.

  • Centrifugation: Centrifuge the lysate to pellet protein and cell debris. Collect the supernatant containing the polar metabolites.

Analytical Measurement
  • Instrumentation: Analyze the metabolite extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Acquisition: Acquire data that allows for the determination of the mass isotopologue distributions (MIDs) for key metabolites in central carbon metabolism (e.g., glycolytic intermediates, TCA cycle intermediates, amino acids).

Data Analysis
  • MID Calculation: Determine the fractional abundance of each mass isotopologue (M+0, M+1, M+2, etc.) for each measured metabolite.

  • Metabolic Flux Analysis (MFA): Use software tools (e.g., INCA, Metran) to fit the measured MIDs to a metabolic network model to quantify intracellular metabolic fluxes.

  • Comparative Analysis: Compare the labeling patterns and calculated fluxes between the D-gulose, D-allose, and D-glucose conditions to identify differences in their metabolic processing.

Cell_Culture 1. Cell Culture & Labeling (e.g., with [U-13C6]D-Allose) Metabolite_Extraction 2. Metabolite Extraction (Quenching & Lysis) Cell_Culture->Metabolite_Extraction LCMS_Analysis 3. LC-MS/GC-MS Analysis Metabolite_Extraction->LCMS_Analysis Data_Analysis 4. Data Analysis (MID Calculation & Flux Analysis) LCMS_Analysis->Data_Analysis Comparison 5. Comparative Analysis vs. D-Gulose & D-Glucose Data_Analysis->Comparison

Caption: General experimental workflow for 13C metabolic tracer analysis.

Data Presentation: Illustrative Comparative Data

The following table provides a hypothetical summary of results from a 13C tracer experiment. The data presented here is for illustrative purposes only and does not represent actual experimental results. It is intended to demonstrate how quantitative data from such a study could be structured for easy comparison.

MetaboliteTracer: [U-13C6]D-GlucoseTracer: [U-13C6]D-AlloseTracer: [U-13C6]D-Gulose
Glycolytic Intermediates
Glucose-6-Phosphate98% M+6<1% M+6<1% M+6
Fructose-6-Phosphate98% M+6<1% M+6<1% M+6
Dihydroxyacetone-P97% M+3<1% M+3<1% M+3
3-Phosphoglycerate97% M+3<1% M+3<1% M+3
Lactate95% M+3<1% M+3<1% M+3
TCA Cycle Intermediates
Citrate85% M+2<1% M+2<1% M+2
α-Ketoglutarate83% M+2<1% M+2<1% M+2
Malate84% M+2<1% M+2<1% M+2
Amino Acids
Alanine94% M+3<1% M+3<1% M+3
Aspartate82% M+2, 12% M+4<1% Labeled<1% Labeled
Glutamate80% M+2, 10% M+4<1% Labeled<1% Labeled

Table 1: Illustrative Mass Isotopologue Distribution (MID) Data. The table shows the expected percentage of the metabolite pool that is fully labeled (or labeled in a specific manner) from the provided 13C tracer. High M+n values for D-glucose indicate active metabolism, while low values for D-allose and D-gulose suggest limited entry into central carbon pathways.

Conclusion

The comparative analysis of D-gulose and D-allose metabolism using 13C tracers is a promising area of research that can provide significant insights into the bioactivity of these rare sugars. Although direct experimental data is currently sparse, the methodologies for such studies are well-established. By following the outlined experimental framework, researchers can generate high-quality, quantitative data to elucidate the metabolic fates of D-gulose and D-allose, thereby supporting their potential development as therapeutic agents or functional food ingredients. The expected outcome is a clearer understanding of how their unique structures dictate their interaction with metabolic machinery, paving the way for targeted applications.

References

Isotopic Enrichment Analysis: A Comparative Guide to D-Gulose-¹³C and D-Galactose-¹³C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the isotopic enrichment analysis of D-Gulose-¹³C and D-Galactose-¹³C. The information presented herein is intended to assist researchers in designing and interpreting metabolic studies utilizing these stable isotope-labeled monosaccharides. While D-Galactose-¹³C is a well-established tracer for probing specific metabolic pathways, data on the metabolic fate of D-Gulose-¹³C in mammalian systems is notably scarce. This guide will therefore focus on the known metabolic pathways of D-Galactose and infer the likely metabolic fate of D-Gulose based on current scientific understanding.

Introduction to D-Gulose and D-Galactose

D-Gulose and D-Galactose are both aldohexoses, meaning they are six-carbon sugars with an aldehyde group. They are stereoisomers, differing in the spatial arrangement of their hydroxyl groups. Specifically, they are C-3 and C-4 epimers. This structural difference, though seemingly minor, has profound implications for their recognition by cellular transporters and enzymes, and consequently, their metabolic fates.

Table 1: General Properties of D-Gulose and D-Galactose

PropertyD-GuloseD-Galactose
Classification Aldohexose, C-3 and C-4 epimer of D-GalactoseAldohexose, C-4 epimer of D-Glucose
Natural Abundance Rare in natureFound in dairy products, sugar beets, and gums
Primary Metabolic Pathway Not well-characterized in mammalsLeloir Pathway
Biological Significance Limited known biological roles in mammalsPrecursor for glycolipids and glycoproteins

Metabolic Fate and Isotopic Enrichment Analysis

The core of this comparison lies in the distinct metabolic pathways these two monosaccharides undertake upon entering a biological system. The incorporation of a ¹³C label allows for the tracing of their carbon skeletons through these pathways.

D-Galactose-¹³C: A Journey Through the Leloir Pathway

D-Galactose-¹³C is a valuable tool for investigating the flux through the Leloir pathway, the primary route for galactose metabolism. This pathway converts galactose into glucose-1-phosphate, which can then enter glycolysis or be used for glycogen synthesis.

The Leloir Pathway consists of three key enzymatic steps:

  • Phosphorylation: Galactokinase (GALK) phosphorylates D-galactose to galactose-1-phosphate.

  • Uridyl Transfer: Galactose-1-phosphate uridylyltransferase (GALT) transfers a UMP group from UDP-glucose to galactose-1-phosphate, forming UDP-galactose.

  • Epimerization: UDP-galactose-4-epimerase (GALE) converts UDP-galactose to UDP-glucose.

The ¹³C label from D-Galactose-¹³C can be traced through these intermediates and into downstream metabolites such as glucose-6-phosphate, lactate, and TCA cycle intermediates.

Leloir_Pathway D-Galactose-13C D-Galactose-13C Galactose-1-phosphate-13C Galactose-1-phosphate-13C D-Galactose-13C->Galactose-1-phosphate-13C GALK UDP-Galactose-13C UDP-Galactose-13C Galactose-1-phosphate-13C->UDP-Galactose-13C GALT UDP-Glucose-13C UDP-Glucose-13C UDP-Galactose-13C->UDP-Glucose-13C GALE Glucose-1-phosphate-13C Glucose-1-phosphate-13C UDP-Glucose-13C->Glucose-1-phosphate-13C Glycolysis Glycolysis Glucose-1-phosphate-13C->Glycolysis

D-Gulose-¹³C: A Likely Path of Limited Metabolism

In stark contrast to D-Galactose, there is a significant lack of documented evidence for a specific metabolic pathway for D-Gulose in mammalian systems. The high stereospecificity of enzymes, such as hexokinases, suggests that D-Gulose is a poor substrate for the initial phosphorylation step required to trap it within the cell for further metabolism.

Therefore, it is hypothesized that ingested D-Gulose-¹³C is likely:

  • Poorly absorbed from the gastrointestinal tract.

  • Largely unmetabolized by host enzymes.

  • Potentially metabolized by the gut microbiota .

  • Primarily excreted unchanged in the urine and feces.

DGulose_Fate D-Gulose-13C This compound Cellular_Uptake Limited Cellular Uptake This compound->Cellular_Uptake Excretion Excretion This compound->Excretion Primarily Unchanged Metabolism Minimal Host Metabolism Cellular_Uptake->Metabolism

Quantitative Data Comparison

Due to the lack of metabolic studies on D-Gulose-¹³C, a direct quantitative comparison of isotopic enrichment is not currently possible. The following table summarizes the expected outcomes based on the known metabolic pathways.

Table 2: Comparison of Isotopic Enrichment Analysis Outcomes

ParameterD-Gulose-¹³CD-Galactose-¹³C
Expected Enrichment in Blood Low and transient, reflecting absorption and clearance of the parent compound.Initial enrichment of D-Galactose-¹³C followed by the appearance of ¹³C-labeled glucose and other metabolites.
Expected Enrichment in Urine High, primarily as unmetabolized D-Gulose-¹³C.Low, with minimal excretion of unmetabolized D-Galactose-¹³C.
Expected Enrichment in Tissues Very low, due to poor uptake and lack of metabolic trapping.Significant enrichment in tissues that actively metabolize galactose, such as the liver.
Key Labeled Metabolites Primarily the parent compound (D-Gulose-¹³C).Galactose-1-phosphate-¹³C, UDP-galactose-¹³C, UDP-glucose-¹³C, Glucose-1-phosphate-¹³C, and downstream glycolytic and TCA cycle intermediates.

Experimental Protocols

Isotopic Enrichment Analysis of D-Galactose-¹³C in Plasma

This protocol is adapted from established methods for the analysis of ¹³C-labeled galactose in biological samples.

1. Sample Preparation:

  • To 100 µL of plasma, add an internal standard (e.g., a known amount of another ¹³C-labeled sugar not expected in the sample).
  • Deproteinize the sample by adding 400 µL of ice-cold acetone, vortex, and centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and dry under a stream of nitrogen.

2. Derivatization:

  • To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 60°C for 60 minutes.
  • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 60°C for 30 minutes.

3. GC-MS Analysis:

  • Inject 1 µL of the derivatized sample onto a gas chromatograph coupled to a mass spectrometer (GC-MS).
  • Use a suitable capillary column (e.g., DB-5ms) with a temperature gradient optimized for monosaccharide separation.
  • The mass spectrometer should be operated in selected ion monitoring (SIM) mode to monitor the specific mass-to-charge ratios (m/z) for the unlabeled and ¹³C-labeled galactose derivatives.

4. Data Analysis:

  • Calculate the isotopic enrichment by determining the ratio of the peak area of the ¹³C-labeled fragment to the total peak area of all isotopic forms of that fragment.
  • Correct for the natural abundance of ¹³C.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Plasma_Sample Plasma_Sample Deproteinization Deproteinization Plasma_Sample->Deproteinization Drying Drying Deproteinization->Drying Methoximation Methoximation Drying->Methoximation Silylation Silylation Methoximation->Silylation GCMS_Analysis GC-MS Analysis Silylation->GCMS_Analysis Data_Processing Data Processing & Enrichment Calculation GCMS_Analysis->Data_Processing

Isotopic Enrichment Analysis of D-Gulose-¹³C

Given the lack of a known metabolic pathway, the analysis of D-Gulose-¹³C would primarily focus on quantifying the parent compound in biological fluids to assess its pharmacokinetics (absorption, distribution, and excretion). The same general GC-MS protocol as for D-Galactose-¹³C can be applied, with the SIM parameters adjusted to the specific fragmentation pattern of the derivatized D-Gulose.

Conclusion

The isotopic enrichment analysis of D-Gulose-¹³C and D-Galactose-¹³C reveals two vastly different metabolic scenarios. D-Galactose-¹³C serves as an effective tracer for the well-defined Leloir pathway, providing valuable insights into galactose metabolism and its contribution to central carbon metabolism. In contrast, D-Gulose-¹³C is likely to be metabolically inert in mammalian host cells due to enzymatic stereospecificity. Its analysis would be more relevant for pharmacokinetic studies of rare sugars and for investigating the metabolic capabilities of the gut microbiome. Researchers should carefully consider these fundamental differences when selecting an isotopic tracer for their metabolic studies.

Assessing the Kinetic Isotope Effect of D-Gulose-¹³C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Kinetic Isotope Effects (KIE)

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[1][2] Formally, it is the ratio of the rate constant for the reaction with the light isotope (k_L) to the rate constant with the heavy isotope (k_H).[1]

KIE = k_L / k_H

KIEs are powerful tools for elucidating reaction mechanisms, particularly for identifying rate-determining steps and characterizing transition state structures.[3][4]

  • Primary KIEs are observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. For ¹³C, a primary KIE is typically greater than 1.02.

  • Secondary KIEs occur when the bond to the isotopic atom is not broken or formed in the rate-determining step. These effects are generally smaller but can provide valuable information about changes in hybridization or the steric environment of the transition state.

The presence of a heavier isotope like ¹³C generally leads to a stronger bond due to a lower zero-point vibrational energy. This requires more energy to break, resulting in a slower reaction rate and a KIE value greater than 1.

Comparative Kinetic Isotope Effect Data for Sugars

While specific data for D-Gulose-¹³C is unavailable, the following table summarizes experimentally determined ¹³C KIEs for other sugars and related molecules. This data provides a valuable reference for what might be expected in studies of D-Gulose-¹³C.

Substrate (Isotopologue)Enzyme / ReactionKIE (¹²C/¹³C)Reference / Notes
[1'-¹³C]Lactoseβ-galactosidase (E. coli)1.034 ± 0.005Primary KIE for hydrolysis.
[1'-¹⁴C]ThymidineThymidine Phosphorylase1.139Large primary KIE indicating a near-symmetrical transition state.
[5'-³H₂]ThymidineThymidine Phosphorylase1.061Remote KIE attributed to a binding isotope effect.
Pyruvate (¹³C labeled)Pyruvate Dehydrogenase (E. coli)1.039 ± 0.006KIE at the C1-C2 bond cleavage.
Pyruvate (¹³C labeled)Pyruvate Dehydrogenase (S. cerevisiae)1.0200 ± 0.007Organism-dependent variation in KIE.
Glucose-6-phosphateG6P Dehydrogenase1.0172Determined by 2D-[¹³C,¹H]-HSQC NMR.

Note: The magnitude of the KIE can be influenced by the specific enzyme, reaction conditions, and the position of the isotopic label.

Experimental Protocols for KIE Determination

The most common and precise method for measuring small heavy-atom KIEs is the internal competition method . In this approach, a mixture of the unlabeled (¹²C) and labeled (¹³C) substrate is subjected to the reaction. The change in the isotopic ratio of the remaining substrate or the product is measured at different degrees of reaction completion.

General Experimental Workflow:

  • Substrate Preparation: A mixture of natural abundance D-Gulose and D-Gulose-¹³C at a known ratio is prepared.

  • Enzymatic Reaction: The reaction is initiated by adding the enzyme of interest. Aliquots are taken and quenched at various time points to achieve different levels of substrate conversion.

  • Sample Purification: The remaining substrate and/or the product from each time point are purified, often using techniques like High-Performance Liquid Chromatography (HPLC).

  • Isotope Ratio Analysis: The ¹³C/¹²C ratio is precisely measured using one of the following techniques:

    • Isotope Ratio Mass Spectrometry (IRMS): This is a highly precise method for measuring stable isotope ratios. It can be coupled with Gas Chromatography (GC-C-IRMS) or an Elemental Analyzer (EA-IRMS).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR, particularly using polarization transfer techniques like DEPT, can be used to determine KIEs at natural abundance or with enriched substrates. 2D-[¹³C,¹H]-HSQC has also been successfully employed.

    • Whole Molecule Mass Spectrometry (WMS): Techniques like MALDI-TOF MS can be used for direct measurement of competitive KIEs with high precision.

  • KIE Calculation: The KIE is calculated from the change in the isotope ratio as a function of the fraction of the reaction completed.

Below is a diagram illustrating the general workflow for determining the KIE of D-Gulose-¹³C.

G General Workflow for KIE Determination of D-Gulose-¹³C cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare mixture of D-Gulose and D-Gulose-¹³C B Initiate enzymatic reaction A->B Introduce to reaction mixture C Quench reaction at multiple time points B->C Time-course sampling D Purify substrate/product (HPLC) C->D Isolate analytes E Measure ¹³C/¹²C ratio (IRMS, NMR, or MS) D->E Analyze isotopic composition F Calculate KIE E->F Data processing

Caption: A generalized workflow for the experimental determination of the kinetic isotope effect.

Potential Metabolic Pathway for D-Gulose

D-Gulose is a C-3 epimer of D-Galactose and a C-5 epimer of L-Sorbose. While not a common dietary sugar, it can be metabolized by some organisms. Its metabolism is likely to proceed through phosphorylation and subsequent entry into a central metabolic pathway, such as glycolysis or the pentose phosphate pathway, after epimerization or other enzymatic conversions.

A hypothetical pathway could involve:

  • Phosphorylation: D-Gulose is phosphorylated to D-Gulose-6-phosphate by a kinase.

  • Isomerization/Epimerization: D-Gulose-6-phosphate is converted to an intermediate of glycolysis, such as Fructose-6-phosphate.

  • Entry into Glycolysis: The resulting intermediate enters the glycolytic pathway.

A KIE study on D-Gulose-¹³C could help elucidate the rate-limiting step in its metabolism. For instance, if the epimerization step involves bond cleavage at the ¹³C-labeled position and is rate-limiting, a significant primary KIE would be expected.

The diagram below illustrates a hypothetical metabolic pathway for D-Gulose.

G Hypothetical Metabolic Pathway of D-Gulose DGulose D-Gulose G6P D-Gulose-6-Phosphate DGulose->G6P Kinase (ATP -> ADP) F6P Fructose-6-Phosphate G6P->F6P Isomerase/ Epimerase Glycolysis Glycolysis F6P->Glycolysis Entry into central metabolism

Caption: A potential metabolic route for the entry of D-Gulose into central metabolism.

Conclusion

The assessment of the kinetic isotope effect for D-Gulose-¹³C is a feasible endeavor that can provide significant insights into its enzymatic processing and metabolic fate. Although direct comparative data is currently lacking, the well-established methodologies for KIE determination, coupled with comparative data from other ¹³C-labeled carbohydrates, offer a solid foundation for designing and interpreting such experiments. The findings from these studies would be of considerable value to researchers in enzymology, metabolic engineering, and drug development.

References

A Comparative Guide: D-Gulose-¹³C Tracing vs. Seahorse XF Assays in Cellular Metabolism Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of metabolic research, a precise understanding of cellular bioenergetics is paramount for unraveling disease mechanisms and developing novel therapeutics. Two prominent techniques, stable isotope tracing with substrates like D-Gulose-¹³C and real-time metabolic analysis using Seahorse XF assays, offer distinct windows into the metabolic state of cells. This guide provides an objective comparison of these methodologies, highlighting their principles, experimental workflows, and the unique insights they provide. A key finding of this comparison is that D-Gulose, unlike the commonly used D-Glucose, is largely considered to be poorly metabolized in mammalian cells, a critical factor that defines the applications of D-Gulose-¹³C tracing.

At a Glance: Key Differences

FeatureD-Gulose-¹³C TracingSeahorse XF Assays
Principle Tracks the uptake and potential, limited metabolic fate of ¹³C-labeled D-Gulose.Measures real-time extracellular fluxes of oxygen (Oxygen Consumption Rate, OCR) and protons (Extracellular Acidification Rate, ECAR).
Primary Output Quantitative data on the uptake of D-Gulose and potential incorporation into a narrow range of downstream molecules.Real-time kinetic data on mitochondrial respiration and glycolysis, including basal rates, capacity, and reserve.[1][2][3]
Key Advantage Potential to study specific sugar transporter activity and non-canonical metabolic pathways of rare sugars.Provides a functional, real-time assessment of the two major energy-producing pathways and their dynamic response to stimuli.[1][2]
Metabolic Pathways Assessed Primarily cellular uptake; does not significantly trace central carbon metabolism (glycolysis, TCA cycle).Glycolysis and Mitochondrial Respiration (Oxidative Phosphorylation).
Sample Type Cultured cells, tissues, in vivo models.Cultured cells, isolated mitochondria, spheroids, and some ex vivo tissues.
Instrumentation Mass Spectrometer (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.Seahorse XF Analyzer.

Principles of Each Technique

D-Gulose-¹³C Tracing: A Tool for Uptake and Niche Pathways

Stable isotope tracing using ¹³C-labeled substrates is a powerful technique to map the flow of atoms through metabolic pathways. In this method, cells are cultured with a substrate, such as D-Gulose, where some of the ¹²C atoms have been replaced with the heavy isotope ¹³C. The labeled atoms act as a tracer, and their incorporation into downstream metabolites can be detected by mass spectrometry or NMR spectroscopy. This allows for the quantification of metabolic fluxes through specific reactions and pathways.

However, the utility of a tracer is entirely dependent on its metabolism by the cell. While D-Glucose is readily taken up and metabolized through glycolysis and the TCA cycle, evidence suggests that D-Gulose is not a significant substrate for these central energy-producing pathways in mammalian cells. Therefore, D-Gulose-¹³C tracing is not a suitable method for assessing the overall metabolic activity of glycolysis or mitochondrial respiration. Instead, it can be a valuable tool to:

  • Quantify cellular uptake: Measure the rate at which cells import D-Gulose, providing insights into the activity of specific sugar transporters.

  • Investigate non-canonical metabolic pathways: Explore if D-Gulose is converted into any specific, non-glycolytic metabolites. One source suggests that D-Gulose is metabolized by the liver into 5-deoxy-D-gluconic acid and then into glucose.

  • Serve as a control: In dual-labeling experiments with ¹³C-D-Glucose, ¹³C-D-Gulose could act as a control for non-specific uptake and background noise.

Seahorse XF Assays: A Real-Time View of Core Metabolism

Seahorse XF technology provides a real-time, live-cell analysis of two key metabolic pathways: mitochondrial respiration and glycolysis. It achieves this by measuring the rate of change of oxygen and pH in a transiently sealed microchamber containing the cells.

  • Oxygen Consumption Rate (OCR): This is a direct measure of mitochondrial respiration, specifically the activity of the electron transport chain. By sequentially injecting pharmacological agents that inhibit different components of the electron transport chain, a detailed profile of mitochondrial function can be obtained, including basal respiration, ATP-linked respiration, proton leak, maximal respiration, and spare respiratory capacity.

  • Extracellular Acidification Rate (ECAR): This is an indicator of the rate of glycolysis, as the conversion of glucose to lactate results in the extrusion of protons into the extracellular medium. Similar to the OCR measurement, injections of glucose, oligomycin (an ATP synthase inhibitor), and 2-deoxyglucose (a glycolysis inhibitor) allow for the determination of key glycolytic parameters such as basal glycolysis, glycolytic capacity, and glycolytic reserve.

Quantitative Data Comparison

Due to the fundamental difference in what each technique measures, a direct quantitative comparison of metabolic flux between D-Gulose-¹³C tracing and Seahorse assays is not appropriate. D-Gulose-¹³C tracing, due to the limited metabolism of D-gulose, would likely show minimal to no ¹³C enrichment in glycolytic or TCA cycle intermediates. In contrast, Seahorse assays provide robust, quantitative data on the rates of these pathways.

To illustrate the type of quantitative data generated by each approach, the following tables present typical data from Seahorse XF assays and from a ¹³C-D-Glucose tracing experiment (used as a proxy for a metabolically active tracer).

Table 1: Example Quantitative Data from Seahorse XF Assays

This table summarizes typical parameters obtained from Seahorse XF Mito Stress and Glycolysis Stress Tests performed on different cell types.

ParameterCell TypeBasal RateStressed/Maximal RateReference
Oxygen Consumption Rate (OCR) Primary Neurons~50-100 pmol/min~150-300 pmol/min
Cancer Cell Line (e.g., A549)~100-200 pmol/min~300-500 pmol/min
Extracellular Acidification Rate (ECAR) Primary Neurons~10-20 mpH/min~30-60 mpH/min
Cancer Cell Line (e.g., A549)~40-80 mpH/min~100-200 mpH/min

Table 2: Example Quantitative Data from ¹³C-D-Glucose Tracing

This table illustrates the type of data obtained from a ¹³C-D-Glucose metabolic flux analysis experiment, showing the fractional contribution of glucose-derived carbons to key metabolites in a cancer cell line.

MetaboliteFractional Contribution from Glucose (%)PathwayReference
Lactate>95%Glycolysis
Citrate~50%TCA Cycle
Malate~40-50%TCA Cycle
Ribose-5-phosphate~80-90%Pentose Phosphate Pathway

Note: With D-Gulose-¹³C as the tracer, the fractional contribution to these metabolites would be expected to be near zero.

Experimental Protocols

D-Gulose-¹³C Tracing Protocol (General Framework)
  • Cell Culture and Labeling:

    • Culture cells to the desired confluency in standard growth medium.

    • Replace the standard medium with a medium containing ¹³C-labeled D-Gulose at a known concentration. An unlabeled control group should be run in parallel.

    • Incubate the cells for a predetermined time to allow for uptake and potential metabolism. This time point may need to be optimized.

  • Metabolite Extraction:

    • Rapidly aspirate the labeling medium.

    • Quench metabolism by washing the cells with ice-cold phosphate-buffered saline (PBS).

    • Extract metabolites using a cold solvent, such as 80% methanol.

  • Sample Analysis:

    • Analyze the cell extracts using a mass spectrometer (e.g., LC-MS/MS or GC-MS) or NMR to determine the isotopic enrichment in D-Gulose and potential downstream metabolites.

  • Data Analysis:

    • Calculate the fractional enrichment of ¹³C in identified metabolites to determine the extent of D-Gulose uptake and conversion.

Seahorse XF Glycolysis Stress Test Protocol (Abbreviated)
  • Cell Seeding:

    • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Assay Preparation:

    • Hydrate the sensor cartridge overnight in a non-CO₂ incubator at 37°C.

    • Prepare the assay medium (typically glucose-free) and warm it to 37°C.

    • Wash and replace the cell culture medium with the assay medium and incubate in a non-CO₂ incubator for 1 hour.

  • Seahorse XF Analyzer Run:

    • Load the sensor cartridge with the test compounds (glucose, oligomycin, and 2-deoxyglucose) in the appropriate injection ports.

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibration plate with the cell plate and initiate the assay. The analyzer will measure basal ECAR and then sequentially inject the compounds to measure key glycolytic parameters.

  • Data Analysis:

    • Use the Seahorse Wave software to analyze the kinetic data and calculate parameters such as basal glycolysis, glycolytic capacity, and glycolytic reserve.

Seahorse XF Cell Mito Stress Test Protocol (Abbreviated)

The protocol is similar to the Glycolysis Stress Test, with the following key differences:

  • Assay Medium: The assay medium will contain substrates for mitochondrial respiration, such as glucose, pyruvate, and glutamine.

  • Test Compounds: The injection ports of the sensor cartridge are loaded with oligomycin, FCCP (a mitochondrial uncoupler), and a mixture of rotenone and antimycin A (complex I and III inhibitors).

  • Measured Parameter: The primary measurement is the Oxygen Consumption Rate (OCR).

Visualizing the Methodologies

D-Gulose-¹³C Tracing Workflow

DGulose_Workflow cluster_CellCulture Cell Culture cluster_Metabolism Metabolism Quenching cluster_Analysis Analysis Culture 1. Seed and grow cells Label 2. Add D-Gulose-¹³C Medium Culture->Label Quench 3. Quench Metabolism Label->Quench Extract 4. Extract Metabolites Quench->Extract MS 5. Mass Spectrometry Extract->MS Data 6. Data Analysis MS->Data

D-Gulose-¹³C Tracing Experimental Workflow.
Seahorse XF Assay Workflow

Seahorse_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Data Data Analysis Seed 1. Seed Cells in XF Plate Incubate 4. Incubate Cells in Assay Medium Seed->Incubate Hydrate 2. Hydrate Sensor Cartridge Load 5. Load Drugs into Cartridge Hydrate->Load Prepare 3. Prepare Assay Medium Prepare->Incubate Run 6. Run Assay in XF Analyzer Incubate->Run Load->Run Analyze 7. Analyze Kinetic Data Run->Analyze

Seahorse XF Assay Experimental Workflow.
Contrasting Metabolic Pathways Investigated

Pathway_Comparison cluster_DGulose D-Gulose-¹³C Tracing cluster_Seahorse Seahorse XF Assays DGulose_in Extracellular D-Gulose-¹³C Transport Uptake via Transporters DGulose_in->Transport DGulose_intra Intracellular D-Gulose-¹³C Transport->DGulose_intra Metabolism Limited/ No Metabolism DGulose_intra->Metabolism Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Glycolysis->Lactate Mitochondria Mitochondria Pyruvate->Mitochondria TCA TCA Cycle Mitochondria->TCA ETC Electron Transport Chain TCA->ETC OCR OCR Measurement ETC->OCR H_ion H⁺ Lactate->H_ion O2 O₂ O2->ETC ECAR ECAR Measurement H_ion->ECAR

Distinct Metabolic Pathways Interrogated.

Conclusion

D-Gulose-¹³C tracing and Seahorse XF assays are powerful, yet fundamentally different, tools for metabolic research. The choice between them depends entirely on the biological question being addressed.

  • Seahorse XF assays are the method of choice for a functional, real-time assessment of the primary energy-producing pathways of glycolysis and mitochondrial respiration. They provide a systems-level view of cellular bioenergetics and are ideal for studying metabolic switching, mitochondrial dysfunction, and the effects of drugs on overall metabolic function.

  • D-Gulose-¹³C tracing , given the likely non-metabolizable nature of D-Gulose in central carbon metabolism, is not suitable for measuring glycolytic or TCA cycle flux. However, it presents a unique opportunity to study the kinetics of sugar transport and to explore potential non-canonical metabolic pathways for rare sugars. It can also serve as a valuable control in dual-labeling experiments.

For a comprehensive understanding of cellular metabolism, these techniques can be used in a complementary fashion. For instance, Seahorse assays could identify a metabolic phenotype of interest, and subsequent stable isotope tracing with metabolizable substrates like ¹³C-D-Glucose could then be used to dissect the specific intracellular pathway fluxes that contribute to this phenotype. D-Gulose-¹³C tracing could then be employed to investigate if alterations in sugar transport contribute to the observed metabolic changes. By understanding the strengths and limitations of each method, researchers can design more insightful experiments to advance our knowledge of cellular metabolism in health and disease.

References

The Untraveled Path: Charting the Metabolic Fate of D-Gulose-13C with Knockout Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in current metabolic research is the comprehensive understanding of the metabolic fate of D-Gulose. While its epimer, D-Glucose, is arguably the most studied monosaccharide, the metabolic pathways and ultimate fate of D-Gulose remain largely uncharted territory. Extensive searches for published literature reveal a lack of studies specifically investigating the metabolism of D-Gulose, particularly those employing powerful techniques like carbon-13 (¹³C) isotopic tracing in conjunction with knockout cell lines.

This guide, therefore, ventures into this unexplored landscape. In the absence of direct experimental data for D-Gulose, we present a robust, hypothetical framework for its investigation. By drawing parallels with the well-established methodologies for studying D-Glucose metabolism, we provide a comprehensive roadmap for researchers aiming to elucidate the metabolic journey of D-Gulose. This guide will detail the experimental design, from the selection of knockout cell lines to the intricacies of ¹³C metabolic flux analysis, and present the expected data in a comparative format.

Hypothetical Comparison of D-Gulose-13C Metabolism in Wild-Type vs. Knockout Cell Lines

To investigate the metabolic fate of D-Gulose, a comparative study utilizing wild-type (WT) and specific knockout (KO) cell lines would be invaluable. The choice of the knockout gene would be critical; for this hypothetical study, we will consider a knockout of a putative gulose-specific transporter, which we'll term "GULO-T1". The objective is to determine if the absence of this transporter impedes the uptake and subsequent metabolism of D-Gulose.

The following table summarizes the kind of quantitative data one would aim to collect in such a study. The values presented are purely illustrative, designed to highlight the expected differences between the wild-type and knockout cell lines if GULO-T1 were indeed the primary transporter for D-Gulose.

Metabolic Parameter Wild-Type (WT) Cells GULO-T1 Knockout (KO) Cells Percentage Change in KO vs. WT
This compound Uptake Rate (nmol/min/mg protein) 15.21.8-88.2%
Intracellular this compound (nmol/mg protein) 25.83.1-88.0%
¹³C Enrichment in Glycolytic Intermediates (%) 45.35.2-88.5%
¹³C Enrichment in Pentose Phosphate Pathway Intermediates (%) 20.12.3-88.6%
¹³C Enrichment in TCA Cycle Intermediates (%) 12.51.4-88.8%
Lactate-13C Secretion Rate (nmol/min/mg protein) 8.90.9-89.9%

Visualizing the Path: Metabolic Pathways and Experimental Workflow

To clearly conceptualize the hypothetical metabolic processing of D-Gulose and the experimental approach to study it, the following diagrams are provided.

cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Mitochondrion D-Gulose-13C_ext This compound D-Gulose-13C_int This compound D-Gulose-13C_ext->D-Gulose-13C_int GULO-T1 Transporter Gulose-6P Gulose-6-Phosphate-13C D-Gulose-13C_int->Gulose-6P Hexokinase? Glycolysis Glycolysis Intermediates-13C Gulose-6P->Glycolysis PPP Pentose Phosphate Pathway Intermediates-13C Gulose-6P->PPP Pyruvate Pyruvate-13C Glycolysis->Pyruvate Lactate Lactate-13C Pyruvate->Lactate Acetyl-CoA Acetyl-CoA-13C Pyruvate->Acetyl-CoA TCA TCA Cycle Intermediates-13C Acetyl-CoA->TCA

Caption: Hypothetical metabolic pathway of this compound.

Cell_Culture Culture Wild-Type and GULO-T1 KO Cells Adaptation Adapt Cells to Experimental Medium Cell_Culture->Adaptation Tracer_Experiment Incubate with this compound Adaptation->Tracer_Experiment Sampling Collect Cell Pellets and Supernatant Tracer_Experiment->Sampling Metabolite_Extraction Extract Metabolites Sampling->Metabolite_Extraction Analysis LC-MS/MS or GC-MS Analysis Metabolite_Extraction->Analysis Data_Processing Correct for Natural Isotope Abundance Analysis->Data_Processing Flux_Analysis Metabolic Flux Analysis Data_Processing->Flux_Analysis Comparison Compare WT vs. KO Flux Maps Flux_Analysis->Comparison

Caption: Experimental workflow for this compound metabolic flux analysis.

Detailed Experimental Protocols

The following are detailed protocols that would be employed in a study to determine the metabolic fate of this compound.

Cell Culture and Knockout Model
  • Cell Lines: A wild-type cell line and a CRISPR/Cas9-generated GULO-T1 knockout derivative would be used. The choice of the parental cell line would depend on the research context (e.g., a cancer cell line to study altered metabolism or a primary cell line for physiological studies).

  • Culture Conditions: Cells would be cultured in a standard medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Prior to the tracer experiment, cells would be adapted to a medium containing unlabeled D-Gulose to ensure they are in a metabolic steady state.[1]

¹³C Tracer Experiment
  • Isotopically Labeled Substrate: Uniformly labeled this compound ([U-¹³C]-D-Gulose) would be used as the tracer.

  • Labeling Protocol: The adaptation medium would be replaced with a medium containing a known concentration of [U-¹³C]-D-Gulose. The duration of the labeling would be optimized to achieve a steady-state labeling of downstream metabolites.[1]

  • Sampling: At the end of the incubation period, the culture medium would be collected to measure the secretion of labeled metabolites like lactate. The cells would be rapidly washed with an ice-cold saline solution and then quenched with a cold solvent (e.g., 80% methanol) to halt all enzymatic activity and extract the intracellular metabolites.[2]

Metabolite Analysis
  • Analytical Techniques: The isotopic labeling patterns of the extracted metabolites would be analyzed using either gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] For GC-MS analysis, derivatization of the metabolites is typically required.[1]

  • Data Acquisition: The mass spectrometer would be operated to detect and quantify the different mass isotopomers of each metabolite of interest.

Data Analysis and Metabolic Flux Calculation
  • Isotope Correction: The raw mass spectrometry data would be corrected for the natural abundance of ¹³C.

  • Metabolic Flux Analysis (MFA): The corrected mass isotopomer distributions would be used in a computational model of the relevant metabolic network to estimate the intracellular metabolic fluxes. This analysis provides a quantitative measure of the rate of conversion of molecules through the metabolic pathways.

Alternative Approaches and Considerations

  • Choice of Labeled Carbon: While uniformly labeled D-Gulose is a good starting point, using specifically labeled tracers (e.g., [1-¹³C]-D-Gulose or [1,2-¹³C₂]-D-Gulose) can provide more precise information about specific pathways like the pentose phosphate pathway versus glycolysis.

  • Knockout of Other Genes: In addition to a transporter, knocking out key enzymes hypothesized to be involved in D-Gulose metabolism (e.g., a specific kinase that phosphorylates D-Gulose) would provide further insights into its metabolic processing.

  • In Vivo Studies: Following in vitro experiments, studies using whole-body or tissue-specific knockout mouse models could confirm the physiological relevance of the findings.

By following this proposed framework, researchers can begin to unravel the metabolic fate of D-Gulose, contributing valuable knowledge to the field of carbohydrate metabolism and potentially identifying new therapeutic targets in diseases with altered metabolic profiles.

References

Safety Operating Guide

Safe Disposal of D-Gulose-13C: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for the Proper Disposal of D-Gulose-13C

This guide provides detailed procedures for the safe and compliant disposal of this compound, a stable isotope-labeled sugar used in various research applications. While this compound is not classified as a hazardous substance, proper disposal protocols are essential to ensure laboratory safety and environmental protection.[1][2][3] The carbon-13 isotope does not impart any special disposal requirements beyond those for standard D-Gulose.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety practices. Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves.[4] Operations should be conducted in a well-ventilated area to minimize the potential for inhalation. In case of contact, follow these first-aid measures:

  • After inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[5]

  • After skin contact: Wash the affected area with soap and plenty of water.

  • After eye contact: Rinse the eyes with plenty of water.

  • After ingestion: Rinse the mouth with water and consult a physician.

Waste Characterization and Segregation

The first and most critical step in the disposal process is to determine the nature of the this compound waste.

  • Uncontaminated this compound: Pure, unused this compound or its solutions that have not been mixed with any hazardous materials are considered non-hazardous waste.

  • Contaminated this compound: If this compound has been used in experiments involving hazardous substances (e.g., toxic solvents, radioactive materials not related to the 13C label, or biological hazards), the resulting mixture must be treated as hazardous waste. The disposal protocol will then be dictated by the nature of the hazardous components.

Disposal Procedures

Non-Hazardous this compound Waste

For this compound waste that is not contaminated with any hazardous materials, the following procedures apply. Always consult and adhere to your institution's specific waste disposal guidelines and local regulations.

  • Solid Waste:

    • Small quantities of solid, uncontaminated this compound can typically be disposed of in the regular laboratory trash, provided it is securely contained.

    • Place the dry, non-hazardous solid waste into a designated non-hazardous solid waste container.

  • Aqueous Solutions:

    • Dilute aqueous solutions can generally be disposed of down the sanitary sewer system.

    • It is recommended to flush the drain with a copious amount of water (a common recommendation is at least 20 parts water to 1 part solution) to ensure adequate dilution.

  • Empty Containers:

    • Triple-rinse empty containers that held this compound with a suitable solvent (e.g., water).

    • The rinsate should be disposed of as an aqueous solution.

    • After decontamination, the containers can typically be disposed of in the regular trash or recycled, depending on institutional policies. Deface or remove the original label to avoid confusion.

Hazardous this compound Waste

If this compound waste is mixed with hazardous materials, it must be managed as hazardous waste.

  • Containerization: Place the waste in a chemically compatible, sealed, and properly labeled hazardous waste container.

  • Labeling: The label must clearly state "Hazardous Waste" and list all chemical constituents, including this compound and any solvents or other hazardous materials present.

  • Storage: Store the container in a designated satellite accumulation area.

  • Collection: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.

Quantitative Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Molecular Formula ¹³C₆H₁₂O₆
Molecular Weight Approximately 186.12 g/mol (varies with enrichment)
Appearance White solid/crystalline solid
Solubility Soluble in water, ethanol, DMSO, and DMF
Melting Point 150 - 152 °C
Hazard Classification Not generally classified as hazardous

Note: The molecular weight will vary depending on the degree of 13C enrichment.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste waste_char Characterize Waste: Contaminated with Hazardous Material? start->waste_char non_haz Non-Hazardous Waste waste_char->non_haz No haz Hazardous Waste waste_char->haz Yes solid_waste Solid Waste non_haz->solid_waste aqueous_waste Aqueous Solution non_haz->aqueous_waste empty_container Empty Container non_haz->empty_container haz_protocol Follow Institutional Hazardous Waste Protocol: - Containerize - Label - Store - Arrange Pickup haz->haz_protocol dispose_solid Dispose in Designated Non-Hazardous Solid Waste solid_waste->dispose_solid dispose_aqueous Dispose Down Sanitary Sewer with Copious Water aqueous_waste->dispose_aqueous rinse_container Triple-Rinse Container empty_container->rinse_container end End dispose_solid->end dispose_aqueous->end dispose_container Dispose of Decontaminated Container in Trash/Recycling rinse_container->dispose_container dispose_container->end haz_protocol->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.